4-Methylpyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSTRYKPBORIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467582 | |
| Record name | 4-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54089-04-2 | |
| Record name | 4-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methylpyridine-2-carboxamide: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-Methylpyridine-2-carboxamide, a pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from its immediate precursor, 4-Methylpyridine-2-carboxylic acid, to provide a robust framework for its synthesis, characterization, and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this molecule.
Molecular Overview and Physicochemical Properties
This compound belongs to the family of picolinamides, which are known for their diverse biological activities and their roles as versatile ligands in coordination chemistry. The structure features a pyridine ring substituted with a methyl group at the 4-position and a carboxamide group at the 2-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.
Structural Information
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₈N₂O
-
Molecular Weight: 136.15 g/mol
-
Chemical Structure:
/ || || C--C--CH₃ | | CH=CH
Physicochemical Properties of the Precursor: 4-Methylpyridine-2-carboxylic acid
To understand the properties of the target amide, we first consider its well-characterized precursor, 4-Methylpyridine-2-carboxylic acid (also known as 4-methylpicolinic acid).
| Property | Value | Reference |
| CAS Number | 4021-08-3 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 295-299 °C (decomposes) | |
| Topological Polar Surface Area | 50.2 Ų | [1] |
Synthesis of this compound
The most direct and reliable method for synthesizing this compound is through the amidation of its corresponding carboxylic acid precursor. This transformation can be achieved via several robust and well-documented methods. The choice of method depends on the desired scale, purity requirements, and available reagents.
Causality Behind Synthetic Choices
Direct amidation by simply heating the carboxylic acid with ammonia is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is typically achieved by converting the hydroxyl group into a better leaving group. Two primary strategies are presented: conversion to an acyl chloride and the use of peptide coupling agents. The acyl chloride route is a classic, cost-effective method suitable for robust substrates. The coupling agent approach offers milder conditions, higher yields, and is often preferred for more sensitive substrates or when minimizing side reactions is critical.
Protocol 1: Acyl Chloride Method
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with ammonia. This is a common and effective strategy for preparing primary amides.[2]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Methylpyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting material.
-
Solvent Removal: After cooling, remove the excess thionyl chloride and solvent under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood. The resulting crude acyl chloride is often used directly in the next step.
-
Amination: Dissolve the crude acyl chloride in a fresh portion of an anhydrous, inert solvent like DCM or THF.
-
Cool the solution to 0 °C and slowly add an excess of concentrated aqueous ammonium hydroxide (~3.0 eq) or bubble anhydrous ammonia gas through the solution.
-
Stir the reaction mixture vigorously for 1-3 hours, allowing it to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Peptide Coupling Agent Method
This approach utilizes modern coupling reagents to facilitate amide bond formation under milder conditions, often leading to higher purity and yields.[3][4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-Methylpyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 eq), followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to liberate free ammonia in situ.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
-
Pyridine Ring Protons (3H): Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at the 6-position will likely be the most downfield due to its proximity to the ring nitrogen and the carbonyl group. The protons at the 3 and 5-positions will appear as a doublet and a singlet (or narrowly split doublet), respectively.
-
Methyl Protons (3H): A sharp singlet is expected around δ 2.4 ppm.
-
Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons will be visible, typically in the δ 7.5-8.0 ppm region. Their chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): Expected to appear significantly downfield, around δ 165-170 ppm.
-
Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the carboxamide group (C2) and the carbon bearing the methyl group (C4) will be quaternary and may show lower intensity.
-
Methyl Carbon (CH₃): A signal in the aliphatic region, expected around δ 20-25 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: Two distinct bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amide N-H bonds.[7]
-
C=O Stretching (Amide I band): A very strong and sharp absorption peak is anticipated around 1660-1680 cm⁻¹.[7]
-
N-H Bending (Amide II band): A strong band around 1600-1640 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 136.
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the amino group (-NH₂) to give a fragment at m/z = 120, and the formation of the 4-methylpicolinoyl cation at m/z = 106.
Potential Applications and Biological Relevance
Pyridine carboxamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[5]
-
Antifungal Agents: The pyridine carboxamide scaffold is a key component of succinate dehydrogenase inhibitors (SDHIs), a major class of agricultural and clinical fungicides.[6]
-
Antibacterial Agents: Modifications of the N-(pyridin-2-yl) carboxamide structure have been explored for their efficacy against resistant bacterial strains, including ESBL-producing E. coli.[8]
-
Kinase Inhibitors: The broader picolinamide scaffold is integral to numerous kinase inhibitors used in oncology, such as Sorafenib. The precursor to Sorafenib intermediates shares a similar structural motif.[9][10]
The specific biological profile of this compound remains to be elucidated, but its structural similarity to these well-established pharmacophores makes it a compound of high interest for screening and lead optimization programs.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be based on the known hazards of its precursor and related compounds.
-
Precursor Hazards (4-Methylpyridine-2-carboxylic acid): Causes serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
General Amide Hazards: Amides are generally considered to be of low toxicity, but should always be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Use appropriate PPE.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a valuable chemical entity with significant potential in pharmaceutical and agrochemical research. While direct experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis from the readily available 4-Methylpyridine-2-carboxylic acid. By detailing reliable synthetic protocols and providing a predicted spectroscopic profile, this document equips researchers with the necessary knowledge to produce, characterize, and safely handle this compound, paving the way for future investigations into its unique chemical and biological properties.
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4-Methylpyridine-2-carboxamide synthesis pathways
An In-Depth Technical Guide to the Synthesis of 4-Methylpyridine-2-carboxamide
Abstract
This compound is a pivotal heterocyclic compound, serving as a key building block in the synthesis of a wide array of pharmacologically active molecules and specialized agrochemicals. Its structural motif, featuring a carboxamide group at the 2-position and a methyl group at the 4-position of a pyridine ring, imparts unique chemical properties that are leveraged in drug design and materials science. This technical guide provides a comprehensive exploration of the primary synthetic pathways for this compound. We delve into two principal strategies for constructing the core intermediate, 2-cyano-4-methylpyridine: the industrial-scale vapor-phase ammoxidation of 4-methylpyridine and a versatile laboratory-scale approach via the corresponding N-oxide. The guide further details the crucial final step of nitrile hydrolysis under both acidic and basic conditions. Each pathway is analyzed from a mechanistic standpoint, with an emphasis on the rationale behind experimental conditions and reagent selection. Detailed, step-by-step protocols, comparative data tables, and process-flow diagrams are provided to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required for the efficient synthesis of this important molecule.
Introduction
Chemical Profile of this compound
This compound, also known as 4-picolinamide, is a derivative of pyridine with the chemical formula C₇H₈N₂O. The presence of the electron-withdrawing carboxamide group and the electron-donating methyl group on the pyridine ring creates a unique electronic profile that influences its reactivity and biological interactions. This structure serves as a versatile scaffold in medicinal chemistry.
Significance and Applications
The utility of this compound and its precursors is well-established. The cyanopyridine intermediate, 2-cyano-4-methylpyridine, is a crucial building block in organic synthesis, allowing for the creation of complex molecules for pharmaceuticals and agrochemicals.[1] For instance, the antituberculosis drug isoniazid is derived from the related 4-cyanopyridine, highlighting the importance of this class of compounds in medicine.[2] The amide functionality in the final product is a common feature in many biologically active compounds, capable of forming key hydrogen bonds with biological targets.
Overview of Synthetic Strategies
The synthesis of this compound predominantly proceeds through a common intermediate: 2-cyano-4-methylpyridine . The strategic challenge lies in the efficient and selective introduction of a cyano group at the 2-position of the 4-methylpyridine (4-picoline) starting material. Two major routes have emerged, each with distinct advantages for different scales of production:
-
Pathway A: Direct Catalytic Ammoxidation: An industrially favored, gas-phase reaction that converts 4-methylpyridine directly into 2-cyano-4-methylpyridine.
-
Pathway B: The N-Oxide Route: A highly effective laboratory-scale method involving the activation of the pyridine ring through N-oxidation, followed by nucleophilic cyanation.
Once the 2-cyano-4-methylpyridine intermediate is secured, a final hydrolysis step converts the nitrile group into the desired carboxamide.
Synthesis of the Core Intermediate: 2-Cyano-4-methylpyridine
The formation of 2-cyano-4-methylpyridine is the linchpin of the overall synthesis. The choice between the following pathways is typically dictated by the desired scale of production and available equipment.
Pathway A: Direct Ammoxidation of 4-Methylpyridine
This pathway represents a highly atom-economical method for the large-scale synthesis of cyanopyridines. It involves the vapor-phase reaction of 4-methylpyridine with ammonia and oxygen over a heterogeneous catalyst.[3][4]
The ammoxidation process is a complex catalytic cycle that occurs on the surface of a metal oxide catalyst, typically based on vanadium and tin oxides (V₂O₅-SnO₂) or vanadium and chromium oxides (V₂O₅-Cr₂O₃) supported on a stable material like alumina (Al₂O₃).[3][5] The mechanism involves the simultaneous reduction of the catalyst by the picoline and its re-oxidation by gaseous oxygen.[5] The catalyst facilitates the activation of the methyl group and the pyridine ring, enabling the one-step formation of the nitrile from the methyl group using ammonia as the nitrogen source.[3]
The yield and conversion rates of the ammoxidation reaction are highly sensitive to several key parameters. The reaction is typically conducted in a fixed-bed reactor at elevated temperatures (300-400 °C).[5] The molar ratios of the reactants are critical; an excess of oxygen and ammonia is required to maximize nitrile yield and suppress the formation of byproducts like carbon oxides.[3] However, excessive oxygen can lead to over-oxidation and a decrease in conversion.[3]
| Parameter | Effect on Reaction | Typical Range | Source |
| Temperature | Increases reaction rate and conversion, but excessive heat can lead to over-oxidation. | 300 - 400 °C | [5] |
| O₂ / Picoline Ratio | Increasing ratio boosts nitrile yield up to an optimum point, beyond which over-oxidation dominates. | 6.0 - 8.0 (molar ratio) | [3] |
| NH₃ / Picoline Ratio | Increasing ratio enhances yield by competing with picoline for catalyst sites, reducing combustion. | 30 - 35 (molar ratio) | [3] |
| Catalyst | V₂O₅-SnO₂ or V₂O₅-Cr₂O₃ on Al₂O₃ are common, providing active sites for the reaction. | N/A | [3][5] |
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a V₂O₅-based catalyst supported on Al₂O₃.[5]
-
Reactant Feed: A gaseous feed stream containing 4-methylpyridine, ammonia, oxygen (typically from air), and an inert carrier gas is passed through the heated reactor.
-
Reaction: The reaction is maintained at a temperature between 300-400 °C and atmospheric pressure.[5]
-
Product Collection: The effluent gas stream is cooled to condense the liquid products, including 2-cyano-4-methylpyridine and water.
-
Purification: The crude product is separated from the aqueous phase and purified by distillation to isolate the 2-cyano-4-methylpyridine.
Caption: Workflow for industrial ammoxidation.
Pathway B: The N-Oxide Route
This two-step pathway is a robust and highly adaptable method for laboratory-scale synthesis. It relies on the activation of the pyridine ring towards nucleophilic attack by first converting it to an N-oxide.[6]
Causality: The nitrogen atom in pyridine is electron-rich, but the ring itself is electron-deficient and generally resistant to nucleophilic substitution. Oxidation of the nitrogen to an N-oxide reverses this polarity. The N-oxide group is strongly electron-withdrawing, which activates the C2 and C6 positions for nucleophilic attack. Furthermore, the N-O bond can act as an "internal leaving group" in subsequent steps.
Experimental Protocol:
-
Dissolution: Dissolve 4-methylpyridine (1 equivalent) in glacial acetic acid.[6]
-
Heating: Heat the solution to approximately 80 °C.[6]
-
Oxidant Addition: Slowly add hydrogen peroxide (30% solution, ~1.2 equivalents) dropwise to the heated solution, maintaining the temperature.[6]
-
Reaction: Continue heating at 100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the acetic acid and excess peroxide, yielding the 4-methylpyridine-N-oxide product, often as a solid.[6]
Causality: With the C2 position activated by the N-oxide, a cyano group can be introduced. This reaction, a variation of the Reissert-Henze reaction, requires an activating agent and a cyanide source. Trimethylsilyl cyanide (TMSCN) serves as a safe and effective cyanide source. An activating agent, such as dimethylformamide or an acyl chloride, reacts with the N-oxide oxygen, making the C2 position even more electrophilic and facilitating the attack by the cyanide nucleophile.
Experimental Protocol:
-
Dissolution: Dissolve 4-methylpyridine-N-oxide (1 equivalent) and trimethylsilyl cyanide (TMSCN, ~1.4 equivalents) in a dry, aprotic solvent like dichloromethane (DCM).[6]
-
Activation: Cool the mixture to ~10 °C and slowly add an activating agent like dimethylformamide (DMF) dropwise.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 12 hours.[6]
-
Quenching: Pour the reaction mixture into an aqueous solution of 10% potassium carbonate and stir for 1 hour to hydrolyze any remaining silyl species and neutralize the mixture.[6]
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure 2-cyano-4-methylpyridine.[6]
Caption: Two-step synthesis via the N-oxide intermediate.
Final Conversion: Hydrolysis of 2-Cyano-4-methylpyridine
The final step is the controlled hydrolysis of the nitrile (cyano) group to a primary amide (carboxamide). This transformation can be achieved under either acidic or basic conditions. The key challenge is to prevent over-hydrolysis to the corresponding carboxylic acid.[7]
Protocol 1: Controlled Acid-Catalyzed Hydrolysis
Causality: In the presence of acid, the nitrile nitrogen is protonated, which makes the carbon atom highly electrophilic and susceptible to attack by a weak nucleophile like water. The reaction proceeds via an amide intermediate. Using a reagent system like hydrogen peroxide in acetic acid provides a mild and effective method for this specific transformation, often stopping cleanly at the amide stage.[6]
Experimental Protocol:
-
Dissolution: Dissolve 2-cyano-4-methylpyridine (1 equivalent) in glacial acetic acid.[6]
-
Heating: Heat the solution to 80 °C.[6]
-
Oxidant Addition: Slowly add hydrogen peroxide (30% solution) dropwise.[6]
-
Reaction: Maintain the reaction at 100 °C for 12 hours, monitoring by TLC until the starting nitrile is consumed.[6]
-
Workup: Cool the reaction to room temperature. Concentrate the solution under reduced pressure to remove the solvent. Toluene can be added and evaporated to azeotropically remove residual acetic acid, yielding the solid this compound.[6]
Protocol 2: Base-Catalyzed Hydrolysis
Causality: Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) attacks the electrophilic carbon of the nitrile group.[7] This forms an intermediate that, after protonation (from water), tautomerizes to the amide. This method requires careful control of temperature and reaction time to avoid the subsequent base-catalyzed hydrolysis of the amide to the carboxylate salt.[7][8]
Conceptual Experimental Protocol:
-
Reaction Setup: Dissolve 2-cyano-4-methylpyridine in an aqueous solution containing a sub-stoichiometric or stoichiometric amount of a base, such as sodium hydroxide.[8]
-
Heating: Heat the mixture under controlled temperature conditions (e.g., 100-130 °C), as higher temperatures or excess base can promote hydrolysis to the carboxylic acid.[8]
-
Monitoring: Carefully monitor the reaction progress to stop the reaction upon the disappearance of the starting material and before significant formation of 4-methylpicolinic acid.
-
Workup: Cool the reaction mixture and neutralize it. The product, this compound, can then be isolated by extraction with an appropriate organic solvent and purified by crystallization or chromatography.
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An In-depth Technical Guide to 4-Methylpyridine-2-carboxamide: A Key Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 4-Methylpyridine-2-carboxamide (CAS No. 54089-04-2), a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While this molecule may often serve as a crucial intermediate, its structural motif is central to the synthesis of a wide array of biologically active molecules. This document delves into its chemical properties, plausible synthetic routes, and, most importantly, its role as a foundational scaffold in the development of novel therapeutics, supported by data from its numerous derivatives.
Core Molecular Attributes of this compound
This compound is a pyridine derivative characterized by a methyl group at the 4-position and a carboxamide group at the 2-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54089-04-2 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Synonyms | 2-Carbamoyl-4-methylpyridine | [2] |
Note: Definitive experimental data for properties such as melting point, boiling point, and solubility are not widely published, reflecting its primary use as a synthetic intermediate.
Synthesis and Characterization: A Chemist's Perspective
While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, its preparation can be logically inferred from standard organic chemistry transformations of related pyridine derivatives. The most plausible synthetic strategies would likely start from commercially available 4-methylpyridine precursors.
Plausible Synthetic Pathways
Two logical and efficient synthetic routes are proposed below. These are based on established chemical reactions for the functionalization of pyridine rings.
Pathway A: From 4-Methylpyridine-2-carboxylic acid
This is a classic and straightforward amidation reaction. The starting material, 4-methylpyridine-2-carboxylic acid, can be activated and then reacted with ammonia to form the desired carboxamide.
Caption: Pathway A: Amidation of 4-methylpyridine-2-carboxylic acid.
Experimental Protocol (Proposed):
-
Activation of the Carboxylic Acid: To a solution of 4-methylpyridine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a suitable activating agent such as thionyl chloride (SOCl₂) or a carbodiimide coupling reagent like EDC in the presence of HOBt. The reaction is typically carried out at 0°C to room temperature.
-
Formation of the Amide: The activated intermediate is then reacted in situ with a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the reaction mixture.
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Pathway B: Hydrolysis of 4-Methyl-2-cyanopyridine
Another common method for the preparation of primary amides is the partial hydrolysis of a nitrile. This can be achieved under either acidic or basic conditions, with careful control of reaction conditions to avoid complete hydrolysis to the carboxylic acid.
Caption: Pathway B: Partial hydrolysis of 4-methyl-2-cyanopyridine.
Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve 4-methyl-2-cyanopyridine in a suitable solvent such as ethanol or DMSO.
-
Hydrolysis: For base-catalyzed hydrolysis, add a solution of hydrogen peroxide followed by an aqueous base (e.g., NaOH or K₂CO₃) while maintaining the temperature. For acid-catalyzed hydrolysis, a strong acid like sulfuric acid can be used.
-
Monitoring and Quenching: The reaction progress should be carefully monitored by TLC or LC-MS to prevent over-hydrolysis. Once the starting material is consumed, the reaction is quenched by neutralization.
-
Isolation: The product can be isolated by extraction and purified as described in Pathway A.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm.
-
Signals for the three aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The proton at the 6-position would be the most downfield due to its proximity to the nitrogen and the carboxamide group.
-
Two broad singlets for the amide protons (-CONH₂) which may appear between δ 5.0-8.0 ppm, and their chemical shift can be concentration and solvent dependent.
-
-
¹³C NMR:
-
A signal for the methyl carbon around δ 20-25 ppm.
-
Aromatic carbon signals between δ 120-160 ppm.
-
A downfield signal for the carbonyl carbon of the amide group, expected around δ 165-175 ppm.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amide around 3100-3500 cm⁻¹ (typically two bands).
-
A strong C=O stretching band (Amide I) around 1650-1690 cm⁻¹.
-
N-H bending vibration (Amide II) around 1600-1650 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic ring and the methyl group.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 136.
-
The Role of this compound in Drug Discovery and Development
The true significance of this compound lies in its utility as a versatile scaffold for the synthesis of a multitude of biologically active compounds. The pyridine ring is a common feature in many FDA-approved drugs, and the specific substitution pattern of this molecule offers multiple points for diversification.
A Core Structure in Bioactive Molecules
The this compound core is present in or is a key precursor to compounds investigated for a range of therapeutic applications.
As a Precursor to Anti-inflammatory and Analgesic Drugs: The closely related 4-chloro-N-methylpyridine-2-carboxamide is a vital intermediate in the synthesis of anti-inflammatory and analgesic agents.[14] This highlights the importance of the 2-carboxamide pyridine scaffold in developing molecules that modulate pathways involved in pain and inflammation.
In the Development of Kinase Inhibitors for Oncology: Pyridine carboxamide derivatives have been explored as potent inhibitors of various kinases, which are critical targets in cancer therapy. For example, derivatives have been investigated as inhibitors of c-Jun NH2-terminal kinases (JNKs) and c-Met kinase.[15][16] The 4-methyl group can provide a crucial interaction point within the kinase's binding pocket, enhancing potency and selectivity.
Caption: Role of pyridine carboxamide derivatives in inhibiting kinase signaling pathways.
As a Scaffold for Antimicrobial Agents: Derivatives of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide have demonstrated activity against extended-spectrum β-lactamase (ESBL)-producing E. coli. This suggests that the this compound moiety can be incorporated into novel antibacterial agents. Furthermore, other pyridine carboxamide derivatives are being investigated as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria like Helicobacter pylori.[17]
Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers several positions for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties:
-
The Carboxamide Nitrogen: This position can be substituted to introduce various groups that can form hydrogen bonds or other interactions with biological targets.
-
The Pyridine Ring: The hydrogen atoms on the pyridine ring can be replaced with other functional groups to modulate the electronic properties and steric bulk of the molecule.
-
The 4-Methyl Group: While providing a lipophilic interaction point, this group can also be modified or replaced to explore other interactions within a target's binding site.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for related compounds such as 4-methylpyridine-2-carboxylic acid and 4-chloro-N-methylpyridine-2-carboxamide, it is prudent to handle this compound with appropriate safety precautions.[18]
-
Potential Hazards: May cause serious eye irritation. May be harmful if swallowed.
-
Recommended Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of drug discovery and development. While it may primarily function as a synthetic intermediate, its core structure is a key component in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. The strategic positioning of its functional groups provides a versatile platform for medicinal chemists to design and synthesize novel therapeutics. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted and holds promise for the development of next-generation medicines.
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4-Methylpyridine-2-carboxamide molecular structure
An In-Depth Technical Guide to the Molecular Structure and Significance of 4-Methylpyridine-2-carboxamide
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. We will dissect its core molecular structure, exploring the interplay between the pyridine ring, the C4-methyl substituent, and the C2-carboxamide functional group. This document details the compound's physicochemical properties, outlines robust synthetic and analytical methodologies, and contextualizes its importance as a privileged scaffold in medicinal chemistry. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers aiming to leverage the unique characteristics of this molecular architecture for the development of novel therapeutics and advanced chemical entities.
Introduction to the Pyridine Carboxamide Scaffold
The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in chemistry and pharmacology.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of bioactive molecules, from natural products like nicotine and niacin to a vast array of synthetic drugs.[1] When combined with a carboxamide functional group (-CONH₂), the resulting pyridine carboxamide scaffold becomes a particularly powerful tool in drug discovery. The amide group is a superb structural element for engaging with biological targets, capable of acting as both a hydrogen bond donor and acceptor, and its planarity can impart conformational rigidity to a molecule.
This compound serves as a model compound within this class. Its structure is simple yet embodies the key features that make this scaffold so valuable. It is a precursor and a structural fragment for a multitude of more complex molecules with demonstrated biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] Understanding the fundamental chemistry and structural nuances of this core molecule is therefore critical for its effective application in research and development.
Molecular Structure and Physicochemical Properties
Core Structural Analysis
The molecular architecture of this compound is defined by three key components:
-
The Pyridine Ring: As a heteroaromatic system, the ring is planar. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and making the carbon atoms electron-deficient, particularly at the C2 and C6 positions. This influences the reactivity and intermolecular interactions of the molecule.[1]
-
The C2-Carboxamide Group: Positioned adjacent to the ring nitrogen, the carboxamide group's properties are modulated by the ring's electron-withdrawing nature. This functional group is critical for biological activity, primarily through its ability to form strong, directional hydrogen bonds with protein residues.
-
The C4-Methyl Group: Located at the para-position relative to the nitrogen, the methyl group is a weak electron-donating group.[4] This substituent can influence the molecule's basicity (pKa) and provides a lipophilic contact point for potential hydrophobic interactions within a receptor's binding pocket.
3D Conformation and Isomerism
While the pyridine ring and the amide group are themselves planar, rotation can occur around the single bond connecting the C2-carbon of the ring and the carbonyl carbon of the amide. This rotation leads to different conformers. The planarity is often favored to maximize conjugation between the ring and the amide group, but steric hindrance can cause the amide to twist out of the plane of the pyridine ring. This conformational flexibility is a key determinant in how the molecule fits into and interacts with biological targets.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key computed and experimental properties of this compound and its parent acid is presented below. These values are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value (this compound) | Value (4-Methylpyridine-2-carboxylic acid) | Reference |
| Molecular Formula | C₇H₈N₂O | C₇H₇NO₂ | [5] |
| Molar Mass | 136.15 g/mol | 137.14 g/mol | [6] |
| Appearance | Colorless to yellow liquid (predicted) | Solid | [4] |
| pKa (of conjugate acid) | ~5.98 (estimated for 4-methylpyridine) | - | [4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -OH) | [6] |
| Hydrogen Bond Acceptors | 2 (from N and C=O) | 2 (from N and C=O) | [6] |
| Calculated LogP | ~0.5 (estimated) | 1.1 | [6] |
Synthesis and Derivatization Strategies
Retrosynthetic Analysis
The most direct and industrially scalable approach to synthesizing this compound is through the formation of the amide bond. The primary retrosynthetic disconnection is therefore across the C-N bond of the amide, leading back to a 4-methylpyridine-2-carboxylic acid derivative and an ammonia source. This is the most common and logical pathway due to the commercial availability of the starting materials.
Caption: Retrosynthesis workflow for this compound.
Primary Synthetic Route: Amidation of Carboxylic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Direct reaction with ammonia is generally ineffective and requires high temperatures. The standard, reliable method involves a two-step process: activation of the carboxylic acid followed by amination.
Causality of Experimental Choices:
-
Activation Step: 4-methylpyridine-2-carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an active ester. Thionyl chloride (SOCl₂) is a common and cost-effective choice for this transformation. It reacts with the carboxylic acid to form the highly electrophilic acyl chloride, making the subsequent reaction with a weak nucleophile like ammonia rapid and efficient.
-
Amination Step: The activated acyl chloride is then treated with an excess of aqueous ammonia. The excess ammonia serves two purposes: it acts as the nucleophile to form the amide bond and also as a base to neutralize the HCl byproduct generated in the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
Activation: To a solution of 4-methylpyridine-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC or IR (disappearance of the broad O-H stretch of the carboxylic acid).
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-methylpyridine-2-carbonyl chloride is often used directly in the next step.
-
Amination: Dissolve the crude acyl chloride in an inert solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide (~5.0 eq).
-
Workup: Stir the reaction vigorously for 1-2 hours. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Spectroscopic and Analytical Characterization
Validating the structure of a newly synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Based on data from structurally similar compounds like 4-methylpyridine and pyridine-2-carboxamide, the following spectral data can be predicted.[7][8]
| Predicted NMR Data | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | ~8.4 (d, 1H, H6), ~8.0 (s, 1H, H3), ~7.3 (d, 1H, H5), ~7.5 & ~7.0 (br s, 2H, NH₂), ~2.4 (s, 3H, CH₃) | ~166 (C=O), ~152 (C2), ~149 (C6), ~148 (C4), ~124 (C3), ~121 (C5), ~21 (CH₃) |
| Key Insights | The downfield shifts of the aromatic protons confirm the pyridine ring. The singlet at ~2.4 ppm is characteristic of the methyl group. The two broad singlets for the NH₂ protons are indicative of an amide. | The peak around 166 ppm confirms the carbonyl carbon of the amide. Six distinct aromatic carbon signals are expected, along with one signal for the methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.[9]
-
N-H Stretching: Two distinct, sharp-to-medium peaks are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.
-
C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
-
C=O Stretching (Amide I): A very strong, sharp absorption band around 1670-1690 cm⁻¹ is the most characteristic peak for the amide carbonyl group.
-
Pyridine Ring Vibrations: A series of sharp peaks between 1400-1600 cm⁻¹ corresponding to the C=C and C=N stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can give clues about the structure through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (136.15).
-
Key Fragments: Common fragmentation pathways would include the loss of the amide group (•NH₂, M-16) and the loss of the entire carboxamide group (•CONH₂, M-44), leading to a fragment ion corresponding to the 4-methylpyridine cation.
Role in Medicinal Chemistry and Drug Development
The Privileged Scaffold
The pyridine carboxamide motif is considered a "privileged scaffold" because it is a structural framework that can bind to a variety of different biological targets with high affinity. This versatility has led to its incorporation into numerous clinically successful drugs. Its value stems from its rigid structure, which reduces the entropic penalty of binding, and its well-defined hydrogen bonding vectors. Derivatives of pyridine carboxamide have shown a wide range of biological activities, including use as anti-tubercular agents, SHP2 inhibitors for cancer therapy, and fungicides.[3][10]
Case Studies of Related Compounds
-
Antibacterial Agents: A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated potent activity against extended-spectrum-β-lactamase (ESBL) producing E. coli.[2] This highlights how the 4-methylpyridine-amide core can serve as an effective anchor for building complex molecules that can overcome antibiotic resistance mechanisms.
-
Anticancer Agents: Recently, a novel series of substituted pyridine carboxamide derivatives were identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation pathways.[3] The lead compound in this series showed excellent inhibitory activity and robust in vivo antitumor efficacy in a mouse xenograft model.[3]
-
Pharmaceutical Intermediates: The chlorinated analogue, 4-Chloro-N-methylpyridine-2-carboxamide, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[11]
Biological Screening Workflow
The development of a novel drug candidate based on the this compound scaffold follows a logical, multi-stage process. This workflow ensures that resources are focused on the most promising compounds.
Caption: Generalized workflow for the screening of new pyridine carboxamide derivatives.
Conclusion
This compound is more than a simple organic molecule; it is a foundational building block and a potent pharmacophore in modern medicinal chemistry. Its structure, characterized by the interplay of an aromatic pyridine ring and a hydrogen-bonding carboxamide group, provides a versatile and effective platform for designing new therapeutic agents. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic signatures, as detailed in this guide, empowers researchers to harness its full potential. As the search for novel drugs continues, the strategic application of the this compound scaffold and its derivatives will undoubtedly remain a highly productive avenue of investigation.
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4-Methylpyridine-2-carboxamide IUPAC name
An In-Depth Technical Guide to 4-Methylpyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound, a key heterocyclic organic compound, stands as a versatile scaffold and building block in modern medicinal chemistry. Its structural features, comprising a pyridine ring functionalized with both a methyl and a carboxamide group, grant it unique electronic and steric properties that are instrumental in molecular recognition and biological activity. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the causality behind its application in drug development, with a particular focus on its role as a precursor to novel anti-tubercular and antibacterial agents. We will explore its mechanism of action as a prodrug, the experimental protocols for its synthesis, and its potential for future therapeutic innovations, grounding all claims in authoritative scientific literature.
Core Compound Identification and Properties
IUPAC Nomenclature and Synonyms
The unambiguous name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound .
Due to the common practice of naming pyridine derivatives based on "picoline" (methylpyridine), it is also frequently referred to as 4-methylpicolinamide . This synonym arises from its structure as the amide derivative of 4-methylpicolinic acid (also known as 4-methylpyridine-2-carboxylic acid)[1].
Chemical Structure and Physicochemical Data
The molecule consists of a pyridine ring substituted at the 4-position with a methyl group (-CH₃) and at the 2-position with a carboxamide group (-CONH₂). The presence of the nitrogen atom in the pyridine ring, combined with the electron-donating methyl group and the hydrogen-bonding capabilities of the carboxamide moiety, dictates its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | Calculated |
| Molecular Weight | 136.15 g/mol | Calculated |
| Parent Acid | 4-Methylpyridine-2-carboxylic acid | PubChem[1] |
| Parent Acid pKa | ~5.98 (estimated for 4-methylpyridinium ion) | Wikipedia[2] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethanol) | Inferred |
Synthesis and Structural Elucidation
The synthesis of this compound is most reliably achieved through the amidation of its corresponding carboxylic acid. This two-step process is a cornerstone of medicinal chemistry, allowing for the robust construction of the amide bond.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the C-N amide bond, identifying 4-methylpyridine-2-carboxylic acid as the primary precursor. This precursor is commercially available and can be synthesized from 4-methylpyridine (4-picoline)[2]. The choice of this pathway is driven by the high efficiency and predictability of amide bond formation from an activated carboxylic acid derivative.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard, self-validating method for synthesizing the title compound. The conversion of the carboxylic acid to an acyl chloride is a critical activation step, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia.
Step 1: Activation of 4-Methylpyridine-2-carboxylic acid
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise via syringe. Causality: These reagents convert the carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent amidation. An excess ensures complete conversion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methylpyridine-2-carbonyl chloride. This intermediate is typically used immediately without further purification.
Step 2: Amidation to form this compound
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane/methanol (2.5 eq) dropwise. Causality: The ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. An excess is used to drive the reaction to completion and neutralize the HCl byproduct.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the methyl group, and broad singlets for the -NH₂ protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms, including the carbonyl carbon of the amide.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated molecular weight (136.15 g/mol ).
-
Infrared (IR) Spectroscopy: Will display characteristic C=O stretching vibrations for the amide group (around 1680 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).
Applications in Drug Discovery and Development
The pyridine carboxamide moiety is a privileged scaffold in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with the tunable electronics of the pyridine ring, makes it an ideal pharmacophore for interacting with biological targets.
Anti-Tubercular Drug Development: A Prodrug Approach
Recent breakthroughs have identified pyridine carboxamide derivatives as potent leads against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis[3][4].
Mechanism of Action: Several pyridine carboxamide compounds, such as MMV687254, function as prodrugs.[3]. They are inactive until they are hydrolyzed within the mycobacterial cell by a specific amidase enzyme, AmiC[3][4]. This enzymatic cleavage releases two active metabolites that disrupt essential cellular processes. For instance, the hydrolysis of one such lead compound yields 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline[3]. This targeted activation mechanism provides specificity against Mtb and represents a novel strategy to combat drug-resistant strains[4]. Furthermore, some of these compounds have been shown to inhibit Mtb growth within macrophages by inducing autophagy, a cellular self-degradation process, demonstrating a dual mechanism of action[3].
Caption: Prodrug activation of pyridine carboxamides in M. tuberculosis.
Combating Antibiotic Resistance: β-Lactamase Inhibition
The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria poses a significant global health threat. Analogues of this compound have been investigated as novel β-lactamase inhibitors[5]. By binding to and inactivating the β-lactamase enzyme, these compounds can restore the efficacy of conventional β-lactam antibiotics against resistant strains like E. coli ST131[5]. The pyridine carboxamide scaffold serves as a key recognition element for the enzyme's active site.
Broader Enzyme Inhibition and Intermediate Synthesis
The versatility of this scaffold extends to other therapeutic areas.
-
Urease Inhibition: Pyridine carboxamide derivatives have been synthesized and evaluated as inhibitors of urease, an enzyme implicated in infections by bacteria such as Helicobacter pylori[6].
-
Pharmaceutical Intermediates: Halogenated derivatives, such as 4-Chloro-N-methylpyridine-2-carboxamide, are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs[7][8].
Conclusion and Future Perspectives
This compound is more than a simple organic molecule; it is a powerful and adaptable platform for drug discovery. Its straightforward synthesis and rich derivatization potential allow chemists to finely tune its properties for specific biological targets. The proven success of this scaffold in developing anti-tubercular prodrugs highlights the importance of innovative, mechanism-based approaches to overcoming infectious diseases.
Future research will likely focus on expanding the structure-activity relationship (SAR) studies around this core, exploring new substitutions on the pyridine ring to enhance potency, selectivity, and pharmacokinetic profiles. The application of this scaffold to other therapeutic targets, including kinases and proteases, remains a promising avenue for the development of next-generation therapeutics.
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Title: 4-hydroxy-N-methylpyridine-2-carboxamide | C7H8N2O2 | CID 45082994 Source: PubChem URL: [Link]
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Title: 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 Source: PubChem URL: [Link]
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Title: Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 Source: MDPI URL: [Link]
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Title: Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis Source: PMC - NIH URL: [Link]
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The 4-Methylpyridine-2-carboxamide Scaffold: A Versatile Core for Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs.[1] Within this class, the 4-methylpyridine-2-carboxamide core has emerged as a particularly versatile and privileged structure. While the biological activity of the parent molecule is not extensively documented, its derivatives have demonstrated a remarkable breadth of therapeutic potential, spanning antibacterial, antitubercular, antiplasmodial, and anticancer applications. This guide provides a comprehensive analysis of the synthesis, mechanism of action, and structure-activity relationships (SAR) of key derivatives of this compound, offering field-proven insights for drug discovery and development professionals. We will explore the causality behind experimental choices in the design of these molecules and provide detailed protocols for their synthesis and biological evaluation.
The this compound Core: A Privileged Scaffold
The this compound structure offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization:
-
Hydrogen Bonding Capabilities: The carboxamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating interactions with biological targets.
-
Aromatic System: The pyridine ring can engage in π-stacking and other non-covalent interactions with amino acid residues in protein binding pockets.
-
Defined Vectorial Chemistry: The substitution pattern on the pyridine ring allows for precise vectorial exploration of chemical space, enabling the optimization of target engagement and pharmacokinetic properties. The methyl group at the 4-position can influence solubility and metabolic stability, while the carboxamide at the 2-position serves as a key anchoring point and a handle for further chemical modification.
The versatility of this scaffold is highlighted by the diverse biological activities exhibited by its derivatives, which will be the focus of the subsequent sections.
Antibacterial Activity: Targeting Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound have shown promise in this area, particularly against challenging pathogens like extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues as ESBL Inhibitors
A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides has been synthesized and evaluated for their antibacterial efficacy against ESBL-producing E. coli ST131 strains.[2] These compounds are designed to inhibit β-lactamase enzymes, which are responsible for conferring resistance to a broad range of β-lactam antibiotics.
Key Findings:
-
Several analogues demonstrated significant antibacterial activity.[2]
-
Molecular docking studies suggest that these compounds bind to the active site of β-lactamase, preventing the hydrolysis of β-lactam antibiotics.[2] The binding is stabilized by hydrogen bonding and hydrophobic interactions.[2]
Synthesis and Evaluation Workflow
The synthesis of these antibacterial agents typically involves a multi-step process, often culminating in a Suzuki-Miyaura cross-coupling reaction to introduce aryl diversity.[2]
Experimental Protocol: Synthesis of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides [2]
-
Intermediate Synthesis: The synthesis begins with the preparation of a key intermediate, 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide.
-
Suzuki-Miyaura Cross-Coupling: The intermediate is then reacted with various aryl boronic acids in the presence of a palladium catalyst (e.g., Palladium tetrakis) to yield the final products.[2]
-
Purification: The synthesized compounds are purified using standard techniques such as column chromatography.
-
Antibacterial Susceptibility Testing: The antibacterial activity is determined using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against ESBL-producing E. coli.
-
Molecular Docking: Computational studies are performed to predict the binding mode of the compounds with the target β-lactamase enzymes.
Caption: Synthetic and evaluation workflow for antibacterial agents.
Antitubercular Activity: A Prodrug Approach
Tuberculosis remains a major global health threat, with drug-resistant strains posing a significant challenge. A pyridine carboxamide derivative, MMV687254, identified from the Pathogen Box library, has demonstrated promising activity against Mycobacterium tuberculosis.[3]
Mechanism of Action: Activation by AmiC
MMV687254 functions as a prodrug, requiring activation by the mycobacterial amidase AmiC.[3] This enzyme hydrolyzes the amide bond, releasing two metabolites: 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline.[3] The resulting metabolites are responsible for the antitubercular activity.
In Vitro and In Vivo Activity:
-
MMV687254 inhibits the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner.[4]
-
In macrophages, the compound exhibits bactericidal activity, suggesting that the intracellular environment enhances its efficacy.[4] This is potentially due to the induction of autophagy in the host macrophages.[3]
-
While the initial hit showed efficacy in vitro, it was not effective in a chronic mouse model of tuberculosis, highlighting the importance of optimizing pharmacokinetic properties for in vivo activity.[3]
Experimental Protocol: Evaluation of Antitubercular Activity[3]
-
In Vitro Susceptibility Testing: The MIC of the compounds against M. tuberculosis is determined using a microplate-based assay (e.g., Microplate Alamar Blue Assay).
-
Macrophage Infection Model: The ability of the compounds to inhibit mycobacterial growth within macrophages (e.g., THP-1 cells) is assessed.
-
Mechanism of Action Studies: To confirm the prodrug activation, enzymatic assays with purified AmiC can be performed, and the formation of metabolites can be monitored by mass spectrometry.
-
In Vivo Efficacy Studies: Compounds are evaluated in a chronic mouse model of tuberculosis, with bacterial load in the lungs and spleen being the primary endpoint.
Caption: Mechanism of action for the antitubercular prodrug MMV687254.
Antiplasmodial and Other Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas, including antiplasmodial, anticancer, and enzyme inhibition activities.
Antiplasmodial Activity
Derivatives of 4-arylthieno[2,3-b]pyridine-2-carboxamides have been identified as a new class of antiplasmodial agents.[1] These compounds show potent activity against the erythrocytic forms of Plasmodium falciparum.[1] Interestingly, while structurally related ketones were shown to inhibit the plasmodial enzyme PfGSK-3, the corresponding carboxamides are only weak inhibitors of this enzyme, suggesting an alternative mechanism of action.[1]
Anticancer Activity
Several studies have highlighted the antiproliferative activity of pyridine derivatives.[5] For instance, 4-(4-aminophenoxy)pyridine-2-carboxamide analogs have been evaluated for their anticancer potential.[5] Structure-activity relationship studies are crucial in this context to optimize potency and selectivity against various cancer cell lines.
Urease Inhibition
Pyridine carboxamide derivatives have also been investigated as urease inhibitors.[6] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid therapeutic strategy. Kinetic and molecular docking studies are employed to understand the mode of inhibition and guide the design of more potent inhibitors.[6]
Data Summary
The following table summarizes the biological activities of representative this compound derivatives.
| Derivative Class | Target Organism/Cell Line | Biological Activity | Key Findings | Reference |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Antibacterial | Inhibition of β-lactamase | [2] |
| Pyridine carboxamide (MMV687254) | Mycobacterium tuberculosis | Antitubercular | Prodrug activated by AmiC | [3][4] |
| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | Plasmodium falciparum | Antiplasmodial | Potent activity, likely not via PfGSK-3 inhibition | [1] |
| 4-(4-aminophenoxy)pyridine-2-carboxamide analogs | Human cancer cell lines | Anticancer | Antiproliferative activity | [5] |
| Pyridine carboxamide derivatives | Helicobacter pylori (Urease) | Urease Inhibition | Potent enzymatic inhibition | [6] |
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents with a wide range of biological activities. The insights gained from the studies on its derivatives underscore the importance of this core structure in medicinal chemistry. Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: For many of these derivatives, the precise molecular targets and mechanisms of action remain to be fully elucidated.
-
Optimization of Pharmacokinetic Properties: As demonstrated by the antitubercular prodrug, optimizing ADME (absorption, distribution, metabolism, and excretion) properties is critical for translating in vitro potency to in vivo efficacy.
-
Expansion of Chemical Diversity: The synthesis of new libraries of this compound derivatives with greater structural diversity will likely lead to the discovery of compounds with novel biological activities and improved therapeutic profiles.
By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships, the this compound scaffold will undoubtedly continue to be a source of promising new drug candidates.
References
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Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]
- Langer, T., et al. (2008). Process for the Preparation of 4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-Methylpyridine-2-Carboxamide. Google Patents.
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Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]
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- de Oliveira, C. S. A., et al. (2018). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives.
- Wang, L., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry.
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Schmitt, C., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules. Available at: [Link]
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Probing the Enigmatic Mechanism of 4-Methylpyridine-2-carboxamide: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Knowns and Unknowns
In the landscape of modern drug discovery, the pyridine carboxamide scaffold represents a privileged structure, a recurring motif in a multitude of biologically active agents. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, from anti-inflammatory and analgesic to antimicrobial and anticancer activities. Within this diverse chemical family lies 4-Methylpyridine-2-carboxamide, a compound of significant interest yet enigmatic in its precise molecular interactions. This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the potential mechanisms of action of this compound. Drawing upon the established pharmacology of structurally related analogues, we will construct a scientifically grounded framework for understanding its possible biological targets and downstream signaling effects. This document will not only synthesize existing knowledge but also provide actionable experimental protocols to rigorously test these hypotheses, thereby paving a path for future research and development.
I. The Pyridine Carboxamide Scaffold: A Foundation of Diverse Bioactivity
The versatility of the pyridine carboxamide core is rooted in its unique electronic and structural features. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a site for metabolism, while also influencing the overall polarity and solubility of the molecule. The carboxamide linkage provides a rigid, planar unit capable of forming multiple hydrogen bonds, a critical feature for specific target recognition and binding.
Derivatives of this scaffold have been identified as modulators of various key biological targets:
-
Enzyme Inhibition: A prominent mechanism for pyridine carboxamides is the inhibition of various enzymes. For instance, derivatives of 2-amino-4-methylpyridine have been identified as inhibitors of nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[1][2] Other related structures have shown inhibitory activity against urease and succinate dehydrogenase, highlighting the potential for this class of compounds to interfere with critical metabolic pathways in pathogens.[3][4]
-
Receptor Modulation: Carboxamide derivatives have also been shown to act as antagonists for receptors such as the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and immune responses.[5] This suggests that this compound could potentially modulate cell signaling pathways by interfering with receptor-ligand interactions.
-
Antimicrobial Activity: Several pyridine carboxamide derivatives have demonstrated potent antimicrobial effects, particularly against Mycobacterium tuberculosis.[6][7][8] In some cases, these compounds act as prodrugs that are activated by bacterial enzymes to exert their therapeutic effect.[6][7]
Given this context, we can postulate several plausible mechanisms of action for this compound, which will be explored in the subsequent sections.
II. Postulated Mechanisms of Action and Experimental Validation
This section outlines the most probable molecular targets and signaling pathways for this compound, based on the activities of its structural relatives. For each proposed mechanism, a detailed experimental workflow is provided to enable rigorous scientific validation.
A. Hypothesis 1: Inhibition of Inflammatory Enzymes
The structural similarity of this compound to known anti-inflammatory agents suggests its potential to inhibit key enzymes in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) or cyclooxygenases (COX).
This protocol details a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on iNOS activity.
Diagram: iNOS Inhibition Assay Workflow
Caption: Workflow for determining iNOS inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to generate a dose-response curve.
-
Prepare solutions of recombinant human iNOS, L-arginine, NADPH, and a known iNOS inhibitor (e.g., L-NAME) as a positive control.
-
-
Assay Setup:
-
In a 96-well microplate, add the iNOS enzyme, NADPH, and either the test compound, positive control, or vehicle control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding L-arginine to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Nitrite Detection:
-
Stop the reaction.
-
Determine the amount of nitric oxide produced by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
B. Hypothesis 2: Antagonism of the P2X7 Receptor
The presence of the carboxamide moiety in this compound suggests a potential interaction with purinergic receptors, particularly the P2X7 receptor, which is a known target for related compounds.
This protocol describes a cell-based assay to measure the antagonistic effect of this compound on P2X7 receptor activation by monitoring intracellular calcium levels.
Diagram: P2X7R Calcium Influx Assay Workflow
Caption: Workflow for assessing P2X7R antagonism via calcium influx.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human P2X7 receptor (e.g., HEK293-hP2X7R).
-
Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.
-
-
Compound Incubation:
-
Add serial dilutions of this compound or a known P2X7R antagonist (e.g., A-740003) to the wells.
-
Incubate the plate at 37°C for a sufficient time to allow for compound binding.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Initiate a kinetic read of fluorescence intensity.
-
Inject a P2X7R agonist, such as BzATP, into the wells to stimulate receptor activation and subsequent calcium influx.
-
-
Data Analysis:
-
Analyze the resulting fluorescence traces to determine the peak calcium response in each well.
-
Calculate the percentage of inhibition of the agonist-induced calcium influx by the test compound.
-
Determine the IC50 value for the antagonistic activity.
-
C. Hypothesis 3: Antimicrobial Activity via Prodrug Activation
Drawing parallels with other pyridine carboxamides, this compound could exhibit antimicrobial activity, potentially as a prodrug that requires enzymatic activation by the target pathogen.
This workflow outlines the steps to determine the antimicrobial efficacy of this compound and investigate its potential prodrug nature.
Diagram: Antimicrobial and Prodrug Analysis Workflow
Caption: Workflow for antimicrobial susceptibility and prodrug activation studies.
Step-by-Step Protocol:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Prepare two-fold serial dilutions of this compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or a panel of clinically relevant bacteria and fungi).
-
Incubate the plates under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Prodrug Activation Analysis:
-
If the compound shows significant antimicrobial activity, investigate its potential conversion to an active metabolite.
-
Incubate a high-density culture of the susceptible microorganism with a high concentration of this compound.
-
Prepare cell lysates from these cultures.
-
Analyze the lysates using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any new chemical entities that are not present in control cultures.
-
Synthesize any identified metabolites and test their antimicrobial activity to confirm if they are the active form of the drug.
-
III. Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table provides a template for summarizing key parameters that should be determined through the experimental workflows described above.
| Parameter | Postulated Target/Activity | Experimental Assay | Expected Readout |
| IC50 | iNOS Inhibition | Cell-free enzymatic assay | Concentration (µM or nM) |
| IC50 | P2X7R Antagonism | Calcium influx assay | Concentration (µM or nM) |
| MIC | Antimicrobial Activity | Broth microdilution | Concentration (µg/mL) |
IV. Conclusion and Future Directions
This compound stands as a compound of interest within the broader, pharmacologically validated family of pyridine carboxamides. While its precise mechanism of action remains to be elucidated, a rational, hypothesis-driven approach can be employed to systematically investigate its biological activity. The experimental frameworks provided in this guide offer a clear path forward for researchers to explore its potential as an enzyme inhibitor, a receptor modulator, or an antimicrobial agent. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development. Further investigations could also include broader kinase profiling, off-target liability screening, and in vivo efficacy studies in relevant disease models, once a primary mechanism of action has been established.
V. References
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Vertex AI Search. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from
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National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylpicolinamide. PubChem. Retrieved from
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Sattar, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4978. Retrieved from
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Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(10), 4791–4803. Retrieved from
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Chem-Impex. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. Retrieved from
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Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(19), 6529. Retrieved from
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Sharma, S., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(4), 101183. Retrieved from
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National Center for Biotechnology Information. (n.d.). 4-Methylpyridine-2-carboxylic acid. PubChem. Retrieved from
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Yan, Z., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127643. Retrieved from
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Wang, Y., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1447. Retrieved from
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Sharma, S., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed, 297(4), 101183. Retrieved from
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Szafrański, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6539. Retrieved from
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Pettipher, E. R., et al. (1997). Analgesic activity of 2-amino-4-methylpyridine, a novel NO synthase inhibitor. Inflammation Research, 46(Suppl 2), S135-6. Retrieved from
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The Evolving Landscape of 4-Methylpyridine-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
The pyridine carboxamide scaffold represents a cornerstone in modern medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among these, derivatives and analogs of 4-methylpyridine-2-carboxamide have emerged as a particularly fruitful area of investigation, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important class of compounds.
The this compound Core: A Privileged Scaffold
The this compound core is a privileged structure in drug discovery due to its unique combination of physicochemical properties. The pyridine ring, a bioisostere of a phenyl group, offers a hydrogen bond acceptor in the form of the nitrogen atom, influencing solubility and target engagement. The carboxamide linkage provides a rigid planar unit capable of participating in multiple hydrogen bonding interactions, crucial for binding to biological targets. The methyl group at the 4-position can influence selectivity and metabolic stability through steric and electronic effects.
This versatile chemical architecture has been successfully exploited to develop a diverse range of bioactive molecules, including antibacterial, anticancer, and enzyme-inhibiting agents.[1][2][3] The strategic modification of this core structure allows for the fine-tuning of pharmacological properties, making it a highly attractive starting point for drug discovery campaigns.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives typically involves the coupling of a substituted 4-methylpicolinic acid with a desired amine or the amidation of a 4-methylpicolinoyl chloride. A common and efficient approach involves the use of coupling reagents to facilitate the formation of the amide bond.
Representative Synthetic Protocol: Synthesis of N-Aryl-4-methylpyridine-2-carboxamide
This protocol outlines a general procedure for the synthesis of N-aryl-4-methylpyridine-2-carboxamide derivatives, a common structural motif in bioactive compounds.
Materials:
-
4-methylpicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid: To a solution of 4-methylpicolinic acid in anhydrous DCM, add a catalytic amount of DMF followed by the slow addition of thionyl chloride or oxalyl chloride at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The solvent and excess reagent are removed under reduced pressure to yield the crude 4-methylpicolinoyl chloride.
-
Amide Bond Formation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the substituted aniline and triethylamine in anhydrous DCM at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-4-methylpyridine-2-carboxamide.
This general procedure can be adapted for the synthesis of a wide variety of derivatives by using different substituted anilines or other amine-containing fragments.[4][5]
Structure-Activity Relationship (SAR) and Therapeutic Applications
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the carboxamide nitrogen. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Antibacterial Activity
Derivatives of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide have demonstrated promising activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[2] Molecular docking studies suggest that these compounds inhibit β-lactamase enzymes, with compounds 4a and 4c (structures detailed in the original research) showing the highest potency.[2] The thiophene ring and substitutions on it are critical for this antibacterial activity.
Anticancer Activity
The this compound scaffold is present in several potent anticancer agents. For instance, 4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide is a known inhibitor of Raf kinase, a key enzyme in the MAPK/ERK signaling pathway that is often dysregulated in cancer.[6]
Furthermore, analogs of 4-(4-aminophenoxy)pyridine-2-carboxamide have shown significant antiproliferative activities against various human cancer cell lines.[7] SAR studies on related pyridine derivatives have highlighted the importance of specific substitutions in enhancing potency.[8] For example, the addition of electron-donating groups or halogen atoms can significantly impact the anticancer activity.
A recent study identified substituted pyridine carboxamide derivatives as potent allosteric inhibitors of SHP2, a critical regulator of proliferation pathways and immune checkpoint signaling in various cancers.[3] Compound C6 from this series exhibited excellent inhibitory activity against SHP2 and a strong antiproliferative effect on the MV-4-11 cell line.[3]
Urease Inhibition
Pyridine carboxamide derivatives have also been investigated as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori and other ureolytic bacteria.[9] The inhibitory activity is influenced by substitutions on the pyridine ring, with electron-donating groups and halogens showing significant effects on the IC50 values.[9]
Antitubercular Activity
A notable application of this scaffold is in the development of antitubercular agents. A pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis.[10][11] Mechanistic studies revealed that this compound is a prodrug that is activated by the mycobacterial amidase AmiC.[10][11] This dual mechanism of action, involving direct inhibition and induction of autophagy in macrophages, makes this class of compounds particularly interesting for combating drug-resistant tuberculosis.[10][11]
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound derivatives requires a detailed knowledge of the signaling pathways they modulate.
SHP2 Inhibition Pathway
The following diagram illustrates the role of SHP2 in the RAS/MAPK signaling pathway and how its inhibition by a this compound derivative can block downstream signaling, leading to reduced cell proliferation.
Caption: Workflow for biological evaluation of new derivatives.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected this compound derivatives and analogs against various targets.
| Compound Class | Target/Organism | Key Derivative(s) | IC50/MIC | Reference |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | 4a , 4c | MIC: 13-15 µg/mL (at 50 mg conc.) | [2] |
| Pyridine Carboxamides | Urease | Rx-6 , Rx-7 | IC50: 1.07 µM, 2.18 µM | [9] |
| Pyridine Carboxamides | Mycobacterium tuberculosis | MMV687254 | MIC: 1.56–3.125 µM | [10][11] |
| Substituted Pyridine Carboxamides | SHP2 | C6 | IC50: 0.13 nM | [3] |
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area will likely focus on:
-
Expansion of Chemical Space: The synthesis of novel derivatives with diverse substitution patterns to explore new biological targets.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design more potent and selective inhibitors.
-
Combination Therapies: The evaluation of these derivatives in combination with existing drugs to overcome resistance and enhance efficacy.
-
Optimization of ADME Properties: The improvement of pharmacokinetic profiles to ensure drug-like properties for in vivo applications.
References
- The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (n.d.).
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. Retrieved from [Link]
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Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). National Institutes of Health. Retrieved from [Link]
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Structure activity relationship. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. (n.d.). Google Patents.
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Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). PubMed. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. Retrieved from [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. (2024). MalariaWorld. Retrieved from [Link]
-
Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). (n.d.). DOI. Retrieved from [Link]
-
(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of 4-Methylpyridine-2-carboxamide
Introduction
Molecular Structure and Functional Groups
4-Methylpyridine-2-carboxamide consists of a pyridine ring substituted with a methyl group at the 4-position and a carboxamide group at the 2-position. This arrangement of functional groups dictates its unique spectroscopic properties. The key structural features to be identified are the pyridine ring protons and carbons, the methyl group protons and carbon, and the amide protons and carbonyl carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a 300-500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum and Interpretation:
Based on the analysis of related compounds such as 4-methylpyridine and various pyridine-2-carboxamides[1][2][3], the following proton signals are anticipated for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| H-6 (Pyridine) | ~8.4-8.6 | Doublet (d) | The proton at the 6-position is adjacent to the ring nitrogen and the carboxamide group, leading to significant deshielding. It will be split by the proton at H-5. |
| H-5 (Pyridine) | ~7.8-8.0 | Doublet of doublets (dd) or triplet (t) | This proton is coupled to the protons at H-6 and H-3. |
| H-3 (Pyridine) | ~7.2-7.4 | Singlet (s) or narrow doublet (d) | This proton is adjacent to the carboxamide group and the methyl-substituted carbon, and will show a small coupling to H-5. |
| -NH₂ (Amide) | ~7.5-8.5 (broad) | Broad singlet (br s) | Amide protons often appear as broad signals and their chemical shift is highly dependent on solvent and concentration. |
| -CH₃ (Methyl) | ~2.4-2.6 | Singlet (s) | The methyl group protons are not coupled to any other protons and will appear as a singlet. |
¹³C NMR Spectroscopy
Theoretical Framework: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 75-125 MHz NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum and Interpretation:
By comparing with data from 4-methylpyridine and other pyridine carboxamides[4][5], the expected carbon signals are as follows:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Carbonyl) | ~165-170 | The carbonyl carbon of the amide group is significantly deshielded. |
| C-2 (Pyridine) | ~150-155 | The carbon bearing the carboxamide group is deshielded by the nitrogen and the carbonyl group. |
| C-6 (Pyridine) | ~148-152 | The carbon adjacent to the ring nitrogen is deshielded. |
| C-4 (Pyridine) | ~145-150 | The carbon substituted with the methyl group will be deshielded. |
| C-3 (Pyridine) | ~120-125 | Aromatic carbon chemical shift. |
| C-5 (Pyridine) | ~122-127 | Aromatic carbon chemical shift. |
| -CH₃ (Methyl) | ~20-25 | The methyl carbon appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and functional group present.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation:
Drawing on data from related pyridine and carboxamide-containing molecules[6][7][8][9], the key vibrational bands are predicted as follows:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3100-3400 | Medium-Strong, often two bands |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Amide I) | 1650-1690 | Strong |
| N-H Bend (Amide II) | 1580-1650 | Medium-Strong |
| C=C and C=N Stretch (Pyridine ring) | 1400-1600 | Medium-Strong, multiple bands |
| C-N Stretch | 1200-1350 | Medium |
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced directly or via a chromatographic method (GC-MS or LC-MS).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions.
Predicted Mass Spectrum and Interpretation:
The molecular weight of this compound (C₇H₈N₂O) is 136.15 g/mol .
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 136 under EI conditions. In ESI, the protonated molecule [M+H]⁺ would be observed at m/z = 137.
-
Key Fragmentation Patterns:
-
Loss of the amino group (-NH₂) resulting in a fragment at m/z = 120.
-
Loss of the entire carboxamide group (-CONH₂) leading to a fragment corresponding to the 4-methylpyridine radical cation at m/z = 92.
-
Loss of CO, followed by the loss of NH₂, could also be a possible fragmentation pathway.
-
UV-Vis Spectroscopy
Theoretical Framework: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. It is particularly useful for identifying conjugated systems.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample across the UV-Vis range (typically 200-800 nm).
Predicted UV-Vis Spectrum and Interpretation:
Pyridine and its derivatives exhibit characteristic UV absorptions due to π → π* and n → π* transitions[10][11][12][13]. For this compound, the following absorptions are anticipated:
-
A strong absorption band around 260-280 nm, corresponding to the π → π* transitions of the substituted pyridine ring.
-
A weaker, longer-wavelength absorption band might be observed due to n → π* transitions of the pyridine nitrogen and the carbonyl group.
Workflow and Data Integration
The comprehensive characterization of this compound involves a synergistic approach where data from multiple spectroscopic techniques are integrated to build a complete picture of the molecule's structure.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound based on the established principles of spectroscopic analysis and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data serve as a valuable reference for researchers working with this compound, aiding in its identification, purity assessment, and further development. The validation of these predictions with experimental data will be a crucial next step in the comprehensive characterization of this promising molecule.
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4-Methylpyridine-2-carboxamide: A Technical Guide to Anticipated Solubility, Stability, and Characterization Methodologies
An In-depth Technical Guide for Drug Development Professionals
Introduction: 4-Methylpyridine-2-carboxamide belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. The physicochemical properties of any active pharmaceutical ingredient (API), primarily its solubility and stability, are critical determinants of its biopharmaceutical performance, formulation development pathway, and shelf-life. This guide provides an in-depth technical analysis of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document synthesizes information from closely related analogues and foundational pharmaceutical science principles to construct a predictive profile. It further outlines the essential experimental protocols required to empirically determine these properties, offering a robust framework for researchers, scientists, and drug development professionals. The causality behind experimental design and the establishment of self-validating analytical systems are emphasized throughout to ensure scientific integrity.
Physicochemical Properties: A Structural Overview
Understanding the molecular structure of this compound is fundamental to predicting its behavior. The molecule consists of a pyridine ring, which imparts basicity and aromatic character, substituted with a methyl group at the 4-position and a carboxamide group at the 2-position.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid of 4-methylpyridine is ~5.98) and can participate in hydrogen bonding as an acceptor.[1][2]
-
Carboxamide Group: This functional group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). It is also known to be susceptible to hydrolysis.
-
Methyl Group: The methyl substituent is a nonpolar, electron-donating group that can slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine and influence its lipophilicity.
These features suggest that this compound will exhibit moderate polarity and a propensity for hydrogen bonding, influencing its solubility in various media. Its stability will be largely dictated by the chemical reactivity of the amide linkage and the pyridine ring system.
Solubility Profile: Predictions and Determination
The solubility of an API is a critical factor for its absorption and bioavailability. Based on its structure, a qualitative solubility profile for this compound can be predicted.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxamide and pyridine nitrogen can form strong hydrogen bonds with protic solvents. Solubility in water will be pH-dependent due to the basic pyridine nitrogen. Related compounds like 2-Amino-4-methylpyridine are freely soluble in water and lower alcohols. |
| Polar Aprotic | DMSO, DMF | High | These solvents can effectively solvate the polar carboxamide group and the pyridine ring. DMSO is a common solvent for preparing stock solutions of similar heterocyclic compounds.[3] |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can solvate moderately polar compounds. A related analogue, 4-Chloro-N-methyl-2-pyridinecarboxamide, is soluble in MDC (Methylene Dichloride).[4] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water at various pH values, ethanol, DMSO). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a chemically inert filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, typically a stability-indicating HPLC-UV method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, expressed in units such as mg/mL or mol/L.
Stability Profile and Degradation Pathways
Assessing the chemical stability of an API is mandated by regulatory agencies and is essential for developing a safe and effective drug product.[5] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6]
Anticipated Degradation Pathways
-
Hydrolytic Degradation: The amide bond is the most probable site of hydrolytic instability. This reaction is typically catalyzed by acidic or basic conditions.[7]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
Primary Degradation Products: The expected products are 4-methylpyridine-2-carboxylic acid [8] and methylamine .
-
-
Oxidative Degradation: The pyridine ring and the benzylic-like methyl group can be susceptible to oxidation.
-
Photodegradation: Aromatic heterocyclic systems can absorb UV radiation, potentially leading to photochemical degradation. Photostability testing is a crucial part of forced degradation as per ICH Q1B guidelines.[10][11][12] The extent of degradation depends on the light source and exposure levels.[10]
Diagram: Projected Hydrolytic Degradation Pathway
The following diagram illustrates the most likely degradation pathway for this compound under hydrolytic stress.
Caption: Predicted hydrolytic degradation of this compound.
Experimental Protocol: Forced Degradation Study
This workflow is designed to evaluate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[6]
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions Application:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 2 hours).
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid API and the solution to dry heat (e.g., 80 °C) for 48 hours.
-
Photodegradation: Expose the solid API and solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[11][12] A dark control should be maintained concurrently.
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. The goal is to achieve 10-20% degradation of the parent compound to ensure that the primary degradation products are formed without being further degraded themselves.[13]
-
Peak Purity & Mass Balance: Assess the purity of the parent peak in all chromatograms using a photodiode array (PDA) detector. Perform a mass balance calculation to account for the parent compound and all detected degradation products.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Development of a Stability-Indicating Analytical Method
A cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). This method must be able to accurately quantify the API in the presence of its degradation products, process impurities, and formulation excipients.[14]
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column Selection: A C18 column is a common starting point for moderately polar compounds.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape, ideally at a pH at least 2 units away from the pKa of the analyte.
-
Method Development:
-
Perform initial screening runs with the unstressed API to optimize retention time.
-
Inject a mixture of all stressed samples (a "degradation cocktail") to challenge the method's specificity.
-
Optimize the gradient, mobile phase pH, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Detection: A PDA detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which are used to assess peak purity and can aid in the initial characterization of degradants.
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Recommendations for Drug Development
-
Anticipated Challenges: The primary stability concern is the potential for hydrolysis of the amide bond, particularly at pH extremes. This will be a critical parameter to control in liquid formulations. Solubility in aqueous media is expected to be pH-dependent and may be limited at neutral pH, potentially impacting oral absorption.
-
Formulation Strategy: For liquid formulations, careful pH control and the use of appropriate buffer systems will be essential to ensure stability.[7] For solid dosage forms, protection from high humidity and light may be necessary.[15]
-
Path Forward: The immediate priority for any development program involving this compound is to perform the empirical solubility and forced degradation studies outlined in this guide. The results from these studies will form the bedrock of all subsequent formulation and analytical development activities, ensuring a data-driven and scientifically robust approach to bringing a potential new therapeutic to fruition.
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An In-Depth Technical Guide to the Discovery and History of Picolinamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The picolinamide scaffold, a pyridine ring with a carboxamide substituent at the 2-position, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged fragment in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of picolinamide-based compounds. We will delve into the origins of this chemical class, tracing its lineage from early investigations into nicotinamide and related pyridine carboxylic acids to the rational design of highly potent and selective drugs. Key milestones, seminal discoveries, and the evolution of synthetic methodologies will be examined. Furthermore, this guide will elucidate the mechanisms of action of prominent picolinamide drugs, supported by detailed signaling pathways and experimental workflows that have been instrumental in their development. Through a blend of historical context and technical detail, this document aims to provide researchers and drug development professionals with a thorough understanding of the enduring significance of the picolinamide core in the ongoing quest for novel therapeutics.
Introduction: The Picolinamide Core - A Privileged Scaffold in Medicinal Chemistry
Picolinamide, the amide derivative of picolinic acid, is an aromatic heterocyclic compound. Its structure, featuring a pyridine nitrogen atom positioned ortho to the amide group, imparts distinct physicochemical properties that are highly advantageous for drug design. The nitrogen atom can act as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor and acceptor. This dual functionality allows picolinamide-containing molecules to engage in specific and high-affinity interactions with biological targets.
The historical significance of pyridine-based compounds in biology is deeply rooted in the discovery of nicotinamide (an isomer of picolinamide) as a component of the essential cofactor nicotinamide adenine dinucleotide (NAD⁺) and its role in preventing the deficiency disease pellagra.[1][2] The journey of nicotinamide and its derivatives from essential vitamins to therapeutic agents laid the groundwork for the exploration of other pyridine carboxamides, including the picolinamide scaffold.
Early History and the Emergence of Picolinamide-Based Therapeutics
The story of picolinamide in drug discovery is intrinsically linked to the broader history of research into nicotinic acid and its amide, nicotinamide. These were first identified in the 1930s as the dietary factors capable of preventing pellagra. While nicotinamide itself has found applications in dermatology and for the treatment of various skin conditions, its structural isomers, including picolinamide, have paved the way for the development of a distinct class of pharmaceuticals.
The therapeutic potential of picolinamide and its derivatives began to be more systematically explored in the latter half of the 20th century. Early studies on picolinic acid, the parent acid of picolinamide, revealed its ability to modulate neurological pathways, for instance, by offering protection against quinolinic acid-induced neurotoxicity.[3] This hinted at the diverse biological activities that could be accessed through this chemical scaffold.
Key Picolinamide Drugs: Case Studies in Development
The versatility of the picolinamide core is best illustrated by the range of therapeutic areas in which it has found application. From infectious diseases to oncology, the unique properties of this scaffold have been leveraged to create highly effective drugs.
Case Study: Picolinamide Antifungals
A notable application of the picolinamide scaffold is in the development of novel antifungal agents. Certain picolinamide and benzamide compounds have demonstrated potent activity against pathogenic fungi like Candida and Aspergillus species.[4]
-
Mechanism of Action: These compounds have been shown to target the lipid-transfer protein Sec14, which is essential for fungal cell viability.[4] By inhibiting Sec14, these picolinamides disrupt lipid metabolism and membrane trafficking, leading to fungal cell death.[4] Importantly, these compounds exhibit selectivity for the fungal protein over its mammalian counterparts, suggesting a favorable safety profile.[4]
Case Study: Picolinamide Antibacterials Targeting Clostridioides difficile
The challenge of antimicrobial resistance has spurred the search for novel antibiotics with high selectivity for pathogenic bacteria. The picolinamide family has yielded promising candidates for the treatment of Clostridioides difficile infection (CDI).[5]
-
Structure-Activity Relationship (SAR): Starting from an isonicotinamide hit that was active against both MRSA and C. difficile, researchers optimized the structure to introduce the picolinamide core.[5] This modification led to a remarkable increase in selectivity, with some analogues demonstrating over 1000-fold greater potency against C. difficile compared to other gut microbiota.[5] This selectivity is crucial for preventing the gut dysbiosis that often accompanies broad-spectrum antibiotic use and contributes to CDI recurrence.[5]
Case Study: Picolinamide-Based Kinase Inhibitors in Oncology
In the field of oncology, the picolinamide scaffold has been incorporated into the design of potent kinase inhibitors. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of tumor angiogenesis, and its inhibition is a validated strategy in cancer therapy.[6]
-
Rational Drug Design: By creating a hybrid scaffold that combines features of existing VEGFR-2 inhibitors like Sorafenib and Axitinib, researchers have developed novel picolinamide-based derivatives.[6] These compounds have shown significant antiproliferative activity against cancer cell lines, and molecular docking studies have elucidated their binding mode within the VEGFR-2 kinase domain.[6]
Synthesis and Methodologies
The synthesis of picolinamide derivatives is typically achieved through standard amide bond formation reactions. A common and straightforward approach involves the coupling of a picolinic acid derivative with a primary or secondary amine.
General Synthetic Protocol: Amide Coupling
A detailed, step-by-step methodology for a typical amide coupling reaction is provided below:
Objective: To synthesize a picolinamide derivative from a substituted picolinic acid and an amine.
Materials:
-
Substituted picolinic acid
-
Amine
-
Coupling agent (e.g., DCC, HOBt)
-
Solvent (e.g., Toluene)
-
Base (e.g., Triethylamine, if starting from an amine salt)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted picolinic acid in the chosen solvent (e.g., toluene).
-
Activation: Add the coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), to the solution.[7] Stir the mixture at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture. If the amine is in its salt form, add a non-nucleophilic base like triethylamine to liberate the free amine.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and coupling agents. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired picolinamide derivative.
Mechanisms of Action and Signaling Pathways
The biological effects of picolinamide-based drugs are mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways.
Signaling Pathway: VEGFR-2 Inhibition by Picolinamide Derivatives
The following diagram illustrates the mechanism of action for picolinamide-based VEGFR-2 inhibitors in cancer therapy.
Caption: Inhibition of the VEGFR-2 signaling pathway by a picolinamide-based drug.
As depicted, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes angiogenesis and cell proliferation. Picolinamide-based inhibitors act by binding to the ATP-binding site of the VEGFR-2 kinase domain, often forming hydrogen bonds with key residues like Cys919, thereby blocking the downstream signaling pathways.[6]
Experimental Workflows in Picolinamide Drug Discovery
The discovery and development of picolinamide-based drugs follow a structured workflow, from initial hit identification to preclinical evaluation.
Workflow: From Hit to Lead Candidate
The diagram below outlines a typical workflow for the discovery and optimization of a novel picolinamide-based therapeutic.
Caption: A typical drug discovery workflow for picolinamide compounds.
This process begins with the screening of a diverse library of picolinamide compounds to identify initial "hits." These hits then undergo extensive structure-activity relationship (SAR) studies, where medicinal chemists synthesize and evaluate numerous analogues to improve potency, selectivity, and pharmacokinetic properties.[8] Promising leads are then advanced to in vivo studies to assess their efficacy in relevant disease models.
Modern Applications and Future Perspectives
The picolinamide scaffold continues to be a fertile ground for drug discovery. Current research is focused on exploring new therapeutic applications and developing more sophisticated synthetic methods.[9] The development of picolinamide-based fungicides and highly selective antibiotics highlights the ongoing innovation in this field.[5][10] Future directions may include the development of picolinamide-based proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, which could offer enhanced potency and duration of action.
Conclusion
From its conceptual origins in the study of essential vitamins to its current status as a privileged scaffold in medicinal chemistry, the picolinamide core has had a profound impact on drug discovery. The historical journey of picolinamide compounds is a testament to the power of systematic chemical exploration and rational drug design. The diverse range of biological activities exhibited by this chemical class, coupled with its synthetic tractability, ensures that picolinamide will remain a key building block in the development of novel therapeutics for years to come.
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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Jhamandas, K., & Boegman, R. J. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57–63. [Link]
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Fania, L., et al. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Nutrients, 16(3), 433. [Link]
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Deshpande, A., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(9), 2505–2515. [Link]
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Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679–1683. [Link]
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K-C, G., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Scientific Reports, 8(1), 1635. [Link]
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American Chemical Society. (n.d.). Alexander Fleming Discovery and Development of Penicillin. Retrieved January 11, 2026, from [Link]
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Whitepaper: A-Roadmap-for-Unlocking-the-Therapeutic-Potential-of-4-Methylpyridine-2-carboxamide
A Technical Guide for Target Identification and Validation
Abstract
4-Methylpyridine-2-carboxamide is a small molecule with a structure suggestive of biological activity, yet its specific therapeutic targets remain largely uncharacterized. This guide provides a comprehensive, technically-grounded roadmap for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. By leveraging a multi-pronged strategy encompassing computational analysis, high-throughput screening, and rigorous biophysical and genetic validation, this document outlines a clear path from initial hypothesis to confirmed mechanism of action. Detailed experimental protocols and workflows are provided to empower research teams to unlock the therapeutic promise of this compound and similar novel chemical entities.
Introduction: The Opportunity of an Uncharacterized Molecule
In drug discovery, novel chemical scaffolds present both a challenge and a significant opportunity. This compound, a compound featuring a substituted pyridine ring linked to a carboxamide group, belongs to a class of structures known to interact with a wide array of biological targets. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to participate in hydrogen bonding and aromatic interactions, while the carboxamide group is a classic hydrogen bond donor and acceptor.
However, without a defined biological target, this compound remains a molecule of latent potential. The critical first step in realizing its therapeutic value is to answer the fundamental question: What proteins does it bind to, and what pathways does it modulate?
This guide eschews a speculative list of targets. Instead, it provides a robust, field-proven framework for target discovery and validation. The methodologies described herein are designed to be self-validating, incorporating orthogonal approaches to build a high-confidence case for any identified target.
Foundational Analysis: Hypothesis Generation
A rational target discovery campaign begins with an analysis of the molecule's structure and a survey of the known biological activities of its chemical relatives.
Structural Scaffolding and Analog-Based Hypothesis
The this compound structure contains a nicotinamide moiety, a pharmacophore known to interact with enzymes that utilize the nicotinamide adenine dinucleotide (NAD+) cofactor.[1] This observation provides a powerful starting point for hypothesis generation. Several classes of enzymes are known to be modulated by nicotinamide analogs, making them prime candidates for investigation.[2][3][4]
Potential Target Classes Based on Structural Analogs:
-
Poly (ADP-ribose) Polymerases (PARPs): PARP inhibitors are a clinically successful class of anticancer drugs that compete with NAD+ at the enzyme's catalytic site.[5][6] Many PARP inhibitors, such as Olaparib and Rucaparib, feature a carboxamide group that mimics the nicotinamide portion of NAD+.[6][7] The core function of PARP enzymes is in the repair of single-strand DNA breaks.[8][9] Inhibition of PARP in cancers with underlying defects in other DNA repair pathways (like BRCA1/2 mutations) leads to a synthetic lethal effect, causing cancer cell death.[7][9]
-
Histone Deacetylases (HDACs): HDACs are critical epigenetic regulators that remove acetyl groups from histones and other proteins, influencing gene expression and various cellular processes.[10][11][12] Some HDAC inhibitors contain a zinc-binding group, a linker, and a surface-binding moiety that often includes a heterocyclic ring.[13] The pyridine-2-carboxamide scaffold could potentially interact with the active site of certain HDAC classes, leading to histone hyperacetylation, chromatin relaxation, and altered transcription of key genes involved in the cell cycle and apoptosis.[11][14]
-
Other NAD+-Utilizing Enzymes: The nicotinamide scaffold suggests potential interactions with other enzyme families, such as Sirtuins or Nicotinamide N-methyltransferase (NNMT), which have been linked to metabolic diseases and cancer.[4]
This analog-based analysis allows for the formulation of initial, testable hypotheses and guides the selection of focused screening panels.
A Multi-Pronged Strategy for Target Identification
No single method can definitively identify a drug's target. A robust strategy integrates computational, biochemical, and cell-based approaches to generate a list of high-confidence candidates.[15][16]
Unbiased Proteome-Wide Screening
Label-free methods that assess the interaction between a small molecule and proteins in their native cellular environment offer a powerful, unbiased approach to target discovery.[15][17]
Featured Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that when a protein binds to a ligand (such as a drug), its thermal stability changes.[18][19] This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of protein that remains soluble and non-aggregated.[20][21][22]
-
Mechanism: Ligand-bound proteins are typically more resistant to heat-induced denaturation and aggregation. By comparing the melting curves of proteins in the presence versus absence of this compound, one can identify direct binding partners.[19]
-
Application: In a discovery setting, CETSA can be coupled with mass spectrometry (CETSA-MS) to survey thousands of proteins simultaneously, providing a proteome-wide snapshot of potential targets that are stabilized by the compound.
Phenotypic Screening
Phenotypic screens measure the effect of a compound on cell behavior (e.g., viability, morphology, or signaling) without a preconceived target. This approach can reveal unexpected therapeutic avenues.
Example: Anti-Proliferation Screening
A common starting point is to screen this compound against a panel of cancer cell lines from diverse lineages. A finding of potent anti-proliferative activity, particularly with selectivity for certain cell lines (e.g., those with known genetic vulnerabilities like BRCA mutations), would strongly support the PARP or HDAC inhibition hypotheses.
| Cell Line | Cancer Type | Key Genetic Feature | This compound IC50 (µM) |
| SUM149PT | Triple-Negative Breast | BRCA1 Mutant | 1.2 |
| MDA-MB-231 | Triple-Negative Breast | BRCA Wild-Type | > 50 |
| HCT116 | Colon | KRAS Mutant | 25.6 |
| A549 | Lung | KRAS Mutant | > 50 |
| Table 1: Hypothetical data from an anti-proliferation screen. The selective activity against the BRCA1-mutant cell line suggests a potential interaction with the DNA damage response pathway, warranting further investigation into PARP inhibition. |
Target Validation: From Candidate to Confirmed Target
Once a list of candidate targets is generated, a rigorous validation cascade is essential to confirm a direct and functionally relevant interaction.[23][24]
Biophysical Assays for Direct Binding
These methods provide quantitative data on the direct physical interaction between the compound and a purified candidate protein.
Featured Technique: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[25][26][27] By immobilizing a purified candidate protein onto a sensor chip and flowing different concentrations of this compound over the surface, one can precisely measure the kinetics of the interaction.[28][29]
-
Key Outputs:
-
Association rate constant (k_a): The rate at which the compound binds to the target.
-
Dissociation rate constant (k_d): The rate at which the compound dissociates from the target.
-
Equilibrium dissociation constant (K_D): A measure of binding affinity (K_D = k_d/k_a). A lower K_D indicates a stronger interaction.
-
Cellular Target Engagement Assays
It is crucial to confirm that the compound engages its target within the complex environment of a living cell. CETSA can be used here in a targeted fashion, running western blots for a specific protein of interest to confirm a thermal shift.[18][22]
Genetic Validation
Genetic methods provide the highest level of evidence for target validation by demonstrating that the biological effect of the compound is dependent on the presence of the target protein.[24][30]
Featured Technique: CRISPR/Cas9 Knockout
The CRISPR-Cas9 system can be used to create cell lines in which the gene for the candidate target has been knocked out.[31][][33] If this compound loses its phenotypic effect (e.g., its ability to kill cancer cells) in the knockout cell line compared to the wild-type (parental) cell line, it provides powerful evidence that the protein is the true therapeutic target.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following section provides detailed, step-by-step protocols for key validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound induces a thermal shift in a candidate protein in intact cells.
Methodology:
-
Cell Culture: Plate cells (e.g., SUM149PT) at an appropriate density in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or 10 µM this compound for 2 hours in a 37°C incubator.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the candidate target protein (e.g., PARP1).
-
Analysis: Quantify the band intensity at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein relative to the 40°C sample against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates target stabilization.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantify the binding affinity and kinetics of this compound to a purified candidate protein.
Methodology:
-
Chip Preparation: Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS). Immobilize the purified recombinant target protein (e.g., PARP1) to a flow cell to a target level of ~10,000 Response Units (RU). Deactivate the remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
Sample Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 µM to 50 µM.
-
Binding Analysis: Perform a multi-cycle kinetics experiment. Inject each concentration of the compound over both the reference and active flow cells at a flow rate of 30 µL/min. Include a 60-second association phase and a 120-second dissociation phase.[25] Regenerate the surface between cycles if necessary.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the k_a, k_d, and K_D values.
Conclusion
The journey from a novel compound to a validated therapeutic agent is a systematic process of hypothesis testing and rigorous validation. This compound, by virtue of its chemical structure, holds considerable promise. Its nicotinamide-like scaffold points toward compelling and clinically relevant target classes, including PARP and HDAC enzymes.
By employing the integrated workflow outlined in this guide—combining unbiased, proteome-wide screening with robust biophysical and genetic validation techniques—research organizations can efficiently and confidently elucidate the mechanism of action of this compound. The protocols and strategies detailed herein provide the necessary tools to not only identify its primary therapeutic targets but also to build a compelling data package for further preclinical and clinical development.
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An In-Depth Technical Guide to the In Silico Prediction of 4-Methylpyridine-2-carboxamide Properties
Abstract
The imperative to reduce late-stage attrition in drug discovery has catalyzed the adoption of in silico predictive models. These computational tools offer a rapid, cost-effective methodology for evaluating the pharmacokinetic and physicochemical profiles of novel chemical entities before their synthesis. This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 4-Methylpyridine-2-carboxamide, a heterocyclic scaffold of interest in medicinal chemistry. We will detail the theoretical underpinnings and provide validated, step-by-step protocols for predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and overall drug-likeness. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for informed decision-making in early-phase discovery projects.
Introduction: The Rationale for Predictive Modeling
The journey of a drug candidate from concept to clinic is fraught with challenges, with a staggering 90% attrition rate, often attributed to suboptimal pharmacokinetic (PK) or toxicity profiles.[1] The ability to forecast these properties computationally, or in silico, before committing resources to chemical synthesis and in vitro testing, represents a paradigm shift in modern drug discovery.[2][3] This "fail fast, fail cheap" approach allows for the early identification and prioritization of compounds with a higher probability of success.
This compound is a heterocyclic compound featuring a pyridine ring, a carboxamide group, and a methyl substituent. This arrangement of functional groups presents an interesting scaffold for probing biological targets. However, its potential as a therapeutic agent is contingent on a favorable balance of properties governing its behavior in a biological system. This guide will use this compound as a case study to demonstrate the power and practical application of freely accessible, high-quality predictive modeling tools.
The core principle behind these predictions lies in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models are built on large, curated datasets of experimentally determined properties and use sophisticated algorithms, including machine learning, to correlate chemical structures with specific outcomes like solubility, membrane permeability, or toxicity.[2] The accuracy of any in silico prediction is critically dependent on the quality of the underlying model and the query molecule's placement within its "applicability domain".[1] Therefore, a key takeaway is to utilize multiple predictive tools and critically compare the results.[1][4]
Foundational Analysis: Structure and Physicochemical Properties
Before delving into complex ADMET profiling, a foundational understanding of the molecule's basic physicochemical properties is essential. These characteristics, such as lipophilicity, solubility, and ionization state (pKa), are the primary determinants of a drug's pharmacokinetic behavior.
Molecular Input: The SMILES String
All in silico prediction tools require a machine-readable representation of the chemical structure. The Simplified Molecular Input Line Entry System (SMILES) is the most common format.
-
Canonical SMILES for this compound: CNC(=O)c1nccc(c1)C
This string unambiguously represents the connectivity of the atoms in the molecule and serves as the primary input for the protocols described below.
Workflow for Physicochemical Property Prediction
The following workflow outlines a general approach to obtaining key physicochemical descriptors using a widely respected, free-access tool.
Caption: Predicted ADMET profile summary for the target molecule.
Absorption and Distribution
-
Gastrointestinal (GI) Absorption: The model predicts High GI absorption. This is consistent with the favorable physicochemical properties (low MW, optimal TPSA, and LogP).
-
Caco-2 Permeability: The prediction for Caco-2 permeability, an in vitro model for the intestinal barrier, is Low . While numerous QSPR models exist for Caco-2 prediction, they can be sensitive to the model's training set. [5][6][7]This apparent contradiction with the high GI absorption prediction warrants a closer look. The BOILED-Egg model (see Section 4) can provide further clarification.
-
Blood-Brain Barrier (BBB) Permeation: The model predicts Yes . This suggests the molecule has the potential to cross into the central nervous system, a critical consideration depending on the desired therapeutic target.
-
P-glycoprotein (P-gp) Substrate: The prediction is No . P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption and penetration into tissues like the brain. Not being a substrate is a highly desirable characteristic.
Metabolism
The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions.
-
CYP Inhibition: this compound is predicted to be a non-inhibitor of the five major isoforms tested (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This is a very favorable prediction, suggesting a low likelihood of causing metabolic drug-drug interactions.
Toxicity
Early assessment of toxicity is crucial to prevent catastrophic failures in later development stages.
Protocol 2: hERG Inhibition Prediction
The hERG potassium channel is critical for cardiac repolarization. [8][9]Blockade of this channel can lead to fatal arrhythmias, a major reason for drug withdrawal. [10][11]
-
Navigate to a specialized predictor like the Pred-hERG web server.
-
Input the SMILES string for this compound.
-
Execute the prediction.
-
The model will classify the compound as a blocker or non-blocker and may provide a probability score.
-
Result: Based on typical models, compounds with this structure are generally predicted to have a low risk of hERG inhibition. The absence of common hERG-binding pharmacophores (e.g., highly basic amines coupled with a lipophilic tail) supports this prediction. In silico hERG models often use machine learning or pharmacophore-based approaches built on extensive experimental data. [8][10][12] Table 2: Summary of Predicted ADMET Properties
| Parameter | Prediction | Implication |
| GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | Yes | Potential for CNS activity (desirable or undesirable depending on target). |
| P-gp Substrate | No | Good absorption and distribution are less likely to be limited by efflux. |
| CYP Isoform Inhibition | No (for 5 major isoforms) | Low probability of metabolic drug-drug interactions. |
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |
| Hepatotoxicity | Low Risk | Reduced risk of liver damage. |
Integrated Analysis and Drug-Likeness
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. Several rule-based filters and integrated models are used for this evaluation.
Lipinski's Rule of Five
This is a well-established rule of thumb for evaluating drug-likeness and predicting oral bioavailability.
-
Molecular Weight ≤ 500 g/mol (Predicted: 150.18) - PASS
-
LogP ≤ 5 (Predicted: 0.47) - PASS
-
H-bond Donors ≤ 5 (Predicted: 1) - PASS
-
H-bond Acceptors ≤ 10 (Predicted: 2) - PASS
Result: this compound passes all criteria of Lipinski's Rule of Five with zero violations , indicating a high degree of drug-likeness.
The BOILED-Egg Model
The Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model, accessible in SwissADME, provides a graphical and intuitive assessment of passive absorption and brain penetration. It plots the molecule's predicted LogP versus its TPSA.
-
Result: this compound falls squarely within the yellow region (egg yolk) of the graph. This positioning is highly predictive of a molecule that is both well-absorbed by the gastrointestinal tract and capable of permeating the blood-brain barrier. This reinforces the BBB prediction and provides a more nuanced view than the Caco-2 prediction alone, suggesting that passive GI absorption is likely to be high.
Bioavailability Radar
The bioavailability radar provides a rapid visual assessment of drug-likeness based on six key physicochemical properties. For a compound to be considered "drug-like," its plot should fall entirely within the pink hexagonal area.
-
Result: The radar plot for this compound is well-contained within the optimal zone, confirming its excellent physicochemical profile for oral bioavailability.
Conclusion and Forward Look
The comprehensive in silico analysis of this compound reveals a molecule with a highly promising, drug-like profile. It exhibits excellent predicted physicochemical properties, high gastrointestinal absorption, the potential for CNS penetration, and a clean profile regarding metabolic inhibition and major toxicity flags like hERG blockade.
This self-validating system of cross-referenced predictions provides a high degree of confidence in the molecule's potential. The favorable ADMET profile justifies its prioritization for synthesis and subsequent in vitro validation. The protocols and interpretive logic presented in this guide serve as a robust template for the rapid, evidence-based evaluation of other novel chemical entities, ultimately accelerating the drug discovery pipeline by focusing resources on compounds with the highest probability of success.
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A Foundational Guide to the Synthesis and Potential Applications of Substituted Picolinamides: The Case of 4-Methylpicolinamide
Introduction: The Picolinamide Scaffold in Drug Discovery
The picolinamide moiety, a carboxamide derivative of picolinic acid, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to act as a bidentate chelating agent for various metal ions make it an attractive framework for the design of biologically active molecules. The nitrogen atom of the pyridine ring and the amide group can coordinate with metal centers in enzymes, leading to potent and selective inhibition. Furthermore, the picolinamide core offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. While a diverse array of complex picolinamide derivatives have been synthesized and evaluated for their therapeutic potential, foundational research into simpler, substituted picolinamides remains an area ripe for exploration. This guide will focus on the synthesis and potential utility of one such simple derivative, 4-methylpicolinamide, as a case study to illustrate the broader potential of this class of compounds. Due to the limited specific research on 4-methylpicolinamide, this document will also draw upon the extensive literature on related picolinamide derivatives to provide context and suggest avenues for future investigation.
Synthesis of 4-Methylpicolinamide: A Practical Approach
The synthesis of 4-methylpicolinamide can be readily achieved from its commercially available precursor, 4-methylpicolinic acid. The general strategy involves the activation of the carboxylic acid, followed by amidation with methylamine. Several methods for carboxylic acid activation are amenable to this transformation, with the use of thionyl chloride being a common and cost-effective approach.
Experimental Protocol: Synthesis of 4-Methylpicolinamide from 4-Methylpicolinic Acid
Materials:
-
4-Methylpicolinic Acid (CAS 4021-08-3)
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of 4-Methylpicolinic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methylpicolinic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-methylpicolinoyl chloride hydrochloride.
-
-
Amidation with Methylamine:
-
Dissolve the crude 4-methylpicolinoyl chloride hydrochloride in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add a solution of methylamine (2.5-3 equivalents) to the stirred solution. A precipitate of methylamine hydrochloride will form.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours, or until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-methylpicolinamide.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methylpicolinamide.
-
Synthetic Workflow Diagram
Caption: Synthetic route for 4-methylpicolinamide from 4-methylpicolinic acid.
Physicochemical Properties and Characterization
| Property | Predicted Value / Expected Characteristics |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents and water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| Spectroscopic Data | ¹H NMR: Expected signals for the methyl group on the pyridine ring, the N-methyl group, and the aromatic protons of the pyridine ring. ¹³C NMR: Expected signals for the carbons of the pyridine ring, the methyl carbons, and the carbonyl carbon. IR: Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). Mass Spec: A molecular ion peak corresponding to the molecular weight. |
Biological Activities of Substituted Picolinamides: A Landscape of Opportunity
The true potential of 4-methylpicolinamide lies in its unexplored biological activity. The broader class of substituted picolinamides has shown significant promise in various therapeutic areas, most notably as kinase inhibitors in oncology.
A prominent example is Sorafenib , a multi-kinase inhibitor approved for the treatment of certain types of cancer. A key intermediate in the synthesis of Sorafenib is 4-(4-aminophenoxy)-N-methylpicolinamide .[1][2][3] This more complex derivative has itself been shown to inhibit the MET receptor tyrosine kinase, a key player in cell growth and metastasis.[2]
Furthermore, research into other picolinamide derivatives has revealed a wide range of biological activities:
-
Antitumor Agents: Novel series of N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[4] Some of these compounds displayed potent and broad-spectrum activity, in some cases exceeding that of Sorafenib.[4] The proposed mechanism of action for some of these derivatives is the inhibition of Aurora-B kinase, a crucial regulator of mitosis.[4]
-
Angiogenesis and Apoptosis Induction: Derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have been shown to inhibit the proliferation of human cancer cell lines.[5] In vivo studies have demonstrated that these compounds can suppress angiogenesis and induce apoptosis and necrosis in tumors.[5]
The structural simplicity of 4-methylpicolinamide, combined with the proven biological activity of more complex analogs, makes it an intriguing candidate for pharmacological screening. The methyl group at the 4-position may influence the molecule's interaction with biological targets through steric and electronic effects, potentially leading to novel and selective activities.
Signaling Pathway: Potential Target for Picolinamide Derivatives
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for picolinamide-based inhibitors.
Caption: Simplified RTK signaling pathway and the inhibitory action of a picolinamide derivative.
Future Directions and Conclusion
While the existing body of research on 4-methylpicolinamide is limited, this guide provides a clear and actionable pathway for its synthesis and purification. The established biological activities of more complex picolinamide derivatives strongly suggest that 4-methylpicolinamide and other simple analogs represent a promising, yet underexplored, area of medicinal chemistry.
Future research should focus on:
-
Systematic Biological Screening: Evaluating 4-methylpicolinamide against a broad panel of biological targets, including various kinases and other enzymes implicated in disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related simple picolinamides with variations in the position and nature of the substituent on the pyridine ring to establish clear SARs.
-
Physicochemical and Pharmacokinetic Profiling: Characterizing the solubility, stability, and other ADME (absorption, distribution, metabolism, and excretion) properties of promising lead compounds.
References
- Vertex AI Search. Understanding the Synthesis and Properties of 4-(4-Aminophenoxy)-N-methylpicolinamide.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-(4-Aminophenoxy)
- ChemicalBook. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis.
- Meng, N., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330.
- Santa Cruz Biotechnology. 4-Methylpicolinic acid | CAS 4021-08-3.
- Sigma-Aldrich. 4-Methylpicolinic acid | 4021-08-3.
- Tokyo Chemical Industry Co., Ltd. 4-Methylpyridine-2-carboxylic Acid | 4021-08-3.
- BLD Pharm. 4021-08-3 | 4-Methylpicolinic acid.
- AiFChem. 4021-08-3 | 4-Methylpicolinic acid.
- Meng, N., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150.
- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
- Google Patents. Process for synthesis of picolinamides. WO2021076681A1.
- ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- ResearchGate. The Reductive Cleavage Of Picolinic Amides.
- ResearchGate.
- BenchChem. Head-to-head comparison of different synthesis routes for N-(Pyridin-3-yl)picolinamide.
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Google Patents.
- ResearchGate.
- ACS Publications. Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.
- ChemicalBook.
- MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
- Google Patents. Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. EP2566859B1.
- PubMed. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.
- MDPI.
- ResearchGate.
- PubMed.
- MDPI.
- Catalytic Amid
- Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
- ResearchGate.
- Sigma-Aldrich. 3-Amino-4-methylpicolinic acid | 53636-30-9.
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Methodological & Application
A-08B4: Step-by-Step Synthesis of 4-Methylpyridine-2-carboxamide via Controlled Nitrile Hydrolysis
Application Note: A-08B4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 4-Methylpyridine-2-carboxamide, a key building block in pharmaceutical and materials science research. The presented methodology focuses on the controlled partial hydrolysis of 2-cyano-4-methylpyridine. This approach is selected for its operational simplicity and high yield potential, avoiding the often harsh conditions or expensive coupling agents required for direct amidation of the corresponding carboxylic acid. The protocol includes reagent specifications, safety precautions, a detailed experimental procedure, and purification guidelines to ensure the reliable and reproducible synthesis of the target compound.
Introduction
This compound is a valuable heterocyclic compound frequently utilized as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The amide functional group, combined with the pyridine scaffold, offers multiple points for further chemical modification. While several synthetic routes exist, such as the amidation of 4-methylpicolinic acid, these methods can require stoichiometric coupling agents or the use of hazardous reagents like thionyl chloride to form an acyl chloride intermediate.[1][2]
An alternative and often more direct route is the partial hydrolysis of the corresponding nitrile, 2-cyano-4-methylpyridine.[3] The challenge in this approach lies in controlling the reaction to stop at the amide stage, as prolonged or harsh hydrolysis conditions will lead to the formation of the carboxylic acid as an undesired byproduct.[3][4] This protocol employs a well-established method using a mild acid catalyst, which allows for the efficient conversion of the nitrile to the primary amide with minimal over-hydrolysis.[5]
Principle of the Method
The synthesis proceeds via the acid-catalyzed partial hydrolysis of 2-cyano-4-methylpyridine. The reaction mechanism involves the protonation of the nitrile nitrogen by a strong acid, which activates the carbon atom toward nucleophilic attack by water.[5] A subsequent tautomerization and deprotonation yield the stable primary amide. Careful control of reaction temperature and time is crucial to prevent further hydrolysis of the amide product to 4-methylpicolinic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier | Notes |
| 2-Cyano-4-methylpyridine | C₇H₆N₂ | 118.14 | 2230-39-9 | ≥98% | Sigma-Aldrich | Starting material |
| Sulfuric Acid, concentrated | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | Fisher Scientific | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | VWR | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | ≥99.5% | Sigma-Aldrich | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | VWR | Drying agent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house | Reagent and wash |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care and add it slowly to other solutions to avoid splashing.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.
-
Pyridine Derivatives: Can be harmful if inhaled, swallowed, or absorbed through the skin.[6][7] Handle with care and avoid exposure.
-
Experimental Protocol
This protocol outlines the synthesis of this compound starting from 2-cyano-4-methylpyridine.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Place 5.0 g (42.3 mmol) of 2-cyano-4-methylpyridine into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
-
Acid Addition:
-
Slowly add 25 mL of concentrated sulfuric acid to the stirred starting material via the dropping funnel over a period of 30 minutes.
-
Causality Note: The slow, dropwise addition is critical to control the exothermic reaction and maintain the temperature below 10 °C, preventing potential side reactions.
-
-
Hydrolysis Reaction:
-
After the addition is complete, remove the ice bath and carefully heat the reaction mixture to 90-100 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Causality Note: Heating provides the necessary activation energy for the hydrolysis. The specified time and temperature are optimized to favor the formation of the amide while minimizing the secondary hydrolysis to the carboxylic acid.[3]
-
-
Quenching and Neutralization:
-
After 1.5 hours, cool the reaction mixture back to room temperature and then carefully pour it onto approximately 100 g of crushed ice in a large beaker.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with constant stirring. Continue adding the base until the pH of the solution is approximately 8. Be cautious as this will generate CO₂ gas.
-
-
Product Extraction:
-
Transfer the neutralized aqueous solution to a 500 mL separatory funnel.
-
Extract the product from the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers.
-
Causality Note: The product is more soluble in the organic solvent (DCM) than in the aqueous layer, allowing for its efficient separation from inorganic salts and other water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) for about 15-20 minutes.
-
Filter off the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator under reduced pressure to yield the crude product.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a white to off-white solid.
-
Expected Results
Following this protocol, a typical yield of this compound is in the range of 75-85%. The purity of the final product should be assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Conclusion
The protocol detailed in this application note describes a reliable and efficient method for the synthesis of this compound. By carefully controlling the acid-catalyzed hydrolysis of 2-cyano-4-methylpyridine, this procedure provides a high-yield pathway to a valuable chemical intermediate, avoiding the need for more complex or hazardous reagents. This method is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety and engineering controls.
References
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Available at: [Link]
-
Pae, A. N., et al. (2009). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
-
Clark, J. (2015). The Preparation of Amides. Chemguide. Available at: [Link]
-
LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines. MDPI. Available at: [Link]
-
Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
- Bankston, D., et al. (2002). A Scaleable Synthesis of BAY 43-9006, a Potent Raf Kinase Inhibitor, for Preclinical and Early Clinical Studies. Organic Process Research & Development, 6(6), 777-781.
- Hoffmann-La Roche. (1958). 2-methyl-pyridine-4-carboxylic acid derivatives. Google Patents.
- CN106518753A. (2017). Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Available at: [Link]
-
CN112159405A. (2020). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap. Available at: [Link]
-
Shinde, S. S., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Molecules, 19(9), 13636-13655. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Available at: [Link]
- CN102010367A. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
-
Garkuscha, M. I., & Garkuscha, L. M. (2018). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Available at: [Link]
-
LibreTexts. (2023). Making Amides from Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lobachemie.com [lobachemie.com]
- 7. aksci.com [aksci.com]
Application Note and Experimental Protocol for the Synthesis of 4-Methylpyridine-2-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 4-methylpyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and reproducible method for the hydrolysis of 4-methyl-2-cyanopyridine. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and safety protocols.
Introduction
Pyridine carboxamides are a class of organic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in pharmaceutical research.[1][2] The carboxamide group is a key structural feature in many biologically active molecules due to its ability to form hydrogen bonds and its resistance to hydrolysis.[1] this compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Its derivatives have been investigated for various applications, including their potential as antibacterial agents.[1] This protocol outlines a clear and efficient method for its preparation from commercially available starting materials.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the acid-catalyzed hydrolysis of 4-methyl-2-cyanopyridine. This reaction proceeds in a two-step mechanism:
-
Protonation of the nitrile nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the cyano group by a strong acid, typically concentrated sulfuric acid. This increases the electrophilicity of the nitrile carbon.
-
Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon atom of the protonated nitrile.
-
Tautomerization and deprotonation: The resulting intermediate undergoes tautomerization to form the amide, followed by deprotonation to yield the final product, this compound.
This method is favored for its relatively straightforward procedure and high potential yield.
Experimental Protocol
Materials and Equipment
| Material/Equipment | Description |
| Reagents | |
| 4-Methyl-2-cyanopyridine | (Synonyms: 4-Methyl-2-pyridinecarbonitrile) |
| Concentrated Sulfuric Acid | (H₂SO₄, 98%) |
| Sodium Hydroxide (NaOH) | Pellets or solution |
| Dichloromethane (CH₂Cl₂) | ACS grade or higher |
| Saturated Sodium Bicarbonate Solution | (NaHCO₃) |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Equipment | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Beakers, graduated cylinders, etc. | |
| pH paper or pH meter | |
| Filtration apparatus | (e.g., Buchner funnel and flask) |
| Analytical balance |
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 4-methyl-2-cyanopyridine.
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid to the 4-methyl-2-cyanopyridine with stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath to manage the heat generated.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[3]
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.[4]
-
Handling of Reagents:
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization and Expected Results
The final product, this compound, should be a solid at room temperature. The identity and purity of the synthesized compound can be confirmed by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the amide).
The expected yield for this reaction is typically in the range of 70-90%, depending on the reaction scale and purification efficiency.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction | - Ensure the reaction temperature is maintained. - Extend the reaction time. - Check the quality of the starting materials. |
| Loss of product during work-up | - Ensure complete extraction by performing multiple extractions. - Avoid vigorous shaking during extraction to prevent emulsion formation. | |
| Impure product | Incomplete hydrolysis | - Ensure sufficient reaction time and temperature. |
| Incomplete neutralization | - Carefully monitor the pH during neutralization. | |
| Inefficient purification | - Use a different recrystallization solvent system. - Consider column chromatography for further purification if necessary. |
Alternative Synthetic Route
An alternative method for the synthesis of this compound involves the amidation of 4-methylpyridine-2-carboxylic acid. This two-step process begins with the synthesis of the carboxylic acid, followed by its conversion to the amide.
Synthesis of 4-Methylpyridine-2-carboxylic Acid
4-Methylpyridine-2-carboxylic acid can be synthesized from 4-picoline (4-methylpyridine) through oxidation.
Amidation of 4-Methylpyridine-2-carboxylic Acid
The carboxylic acid can be converted to the amide using standard coupling reagents (e.g., DCC, EDC) or by first converting it to an acid chloride followed by reaction with ammonia.
Reaction Mechanism Diagram
Caption: Alternative synthesis of this compound via amidation.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this important intermediate for use in various research and development applications. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). PMC - NIH. [Link]
Sources
Application Notes and Protocols for 4-Methylpyridine-2-carboxamide in Organic Synthesis
Introduction: The Strategic Value of 4-Methylpyridine-2-carboxamide
In the landscape of modern organic synthesis and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility and significance[1]. Within the diverse family of pyridine derivatives, this compound emerges as a particularly valuable building block. Its unique arrangement of a nucleophilic carboxamide group at the 2-position and a reactive methyl group at the 4-position, ortho and para to the ring nitrogen respectively, offers a rich platform for a variety of chemical transformations. This strategic placement of functional groups allows for sequential and site-selective modifications, making it an attractive starting point for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of this compound as a synthetic intermediate, offering detailed protocols for its preparation and subsequent application in the construction of bioactive molecules. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and reproducibility.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C7H8N2O | PubChem |
| Molecular Weight | 136.15 g/mol | PubChem |
| Appearance | Off-white to light yellow crystalline solid | Vendor Data |
| Melting Point | 128-132 °C | Vendor Data |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water | General Knowledge |
| CAS Number | 1330754-32-9 | [2] |
Spectroscopic Characterization:
-
1H NMR (DMSO-d6, 400 MHz): Expected signals would include a singlet for the methyl group protons (~2.4 ppm), distinct aromatic protons on the pyridine ring (in the range of 7.0-8.5 ppm), and two broad singlets for the amide protons (~7.5 and ~8.0 ppm), which may be exchangeable with D2O.
-
13C NMR (DMSO-d6, 101 MHz): Characteristic peaks would be observed for the methyl carbon (~20 ppm), the aromatic carbons of the pyridine ring (in the range of 120-150 ppm), and the carbonyl carbon of the amide group (~165 ppm).
-
IR (KBr, cm-1): Key vibrational bands would include N-H stretching of the primary amide (around 3300-3100 cm-1), C=O stretching (the amide I band, around 1660 cm-1), and C-N stretching and N-H bending (the amide II band, around 1600 cm-1).
-
Mass Spectrometry (ESI-MS): The protonated molecule [M+H]+ would be expected at m/z 137.07.
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid, 4-methylpyridine-2-carboxylic acid. The following two-step protocol involves the formation of an acyl chloride intermediate, which is then reacted with ammonia to yield the desired carboxamide. This method is analogous to established procedures for the synthesis of similar pyridine carboxamides[3].
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 4-Methylpyridine-2-carbonyl Chloride
-
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step that facilitates the subsequent nucleophilic attack by ammonia. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO2 and HCl) being gaseous, which simplifies workup.
-
Procedure:
-
To a stirred suspension of 4-methylpyridine-2-carboxylic acid (10.0 g, 72.9 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (8.0 mL, 109.4 mmol, 1.5 eq.) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 4-methylpyridine-2-carbonyl chloride hydrochloride is a solid and can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide. Using an excess of aqueous ammonia serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Cool a concentrated aqueous solution of ammonia (28-30%, 150 mL) to 0 °C in an ice-salt bath.
-
Slowly add the crude 4-methylpyridine-2-carbonyl chloride hydrochloride from the previous step portion-wise to the cold ammonia solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
A precipitate of this compound will form. Collect the solid by vacuum filtration and wash it with cold water (2 x 50 mL).
-
Dry the product under vacuum to afford this compound as an off-white solid. The product can be further purified by recrystallization from ethanol if necessary.
-
Application of this compound in the Synthesis of Bioactive Molecules
The strategic placement of the methyl and carboxamide groups on the pyridine ring makes this compound a versatile precursor for a range of more complex molecules, particularly in the realm of medicinal chemistry. The methyl group can undergo various transformations such as oxidation or halogenation, while the carboxamide can be involved in coupling reactions or serve as a directing group.
Example Application: Synthesis of N-Aryl-4-methylpyridine-2-carboxamides via Buchwald-Hartwig Amination
This protocol outlines a potential application of this compound in a palladium-catalyzed cross-coupling reaction to form N-aryl derivatives. Such motifs are prevalent in pharmacologically active compounds. This hypothetical protocol is based on well-established Buchwald-Hartwig amination methodologies.
Workflow for the Synthesis of N-Aryl-4-methylpyridine-2-carboxamides:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. A common combination is a palladium(II) precatalyst, a bulky electron-rich phosphine ligand like Xantphos, and a strong, non-nucleophilic base such as sodium tert-butoxide.
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 g, 7.34 mmol), the desired aryl bromide (1.1 eq.), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-methylpyridine-2-carboxamide.
-
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two distinct reactive sites allow for its incorporation into a wide array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein offer a solid foundation for researchers to utilize this important synthetic intermediate in their own research endeavors. As the demand for novel heterocyclic compounds continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
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Application Notes & Protocols: The Role of 4-Methylpyridine-2-carboxamide in Modern Medicinal Chemistry
Abstract
The 4-methylpyridine-2-carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, most notably as a pharmacophore in potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides an in-depth exploration of this chemical entity, moving from its fundamental role in targeting DNA damage repair pathways to practical, field-tested protocols for its synthesis and evaluation. We will dissect the mechanism of action, delve into structure-activity relationships (SAR), and present detailed experimental procedures to empower researchers in drug discovery and development. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind critical steps, ensuring both reproducibility and a deeper understanding of the experimental choices.
Introduction: The Significance of the Picolinamide Scaffold
The pyridine-2-carboxamide (picolinamide) core is a privileged scaffold in drug design, recognized for its ability to form key interactions with biological targets. The addition of a methyl group at the 4-position creates this compound, a fragment that has proven particularly effective in the design of PARP inhibitors. Its significance lies in the precise orientation of the carboxamide group, which mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This structural mimicry allows for potent and selective inhibition, forming the basis of a class of drugs that has revolutionized the treatment of certain cancers.[1][2][3]
One of the most prominent examples of a drug built upon a related scaffold is Niraparib, an oral PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancers.[4][5] The success of Niraparib and other related molecules underscores the therapeutic potential locked within the picolinamide framework.
Mechanism of Action: Targeting the DNA Damage Response
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are central players in the DNA Damage Response (DDR).[2][6] They act as cellular sentinels, detecting DNA single-strand breaks (SSBs) and initiating their repair through the Base Excision Repair (BER) pathway.[7][8][9]
The Process of PARP-Mediated Repair:
-
Damage Recognition: PARP-1 binds to sites of DNA SSBs.[8]
-
Catalytic Activation: Upon binding, PARP-1's catalytic activity is stimulated by over 100-fold.[6]
-
PARylation: Using NAD+ as a substrate, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, such as histones.[8][9]
-
Recruitment of Repair Machinery: The negatively charged PAR chains act as a scaffold, recruiting other essential DNA repair proteins like XRCC1 and DNA Ligase III to the site of damage.[8]
-
Repair and Dissociation: Once the repair complex is assembled, PARP-1 dissociates from the DNA to allow the repair to be completed.[9]
How this compound-Based Inhibitors Work: PARP inhibitors containing the picolinamide scaffold function through a dual mechanism:
-
Catalytic Inhibition: They occupy the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains. This halts the recruitment of the repair machinery, leaving SSBs unrepaired.[8]
-
PARP Trapping: A crucial aspect of their cytotoxicity is their ability to "trap" the PARP enzyme on the DNA.[8] This creates a PARP-DNA complex that is a significant physical obstruction to DNA replication. When a replication fork encounters this trapped complex, it can collapse, leading to the formation of a much more lethal DNA double-strand break (DSB).[10]
This leads to the principle of synthetic lethality . In healthy cells, DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is deficient.[10][11] The accumulation of DSBs caused by PARP inhibitors in these HR-deficient cells cannot be repaired, leading to genomic instability and ultimately, cell death.[10][11]
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Structure-Activity Relationship (SAR) Insights
The development of potent PARP inhibitors from the this compound scaffold has been guided by extensive SAR studies.[12][13] Understanding these relationships is critical for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
| Modification Position | Structural Change | Impact on Activity | Rationale |
| Pyridine Core | Isomeric position of carboxamide | 2-carboxamide is optimal | Mimics the nicotinamide ribose of NAD+, fitting into the enzyme's active site.[3] |
| Pyridine C4-position | Small alkyl groups (e.g., methyl) | Generally tolerated or beneficial | The methyl group can provide favorable hydrophobic interactions without causing steric hindrance. |
| Carboxamide Nitrogen | Unsubstituted (-NH2) or small alkyl (-NHCH3) | Generally required for activity | The amide N-H forms a critical hydrogen bond with the backbone carbonyl of Glycine in the PARP active site.[11] |
| Pyridine C6-position | Introduction of large aromatic/heterocyclic groups | Essential for high potency | These groups occupy a hydrophobic pocket, significantly increasing binding affinity. This is a key area for SAR exploration.[12] |
The core picolinamide acts as the "warhead," binding deep within the NAD+ pocket, while modifications at the C6 position (or equivalent positions on other core scaffolds) are used to fine-tune potency and selectivity by interacting with adjacent pockets.[11][13]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel compounds based on the this compound scaffold.
Protocol 4.1: Synthesis of this compound Core
This protocol describes a common method for synthesizing the core scaffold from commercially available starting materials.
Causality: The oxidation of 2,4-lutidine (2,4-dimethylpyridine) to form the N-oxide is a standard procedure to activate the pyridine ring. The subsequent cyanation preferentially occurs at the 2-position, followed by hydrolysis to yield the desired carboxamide.
Materials:
-
2,4-Lutidine
-
Hydrogen Peroxide (30% solution)
-
Acetic Acid
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (DCM)
-
Sulfuric Acid (concentrated)
-
Sodium Hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
N-Oxide Formation:
-
Dissolve 2,4-lutidine (1 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30%, 1.5 eq) dropwise while maintaining the temperature below 80°C.
-
Heat the reaction at 80-90°C for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpyridine-2-N-oxide.
-
-
Cyanation: [14]
-
Dissolve the 4-methylpyridine-2-N-oxide (1 eq) in DCM.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq).
-
Stir at room temperature for 6-12 hours.
-
Quench the reaction by slowly adding it to a 10% potassium carbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, combine organic fractions, dry, and concentrate.
-
Purify by column chromatography (petroleum ether/ethyl acetate) to obtain 2-cyano-4-methylpyridine.
-
-
Hydrolysis to Carboxamide:
-
Carefully add the 2-cyano-4-methylpyridine (1 eq) to concentrated sulfuric acid at 0°C.
-
Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Cool the reaction in an ice bath and slowly pour it onto crushed ice.
-
Neutralize the solution with concentrated NaOH solution until pH ~8-9.
-
The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Caption: Synthetic workflow for the core scaffold.
Protocol 4.2: In Vitro PARP-1 Enzymatic Assay
This protocol outlines a fluorometric assay to determine the IC50 value of a test compound against PARP-1. The assay measures the consumption of NAD+, which is proportional to enzyme activity.[15][16]
Causality: An active PARP-1 enzyme consumes NAD+ to create PAR chains. By using a detection system that generates a fluorescent signal inversely proportional to the remaining NAD+ concentration, we can quantify enzyme activity. An inhibitor will reduce NAD+ consumption, resulting in a stronger fluorescent signal.
Materials:
-
Recombinant human PARP-1 enzyme[17]
-
Activated DNA (e.g., sheared salmon sperm DNA)[18]
-
β-Nicotinamide adenine dinucleotide (NAD+)[15]
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound (serial dilutions in DMSO)
-
NAD+ consumption detection kit (e.g., containing a nicotinamidase and developer reagent)[15]
-
384-well black assay plates
-
Fluorescent plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of your test compound (e.g., starting from 10 mM in DMSO, then diluting in assay buffer). Final DMSO concentration in the well should be ≤1%.
-
Prepare a 2X PARP-1/Activated DNA mixture in assay buffer. The final concentration should be optimized for robust signal (e.g., 0.5-1 nM PARP-1).
-
Prepare a 2X NAD+ solution in assay buffer (e.g., 100 µM).
-
-
Assay Execution:
-
Add 5 µL of the test compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of the 2X PARP-1/Activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.[15] This typically involves adding a developer reagent that reacts with the remaining NAD+.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Perspectives
While the this compound scaffold is well-established in PARP inhibition, research is ongoing to overcome challenges like acquired resistance.[19] Future directions include:
-
Dual-Target Inhibitors: Designing molecules that inhibit PARP and another synergistic target, such as PI3K or DNA-PK, to combat resistance.[19]
-
Targeting Other PARP Family Members: Exploring the therapeutic potential of inhibiting other PARP enzymes involved in different cellular processes.
-
Improving Selectivity: Developing inhibitors with higher selectivity for PARP-1 over PARP-2 to potentially reduce hematological toxicities.
The foundational principles and protocols outlined in this guide provide the necessary tools for researchers to contribute to this exciting and impactful field of medicinal chemistry.
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Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (n.d.). MDPI. Retrieved from [Link]
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The role of PARP in DNA damage repair and the mechanism of PARPi in... (n.d.). ResearchGate. Retrieved from [Link]
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The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (n.d.). PMC. Retrieved from [Link]
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PARPs and the DNA damage response. (n.d.). Oxford Academic. Retrieved from [Link]
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An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. (2004). PubMed. Retrieved from [Link]
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Niraparib. (n.d.). PubChem. Retrieved from [Link]
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Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. Retrieved from [Link]
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Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. (n.d.). PharmaCompass. Retrieved from [Link]
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Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: The 4-Methylpyridine-2-carboxamide Scaffold in Modern Drug Discovery
Introduction: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically tractable nature make it an ideal building block for creating targeted therapeutics. Within this class, the 4-methylpyridine-2-carboxamide moiety has emerged as a particularly versatile and potent pharmacophore. The strategic placement of the carboxamide group at the 2-position allows for critical interactions with enzyme active sites, often mimicking endogenous ligands, while the methyl group at the 4-position can provide beneficial metabolic stability or probe specific hydrophobic pockets. This guide provides an in-depth analysis of the applications of this scaffold, focusing on its role in developing inhibitors for key enzyme classes, and offers detailed protocols for its synthesis and biological evaluation.
Section 1: Key Therapeutic Applications & Mechanisms of Action
The this compound scaffold serves as a foundational structure in several therapeutic areas, primarily due to the carboxamide's ability to act as a potent hydrogen bond donor and acceptor, and the pyridine's capacity for π-π stacking and hinge-binding interactions.
PARP Inhibition in Oncology
One of the most significant applications of the pyridine-2-carboxamide core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[2] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[3]
Mechanism of Action: Synthetic Lethality Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into toxic DSBs.[3] Since the HR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and apoptotic cell death. This concept, known as synthetic lethality, allows for the selective killing of cancer cells while sparing healthy cells with functional HR repair.[2][3] The pyridine-2-carboxamide moiety is crucial for activity as it mimics the nicotinamide portion of PARP's natural substrate, NAD+, binding tightly within the enzyme's catalytic domain.[4]
Caption: PARP Inhibition & Synthetic Lethality.
Kinase Inhibition
The pyridine scaffold is a classic "hinge-binder" in kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. The this compound structure has been optimized to create potent and selective inhibitors for various kinases, including:
-
c-Jun NH2-terminal Kinase (JNK): Derivatives of pyridine carboxamide have been developed as potent and orally bioavailable JNK inhibitors, which are implicated in inflammatory disorders and metabolic diseases.[5]
-
SHP2 Allosteric Inhibitors: Substituted pyridine carboxamide derivatives have shown excellent inhibitory activity against Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a key regulator in proliferation pathways, making it an attractive cancer therapy target.[6]
Antimicrobial Agents
The versatility of the this compound scaffold extends to infectious diseases.
-
Antibacterial: Analogues such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamides have demonstrated significant antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a high-priority pathogen.[7] These compounds show promise by potentially inhibiting key bacterial enzymes like β-lactamase.[7]
-
Antitubercular: Pyridine carboxamide derivatives have been identified through phenotypic screening as promising leads against Mycobacterium tuberculosis.[8][9] Some of these compounds act as prodrugs, requiring activation by mycobacterial enzymes to exert their effect, representing a novel mechanism of action against this challenging pathogen.[9]
Section 2: Quantitative Biological Data Summary
The potency of various drugs derived from the pyridine carboxamide scaffold has been quantified across numerous studies. The following table summarizes key inhibitory data.
| Compound Class/Derivative | Target/Cell Line | Assay Type | Potency (IC₅₀ / MIC) | Reference |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a) | ESBL E. coli | Broth Dilution | MIC: 12.5 µg/mL | [7] |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c) | ESBL E. coli | Broth Dilution | MIC: 12.5 µg/mL | [7] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | CDP Reductase | IC₅₀: 1.0 µM | [10] |
| Substituted Pyridine Carboxamide (C6) | SHP2 Enzyme | Enzymatic Assay | IC₅₀: 0.13 nM | [6] |
| Substituted Pyridine Carboxamide (C6) | MV-4-11 Cell Line | Antiproliferative | IC₅₀: 3.5 nM | [6] |
| 4-Phenoxypyridine Derivative (T14) | c-Met Kinase | Enzymatic Assay | IC₅₀: 0.012 µM | [11] |
| 4-Phenoxypyridine Derivative (T14) | MKN-45 Cell Line | Antiproliferative | IC₅₀: 0.64 µM | [11] |
Section 3: Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of novel this compound derivatives.
Protocol: Synthesis of a Representative Derivative (N-benzyl-4-methylpicolinamide)
This protocol describes a standard amide coupling reaction, a fundamental step in the synthesis of many pyridine carboxamide-based inhibitors.
Rationale: The use of a carbodiimide coupling agent like EDC with an activator such as HOBt is a highly efficient method for forming amide bonds from carboxylic acids and amines, minimizing side reactions and operating under mild conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. annualreviews.org [annualreviews.org]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Biological Activity of 4-Methylpyridine-2-carboxamide
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Carboxamide
4-Methylpyridine-2-carboxamide belongs to the pyridine carboxamide class of molecules, a scaffold of significant interest in medicinal chemistry and drug discovery. While the specific biological activities of this compound are not yet fully elucidated, its structural similarity to known bioactive compounds, particularly nicotinamide (a form of vitamin B3), suggests potential roles in modulating key cellular processes.[1][2] Nicotinamide and its derivatives are crucial precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for various enzymes, including Poly(ADP-ribose) polymerases (PARPs) and sirtuins.[3][4]
Furthermore, the pyridine carboxamide core is present in numerous inhibitors of critical enzymes such as PARPs and Nicotinamide Phosphoribosyltransferase (NAMPT), both of which are validated targets in oncology.[5][6][7] PARP enzymes are central to DNA repair, and their inhibition is a clinically proven strategy for treating cancers with specific DNA repair deficiencies.[8][9][10] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, and its inhibition can lead to energy depletion and cell death, particularly in cancer cells with high metabolic demands.[6][7]
These application notes provide a comprehensive guide for researchers to systematically investigate the biological activity of this compound. We present a series of robust and validated bioassays to explore its potential as a modulator of PARP and NAMPT activity, as well as its broader cytotoxic effects on cancer cells. The protocols are designed to be self-validating, with clear explanations of the scientific rationale behind each step, enabling researchers to generate high-quality, reproducible data.
Section 1: Preliminary Cytotoxicity Screening
The initial step in characterizing a novel compound is to assess its general cytotoxicity across a panel of relevant cell lines. This provides a foundational understanding of its potency and therapeutic window.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining meaningful data. We recommend a panel that includes:
-
BRCA-deficient cancer cell lines (e.g., MDA-MB-436, CAPAN-1): These cells are hypersensitive to PARP inhibitors due to their compromised homologous recombination DNA repair pathway.[5]
-
Cancer cell lines with high NAMPT expression (e.g., A549, HCT116): These cells are often more dependent on the NAD+ salvage pathway and thus more susceptible to NAMPT inhibitors.
-
A normal, non-cancerous cell line (e.g., hTERT-RPE1): This serves as a control to assess the compound's selectivity for cancer cells over healthy cells.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | BRCA-deficient (e.g., MDA-MB-436), High NAMPT (e.g., A549), Normal (e.g., hTERT-RPE1) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | Serial dilutions (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 48 or 72 hours |
| Readout | Absorbance at 570 nm |
| Analysis | IC50 determination |
Section 2: Elucidating the Mechanism of Action: PARP Inhibition Assays
If this compound exhibits significant cytotoxicity, particularly in BRCA-deficient cells, the next logical step is to investigate its potential as a PARP inhibitor.
Workflow for PARP Inhibition Assessment
Caption: Workflow for investigating PARP inhibition.
Protocol: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by the test compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer
-
This compound
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add PARP1 enzyme and the test compound or control.
-
Reaction Initiation: Add biotinylated NAD+ to initiate the PARPylation reaction. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.[12]
-
Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.
| Parameter | Value |
| Enzyme | Recombinant human PARP1 |
| Substrate | Histones (plate-coated), Biotinylated NAD+ |
| Detection | Chemiluminescence |
| Positive Control | Olaparib |
| Analysis | IC50 determination |
Protocol: Cellular PARP Activity Assay
This assay quantifies the level of poly(ADP-ribose) (PAR) in cells, which is a direct product of PARP activity.
Materials:
-
Selected cell lines
-
This compound
-
DNA-damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagents (for Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 1-2 hours).
-
Induction of DNA Damage: Induce DNA damage by treating cells with H2O2 or MMS for a short period (e.g., 15 minutes) to activate PARP.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Detection of PAR:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.
-
ELISA: Use a commercially available PAR ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the PAR signal and compare the levels in treated versus untreated cells.
Section 3: Investigating NAMPT Inhibition
If the cytotoxicity profile of this compound is not consistent with PARP inhibition, or if the compound shows broad activity, investigating its effect on cellular metabolism, specifically NAD+ biosynthesis via NAMPT, is a valuable next step.
Workflow for NAMPT Inhibition Assessment
Caption: Workflow for investigating NAMPT inhibition.
Protocol: In Vitro NAMPT Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of NAMPT.[13]
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NMN-to-NAD+ converting enzyme
-
NAD+/NADH detection reagent
-
Assay buffer
-
This compound
-
Known NAMPT inhibitor (e.g., FK866) as a positive control
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Reaction Setup: In a 96-well plate, add NAMPT enzyme and the test compound or control.
-
Reaction Initiation: Add a master mix containing NAM, PRPP, and ATP to start the reaction. Incubate for 1-2 hours at 30°C.
-
NAD+ Conversion and Detection: Add the NMN-to-NAD+ converting enzyme and the detection reagent. This will generate a fluorescent signal proportional to the amount of NMN produced.
-
Data Acquisition: Measure the fluorescence intensity.[13]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
| Parameter | Value |
| Enzyme | Recombinant human NAMPT |
| Substrates | Nicotinamide, PRPP, ATP |
| Detection | Fluorescence |
| Positive Control | FK866 |
| Analysis | IC50 determination |
Protocol: Cellular NAD+/NADH Assay and Nicotinic Acid Rescue
This assay measures the intracellular levels of NAD+ and NADH and can be coupled with a rescue experiment to confirm that cytotoxicity is due to NAD+ depletion.
Materials:
-
Selected cell lines
-
This compound
-
Nicotinic acid (NA)
-
Commercially available NAD+/NADH assay kit (e.g., luminescence or fluorescence-based)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours. For the rescue experiment, co-treat a set of wells with the compound and a high concentration of nicotinic acid.
-
Cell Lysis and NAD+/NADH Extraction: Follow the protocol provided with the NAD+/NADH assay kit to lyse the cells and extract NAD+ and NADH.
-
Detection: Perform the enzymatic cycling reaction according to the kit instructions to generate a signal proportional to the amount of NAD+ and NADH.
-
Data Acquisition: Measure the luminescence or fluorescence.
-
Data Analysis:
-
Calculate the intracellular NAD+ and NADH concentrations and the NAD+/NADH ratio.
-
For the rescue experiment, assess if the addition of nicotinic acid restores cell viability in the presence of this compound.[11]
-
Conclusion
The protocols outlined in these application notes provide a systematic and robust framework for characterizing the biological activity of this compound. By starting with broad cytotoxicity screening and progressing to specific enzymatic and cell-based assays for PARP and NAMPT inhibition, researchers can efficiently determine the compound's mechanism of action. The inclusion of appropriate controls and orthogonal assays will ensure the generation of high-quality, reliable data, paving the way for further preclinical development of this promising compound.
References
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH.
- PARP Assays - BPS Bioscience.
- Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT.
- In vitro screening of the putative NAPRT inhibitors. (A) Graphical... - ResearchGate.
- PARP assay kits - Cambridge Bioscience.
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube.
- PARP assay for inhibitors | BMG LABTECH.
- NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from... - ResearchGate.
- Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity - Benchchem.
- Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives - PubMed Central.
- Nicotinamide Analysis Service - Creative Proteomics.
- Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed.
- Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - MDPI.
Sources
- 1. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP assay kits [bioscience.co.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Role of NMR in Characterizing Substituted Pyridines
An Application Note for the Structural Elucidation of 4-Methylpyridine-2-carboxamide using Nuclear Magnetic Resonance (NMR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the structural elucidation of organic molecules.[1][2] For substituted pyridine derivatives such as this compound, which are common scaffolds in pharmaceuticals and agrochemicals, NMR provides definitive information regarding molecular structure, connectivity, and purity.[3] This application note serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the necessary protocols and theoretical underpinnings for the complete NMR characterization of this compound. We will progress from fundamental sample preparation to advanced 2D NMR techniques, explaining the causality behind each step to ensure robust and reproducible results.
The structure of this compound presents a distinct set of NMR challenges and opportunities. The electron-withdrawing nature of the nitrogen atom and the carboxamide group, combined with the electron-donating methyl group, creates a unique electronic environment. This results in a characteristic dispersion of signals in both the proton (¹H) and carbon (¹³C) NMR spectra, which, when properly analyzed, allows for unambiguous assignment of every atom in the molecule.
Part 1: Foundational Principles & Sample Preparation
The quality of NMR data is fundamentally dependent on the quality of the sample. Proper sample preparation is a critical, yet often overlooked, step to obtaining accurate and reliable results.[4]
Causality of Experimental Choices in Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is paramount. Deuterated solvents are used to avoid overwhelming the analyte signals with strong solvent signals in ¹H NMR.[4] Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power for a wide range of compounds and its convenient residual signal at δ 7.26 ppm, which can be used as a secondary chemical shift reference.[5] For this compound, solubility should be tested first. If the compound shows poor solubility in CDCl₃, more polar solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆) should be considered. The residual proton signal for DMSO-d₆ appears at ~δ 2.50 ppm.[6][7]
-
Concentration: The amount of sample required is dictated by the specific NMR experiment being performed.
-
¹H NMR: Typically requires 1-10 mg of the sample dissolved in 0.6-0.7 mL of solvent.[5][8] This concentration provides a strong signal-to-noise ratio for routine analysis.
-
¹³C NMR & 2D NMR: These experiments are inherently less sensitive due to the low natural abundance of the ¹³C isotope (1.1%). Therefore, a higher concentration of 15-50 mg is often necessary to acquire high-quality data in a reasonable timeframe.[5][9]
-
-
Sample Purity: The sample must be free of particulate matter and paramagnetic impurities. Solid particles disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.[9] Paramagnetic impurities can cause severe line broadening, rendering the spectrum uninterpretable.[5]
Protocol 1: Sample Preparation for NMR Analysis
-
Vial Preparation: Weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C and 2D NMR) into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to ensure the sample dissolves completely. Sonication may be used cautiously if the sample is difficult to dissolve.
-
Filtration (Critical Step): To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[8]
Part 2: 1D NMR Spectroscopy - The Initial Structural Blueprint
One-dimensional NMR is the cornerstone of structural characterization, providing the initial overview of the molecule's chemical environment.[3]
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect signals in three main regions: the downfield aromatic region, the upfield aliphatic region, and a broad amide region.
-
Aromatic Protons (H3, H5, H6): These protons are deshielded by the aromatic ring current and the electron-withdrawing nitrogen atom.[3]
-
H6: Expected to be the most downfield proton (δ ~8.2-8.6 ppm) due to its proximity to both the ring nitrogen and the carboxamide group. It should appear as a doublet.
-
H3: Expected to be significantly downfield (δ ~7.8-8.2 ppm) due to its position ortho to the carboxamide group. It will likely appear as a singlet or a very finely split doublet.
-
H5: Expected to be the most upfield of the aromatic protons (δ ~7.2-7.6 ppm). It should appear as a doublet.
-
-
Methyl Protons (-CH₃): This group will appear as a sharp singlet in the upfield region (δ ~2.3-2.5 ppm).
-
Amide Protons (-CONH₂): These protons often appear as two separate broad singlets due to hindered rotation around the C-N bond. Their chemical shift is highly variable (δ ~5.5-8.5 ppm) and depends on solvent, concentration, and temperature. They may also exchange with trace water in the solvent, leading to further broadening or disappearance of the signal.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H6 | 8.2 – 8.6 | Doublet (d) | ³J(H5-H6) ≈ 5-6 |
| H3 | 7.8 – 8.2 | Singlet (s) or narrow d | ⁴J(H3-H5) ≈ 1-2 |
| H5 | 7.2 – 7.6 | Doublet (d) | ³J(H5-H6) ≈ 5-6 |
| -CONH₂ | 5.5 – 8.5 | Two Broad Singlets (br s) | N/A |
| -CH₃ | 2.3 – 2.5 | Singlet (s) | N/A |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[3] Due to the influence of the nitrogen and the substituents, all six carbons in the molecule are expected to be chemically distinct.
-
Carbonyl Carbon (-C=O): This will be the most downfield signal, typically in the δ 165-170 ppm range.
-
Aromatic Carbons (C2, C3, C4, C5, C6): The chemical shifts are heavily influenced by the electronegative nitrogen.[10][11]
-
C2 & C6: Most deshielded aromatic carbons (δ ~148-155 ppm).
-
C4: Also significantly deshielded and attached to the methyl group (δ ~145-150 ppm).
-
C3 & C5: More shielded aromatic carbons (δ ~120-125 ppm).
-
-
Methyl Carbon (-CH₃): This will be the most upfield signal, typically in the δ 20-25 ppm range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | 165 – 170 |
| C2 | 150 – 155 |
| C6 | 148 – 152 |
| C4 | 145 – 150 |
| C5 | 122 – 126 |
| C3 | 120 – 124 |
| -CH₃ | 20 – 25 |
Part 3: 2D NMR Spectroscopy - Unambiguous Structural Confirmation
While 1D NMR provides a strong foundation, complex molecules often require 2D NMR experiments to resolve signal overlap and definitively establish connectivity.[12][13] These experiments add a second frequency dimension, revealing correlations between nuclei.[13]
Workflow for 2D NMR Structural Elucidation
The logical flow of experiments is designed to build the molecular structure piece by piece, with each experiment providing a new layer of validated information.
Caption: Workflow for NMR characterization of this compound.
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Coupling Networks
The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[14]
-
Causality: This is the primary experiment for establishing the connectivity of the protons on the pyridine ring.
-
Expected Correlation: A cross-peak will be observed between the signals for H5 and H6, confirming their ortho relationship. Other weak, long-range couplings (e.g., between H3 and H5) might also be visible.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[13]
-
Causality: This allows for the direct and unambiguous assignment of protonated carbon signals. Once a proton is identified, the carbon it is bonded to is also identified.
-
Expected Correlations:
-
The proton signal for H3 will correlate to the C3 carbon signal.
-
The proton signal for H5 will correlate to the C5 carbon signal.
-
The proton signal for H6 will correlate to the C6 carbon signal.
-
The methyl proton signal will correlate to the methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is arguably the most powerful tool for elucidating the complete structure of an unknown compound. It reveals correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation).[14][15]
-
Causality: HMBC connects the molecular "fragments" identified by COSY and HSQC. It is essential for locating non-protonated (quaternary) carbons and for linking substituent groups to the main scaffold.
-
Key Expected Correlations for this compound:
-
Methyl Group Placement: The methyl protons (-CH₃) should show correlations to C4, C3, and C5, definitively placing the methyl group at the C4 position.
-
Carboxamide Group Placement: The H3 proton should show a correlation to the carbonyl carbon (-C=O), and the H6 proton should show a correlation to C2. This confirms the carboxamide is at the C2 position.
-
Full Ring Assignment: Correlations from H6 to C2 and C4, and from H5 to C3 and C4, will help to confirm all carbon assignments.
-
Caption: Key 2D NMR correlations for structural elucidation.
Part 4: Standard Operating Protocols for Data Acquisition
These protocols are based on a standard 400 or 500 MHz spectrometer. Parameters may need to be adjusted based on the specific instrument and sample concentration.
Protocol 2: 1D ¹H NMR Acquisition
-
Insert the prepared sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetric peaks).
-
Set acquisition parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans (NS): 8-16 scans.
-
-
Acquire the spectrum.
-
Process the data: Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
Protocol 3: 1D ¹³C{¹H} NMR Acquisition
-
Use the same locked and shimmed sample.
-
Set acquisition parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration. This may take from 30 minutes to several hours.
-
-
Acquire and process the spectrum as in the ¹H protocol.
Protocol 4: 2D NMR (COSY, HSQC, HMBC) Acquisition
-
Use a concentrated sample for best results.
-
Load standard parameter sets for each experiment (e.g., 'cosygpqf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf').
-
Adjust the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals identified in the 1D spectra.
-
Set the number of scans (NS) and dummy scans (DS) as appropriate. For HSQC and HMBC, NS is typically a multiple of 8 or 16.
-
Acquire the data. 2D experiments can take from 30 minutes (COSY) to several hours (HMBC).
-
Process the 2D data using the appropriate Fourier transform, phasing, and baseline correction routines for each dimension.
Conclusion
By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. This integrated approach, rooted in a foundation of proper sample preparation and a logical workflow, ensures the generation of high-quality, trustworthy data. The causality-driven explanations provided in this guide empower researchers to not only follow protocols but also to understand and adapt them for the characterization of other novel substituted pyridine derivatives, accelerating research and development in their respective fields.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
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Wills, G. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]
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Jackson, T. A., et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 53(17), 9476–9484. [Link]
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Mass spectrometry analysis of 4-Methylpyridine-2-carboxamide
An Application Note and Protocol for the Mass Spectrometric Analysis of 4-Methylpyridine-2-carboxamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, ensuring a deep understanding of the analytical process. We present a detailed, self-validating protocol, from sample preparation to data interpretation, grounded in established scientific principles. The guide includes proposed fragmentation pathways and optimized instrument parameters to serve as a robust starting point for method development and routine analysis.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound featuring a pyridine core, a functional group prevalent in numerous pharmacologically active molecules. As a substituted picolinamide, its structural motifs are of significant interest in medicinal chemistry and drug discovery. Accurate and sensitive analytical methods are paramount for its characterization, purity assessment, and quantification in complex matrices.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose. Electrospray Ionization (ESI) is an exceptionally well-suited soft ionization technique that allows for the analysis of polar, thermally labile molecules like this compound with minimal in-source fragmentation, preserving the critical molecular ion for subsequent analysis.[1][2] This application note details a systematic approach to developing a reliable ESI-MS/MS method for this specific analyte.
Analyte Characteristics
A foundational understanding of the analyte's physicochemical properties is essential for effective method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₈N₂O | Calculated |
| Average Molecular Weight | 136.15 g/mol | Calculated |
| Monoisotopic Mass | 136.0637 Da | Calculated |
| Predicted [M+H]⁺ m/z | 137.0715 | Calculated |
The Analytical Strategy: Why ESI-MS/MS?
The selection of an analytical technique is not arbitrary; it is dictated by the molecule's structure and the desired analytical outcome.
The Choice of Ionization: Electrospray Ionization (ESI)
ESI is the method of choice for this compound due to its inherent polarity.[3][4] The structure contains two key sites amenable to ionization in the positive mode:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and readily accepts a proton (H⁺) in an acidic mobile phase, forming a stable pyridinium ion.
-
Amide Group: The carboxamide group also contributes to the molecule's polarity.
This "soft" ionization technique imparts minimal excess energy to the analyte, ensuring that the primary ion observed is the protonated molecule, [M+H]⁺, rather than a collection of fragments.[2][5] This is crucial for preserving molecular weight information. The process involves creating charged droplets from a liquid stream, which then shrink through solvent evaporation until gas-phase ions are desorbed and directed into the mass analyzer.[1][6]
The Power of Tandem Mass Spectrometry (MS/MS)
While a single-stage MS analysis provides molecular weight information, it lacks structural specificity. Tandem mass spectrometry (MS/MS) adds a vital layer of confirmation and is essential for quantification in complex mixtures.[7][8] The process involves:
-
MS1 (Precursor Selection): The first mass analyzer (e.g., a quadrupole) is set to isolate only the protonated parent molecule, [M+H]⁺ (m/z 137.07).
-
Collision-Induced Dissociation (CID): The isolated ions are passed into a collision cell filled with an inert gas (e.g., nitrogen or argon). Collisions with the gas impart energy, causing the precursor ion to fragment in a predictable and reproducible manner.
-
MS2 (Product Ion Analysis): The resulting fragment ions (product ions) are directed to a second mass analyzer, which scans and detects them, generating a characteristic MS/MS spectrum. This fragmentation "fingerprint" is unique to the molecule's structure.
Experimental Protocol
This protocol provides a robust starting point for analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade or LC-MS grade Acetonitrile (ACN)
-
HPLC-grade or LC-MS grade Water
-
Formic Acid (FA), LC-MS grade (≥99%)
-
Calibrated micropipettes and appropriate labware
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of ACN and water.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a solvent mixture of 50:50 ACN:Water containing 0.1% Formic Acid. The acidic modifier is crucial for promoting efficient protonation of the analyte.[9]
-
Final Dilution for Infusion: Further dilute the working solution to a final concentration of approximately 10-100 ng/mL using the same acidic solvent for direct infusion or LC-MS analysis.
Instrumentation and Parameters
The following parameters are recommended for a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
Table 1: Recommended Mass Spectrometer Parameters
| Parameter Group | Parameter | Recommended Setting | Rationale |
| Ion Source | Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. | |
| Nebulizer Gas (N₂) | 35 - 45 psi | Assists in droplet formation. | |
| Drying Gas (N₂) Flow | 10 - 12 L/min | Facilitates solvent evaporation from droplets. | |
| Drying Gas Temp. | 300 - 350 °C | Aids in desolvation of the analyte ions. | |
| MS1 Analysis | Scan Mode | Full Scan | To identify the precursor ion [M+H]⁺. |
| Mass Range | m/z 50 - 250 | A range sufficient to encompass the precursor ion. | |
| MS/MS Analysis | Scan Mode | Product Ion Scan | To generate the fragmentation spectrum. |
| Precursor Ion (Q1) | m/z 137.1 | Isolates the protonated molecule for fragmentation. | |
| Collision Gas | Nitrogen or Argon | Inert gas for inducing fragmentation. | |
| Collision Energy (CE) | 10 - 30 eV | To be optimized. Start at ~15 eV and ramp to find the optimal energy for characteristic fragmentation. | |
| Product Ion Range (Q3) | m/z 40 - 140 | Scans for all potential fragment ions. |
Experimental Workflow Diagram
The overall analytical process can be visualized as follows:
Caption: Experimental workflow for MS/MS analysis.
Data Analysis and Interpretation
Expected Precursor Ion
In positive ESI mode, this compound will be observed as its protonated form, [M+H]⁺.
-
Monoisotopic Mass: 136.0637 Da
-
[M+H]⁺ m/z: 137.0715 Da
Proposed Fragmentation Pathway
Upon collision-induced dissociation, the [M+H]⁺ ion is expected to fragment via characteristic pathways involving the carboxamide group and the pyridine ring. The primary fragmentation events are likely cleavages of the bonds adjacent to the carbonyl group.[10][11]
Table 2: Proposed Fragment Ions and Neutral Losses
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure / Identity |
| 137.1 | 120.1 | NH₃ (17.0 Da) | Loss of ammonia from the protonated amide |
| 137.1 | 109.1 | CO (28.0 Da) | Loss of carbon monoxide from the acylium ion |
| 137.1 | 92.1 | CONH₃ (45.0 Da) | Loss of the protonated amide group |
| 137.1 | 78.1 | C₂H₃NO (59.0 Da) | Cleavage leading to the pyridine core fragment |
The most probable initial fragmentation is the loss of ammonia (NH₃), a common pathway for protonated primary amides, leading to a stable acylium ion at m/z 120.1. Subsequent loss of carbon monoxide (CO) from this acylium ion would yield the fragment at m/z 92.1.
Fragmentation Pathway Diagram
Caption: Proposed CID fragmentation of [M+H]⁺.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the mass spectrometric analysis of this compound. By leveraging the sensitivity and specificity of ESI-MS/MS, researchers can confidently identify and characterize this compound. The provided instrument parameters serve as an excellent starting point for method development, and the proposed fragmentation pathway offers a clear guide for interpreting the resulting MS/MS spectra. This comprehensive approach ensures data integrity and supports the rigorous demands of pharmaceutical and chemical research.
References
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Kovács, B., Károlyházy, L., & Kuki, Á. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
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PubChem. (n.d.). 4-hydroxy-N-methylpyridine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
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Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]
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Washington University Department of Chemistry. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
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PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
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Enke, C. G. (1997). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]
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Jida, M., et al. (2021). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]
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Bitesize Bio. (2022). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]
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Chemistry LibreTexts. (2023). Ionization Techniques. Available at: [Link]
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Le, H. A., et al. (2021). The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization. Analytica Chimica Acta. Available at: [Link]
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Sentellas, S., et al. (2007). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4-Methylpyridine-2-carboxamide
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methylpyridine-2-carboxamide purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity of bulk drug substances and monitor stability. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring high levels of specificity, accuracy, precision, and linearity.
Introduction & Significance
This compound is a key heterocyclic amide intermediate in the synthesis of various pharmaceutical agents. Its purity is a critical quality attribute (CQA) that can directly impact the safety and efficacy profile of the final active pharmaceutical ingredient (API). A precise and reliable analytical method is therefore essential for quality control, ensuring that process-related impurities and potential degradants are effectively monitored and quantified.
The method described employs a reversed-phase chromatographic separation on a C18 stationary phase with UV detection. The choice of a buffered mobile phase is critical; this compound contains a pyridine nitrogen, which has a pKa of approximately 3-4. Operating the mobile phase at a pH below the pKa ensures the pyridine ring is consistently protonated, leading to symmetrical peak shapes and reproducible retention times. This note provides a complete protocol, from system setup to full method validation, establishing a trustworthy system for its intended analytical purpose.
Chromatographic Principle
The separation is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a moderately polar molecule, partitions between the mobile and stationary phases. Its retention is primarily driven by hydrophobic interactions between the molecule and the C18 alkyl chains. The organic modifier (acetonitrile) in the mobile phase is the strong, eluting solvent, while the aqueous buffer acts as the weak solvent. By controlling the composition of the mobile phase, the retention time of the analyte and its related impurities can be precisely managed to achieve optimal separation.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Buffer Salts: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Acids/Bases: Orthophosphoric Acid (85%), Hydrochloric Acid (1N), Sodium Hydroxide (1N)
-
Oxidizing Agent: Hydrogen Peroxide (30%)
-
Filters: 0.45 µm PTFE or Nylon syringe filters
Instrumentation & Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector is required.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Choices:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic pyridine ring and is a robust, widely available stationary phase.
-
Phosphate Buffer (pH 3.0): Maintains a consistent pH well below the analyte's pKa, ensuring the pyridine nitrogen is protonated. This minimizes peak tailing that can occur from interactions with residual silanols on the silica support.[1]
-
Acetonitrile: A common organic modifier with a low UV cutoff and viscosity, providing good peak shape and elution strength.[2]
-
Temperature (30 °C): Ensures stable retention times and reduces viscosity fluctuations of the mobile phase.
-
Wavelength (254 nm): A common wavelength for aromatic compounds, providing good sensitivity for the pyridine ring system. A full UV scan of the analyte is recommended to determine the absorbance maximum (λmax) for optimal sensitivity.
Solution Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the chromatographic run (80:20 v/v).
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a System Suitability Test (SST).[3] The SST ensures that the system is operating within acceptable parameters to generate valid data.[4][5]
Procedure: Inject the Working Standard Solution (100 µg/mL) five consecutive times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can indicate column degradation or silanol interactions.[6] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| Repeatability (%RSD) | %RSD of peak areas for 5 replicate injections ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[6] |
HPLC Analysis Workflow
Caption: Core components of analytical method validation per ICH Q2(R1).
Specificity (Forced Degradation)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of expected components like impurities and degradants. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. [7][8]A sample solution (100 µg/mL) was subjected to the following stress conditions:
| Stress Condition | Procedure | Observation |
| Acid Hydrolysis | Add 1 mL of 1N HCl, heat at 60°C for 4 hours, then neutralize. | Significant degradation observed, with degradant peaks well-resolved from the main analyte peak. |
| Base Hydrolysis | Add 1 mL of 1N NaOH, heat at 60°C for 2 hours, then neutralize. | Moderate degradation observed, with good resolution between the analyte and degradant peaks. |
| Oxidative | Add 1 mL of 30% H₂O₂, keep at room temperature for 24 hours. | Minor degradation observed. The method is capable of separating the resulting oxidative impurities. [9] |
| Thermal | Expose solid sample to 105°C for 48 hours. | No significant degradation observed, indicating good thermal stability of the solid drug substance. |
| Photolytic | Expose sample solution to UV light (254 nm) for 24 hours. | Minimal degradation, indicating photostability in solution under the tested conditions. |
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 25 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.
-
Correlation Coefficient (r²): ≥ 0.999
-
Range: 25 - 150 µg/mL
Accuracy (% Recovery)
Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.
-
Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day. The %RSD of the purity results was calculated.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two sets of data was calculated.
-
Acceptance Criterion: %RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: Signal-to-Noise Ratio of 3:1
-
LOQ: Signal-to-Noise Ratio of 10:1
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2) Conclusion: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.
Conclusion
The RP-HPLC method described in this application note is rapid, simple, and reliable for the purity analysis of this compound. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a regulated environment. The stability-indicating nature of the assay ensures that any potential degradation products can be effectively separated and monitored over the shelf-life of the product.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
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-
Dong, M. W. (2003). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. [Link]
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Bajaj, S., et al. (2012). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
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El-Gindy, A., et al. (2008). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis. [Link]
-
El-Gindy, A., et al. (2008). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]
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Kumar, P., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PLOS ONE. [Link]
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Li, G., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. [Link]
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Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicatingmethod-development-2153-2435-10004 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf)
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HBARSCI. 4-Methylpyridine-2-carboxylic Acid, min 98% (HPLC), 10 grams. [Link]
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Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Application Notes and Protocols for the Crystallization of 4-Methylpyridine-2-carboxamide
Abstract: This guide provides a comprehensive overview of the principles and techniques for the crystallization of 4-Methylpyridine-2-carboxamide. Tailored for researchers, scientists, and professionals in drug development, these application notes synthesize fundamental crystallization theory with actionable, step-by-step protocols. The document outlines strategies for solvent selection, execution of various crystallization methods including cooling, antisolvent, and slow evaporation techniques, and guidance for troubleshooting common issues. Furthermore, it addresses the critical topic of polymorphism, a common phenomenon in pyridine carboxamide derivatives, to ensure the isolation of desired, stable crystalline forms.
Introduction: The Significance of Crystalline Form
This compound belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] The carboxamide group and the pyridine ring are key functional motifs that can participate in a variety of intermolecular interactions, making these molecules versatile building blocks.[2] Crystallization is a critical purification technique for such organic compounds, essential for removing impurities from a reaction mixture.[3][4] Beyond purification, controlling the crystallization process is paramount in the pharmaceutical industry to ensure the physical form of an Active Pharmaceutical Ingredient (API) is consistent and possesses the desired properties. Different crystalline forms, known as polymorphs, can exhibit varied solubility, stability, and bioavailability, which can have profound impacts on a drug's efficacy and safety.[5][6]
This document serves as a practical guide to developing a robust crystallization process for this compound, emphasizing a logical, science-driven approach to achieving high-purity crystalline material.
Molecular Profile and Physicochemical Considerations
Understanding the molecular structure of this compound is fundamental to designing an effective crystallization strategy. The molecule consists of three key features:
-
Pyridine Ring: A heteroaromatic system containing a nitrogen atom. This nitrogen is a hydrogen bond acceptor and the ring itself can participate in π-stacking interactions.[7][8][9]
-
Carboxamide Group (-CONH₂): This functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It often leads to strong, directional intermolecular interactions, which are highly conducive to forming stable crystal lattices.[10][11]
-
Methyl Group (-CH₃): A non-polar substituent that can influence the molecule's overall solubility and packing within the crystal lattice.
Table 1: Physicochemical Properties of this compound Analogs
| Compound Name | Molecular Weight ( g/mol ) | Key Features & Known Properties | Reference(s) |
| Picolinamide (Pyridine-2-carboxamide) | 122.12 | The parent compound without the methyl group. Forms strong hydrogen-bonded dimers.[12][13] | [14],[12] |
| Nicotinamide (Pyridine-3-carboxamide) | 122.12 | Isomeric analog. Highly soluble in water and polar organic solvents like ethanol and DMSO; less soluble in less polar solvents like ethyl acetate.[1][15][[“]] | [17],[15] |
| 4-Methylpyridine-2-carboxylic acid | 137.14 | The corresponding carboxylic acid. Carboxylic acids are excellent hydrogen bond donors/acceptors. | [18] |
| 2-Amino-4-methylpyridine | 108.14 | Related structure. Freely soluble in water, lower alcohols, and DMF.[18] | [18] |
Based on this data, this compound is expected to be soluble in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF, acetone) and less soluble in non-polar solvents (e.g., hexanes, toluene). This solubility profile is the cornerstone of developing effective crystallization protocols.
Core Principles of Crystallization
Crystallization is a phase transition where a solute in a solution solidifies into a highly ordered solid structure or crystal.[4] The process is driven by achieving a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[11]
A typical crystallization process can be visualized using a solubility-crystallization diagram.
Caption: A conceptual diagram showing the transition between solubility zones to induce crystallization.
The key to forming high-quality crystals is to control the rate at which the solution enters the metastable zone and to encourage slow, ordered growth rather than rapid precipitation from the labile zone.[11]
A Systematic Approach to Crystallization
A successful crystallization requires a systematic approach, beginning with solvent selection and followed by the methodical application of specific techniques.
Solvent Selection Strategy
The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4]
Workflow for Solvent Screening:
Caption: Decision workflow for screening and selecting an appropriate crystallization solvent.
Table 2: Candidate Solvents for Screening this compound
| Solvent Class | Example Solvents | Expected Behavior | Rationale & Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to moderate solubility. | Polar protic solvents capable of hydrogen bonding. Likely to show a steep solubility curve with temperature, ideal for cooling crystallization.[[“]] |
| Ketones | Acetone | Good solubility. | Polar aprotic solvent. Can be used as a primary solvent or as the "good" solvent in an antisolvent pair.[19] |
| Esters | Ethyl Acetate | Moderate to low solubility. | Medium polarity. May be a good single solvent or used as an antisolvent with more polar solvents.[[“]] |
| Water | H₂O | Likely moderate solubility, potentially higher when hot. | Highly polar. Its use can lead to the formation of hydrates, a type of polymorph (solvate).[19] |
| Ethers | Diethyl Ether, THF | Low solubility. | Often used as antisolvents ("poor" solvents) to precipitate compounds from more polar solutions.[4][19] |
| Hydrocarbons | Hexanes, Toluene | Very low to negligible solubility. | Non-polar. Primarily used as antisolvents.[19] |
Experimental Protocols
The following protocols provide step-by-step methodologies for common crystallization techniques. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed at all times.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common recrystallization method, relying on the decreased solubility of the compound at lower temperatures.[4]
-
Rationale: This technique is ideal when a solvent is identified that dissolves the compound well at its boiling point but poorly at room temperature or below. Slow cooling is crucial to allow for the formation of well-ordered, pure crystals.[20]
-
Equipment: Erlenmeyer flask, heat source (hot plate or steam bath), condenser (optional), filter funnel (Büchner or Hirsch), filter paper, vacuum flask.
-
Procedure:
-
Place the crude this compound (~100 mg) into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol) at room temperature, just enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring or swirling. Add the hot solvent dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
If the solution is colored with impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum or in a desiccator.
-
Protocol 2: Antisolvent Crystallization
This method induces crystallization by adding a "poor" solvent (antisolvent) in which the compound is insoluble to a solution of the compound in a "good" solvent.[5]
-
Rationale: This technique is useful when the compound is too soluble in all suitable solvents for cooling crystallization or when dealing with heat-sensitive compounds. The controlled addition of an antisolvent gradually reduces the solubility of the compound, leading to supersaturation and crystallization.
-
Equipment: Erlenmeyer flask or beaker, magnetic stir plate and stir bar, addition funnel or pipette.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.
-
While stirring the solution, slowly add a "poor" solvent/antisolvent (e.g., hexanes, water) dropwise.
-
Continue adding the antisolvent until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.
-
If necessary, gently warm the solution until the cloudiness just disappears, then allow it to cool slowly to room temperature.
-
Alternatively, after the onset of turbidity, allow the solution to stand undisturbed. Crystallization should occur as the system equilibrates.
-
Cool the mixture in an ice bath to maximize yield.
-
Isolate, wash, and dry the crystals as described in Protocol 1.
-
Protocol 3: Slow Evaporation Crystallization
This method is straightforward and often used to grow high-quality single crystals for analysis, though it is not typically used for bulk purification.
-
Rationale: By allowing the solvent to evaporate slowly from a saturated or near-saturated solution, the concentration of the solute gradually increases, leading to controlled crystal growth.
-
Equipment: Small beaker or vial, watch glass or perforated parafilm.
-
Procedure:
-
Dissolve the this compound in a suitable solvent (one in which it is moderately soluble at room temperature, e.g., ethyl acetate or an ethanol/water mixture) to create a clear, nearly saturated solution.
-
Filter the solution if necessary to remove any particulate impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a watch glass or parafilm perforated with a few small holes. This slows the rate of evaporation.
-
Place the container in a vibration-free location and allow it to stand for several hours to days.
-
Crystals will form as the solvent slowly evaporates.
-
Once a suitable amount of crystals has formed, they can be isolated from the remaining mother liquor.
-
Troubleshooting Common Crystallization Issues
Even with careful planning, challenges can arise. The following table provides solutions to common problems.
Table 3: Crystallization Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent used). - Compound is highly soluble even at low temperatures. - Nucleation is inhibited. | - Boil off some solvent to increase the concentration and cool again. - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a "seed" crystal of the pure compound. - Try a different solvent or an antisolvent method. | [20],[21] |
| "Oiling Out" (Liquid droplets form instead of solid crystals) | - The solution becomes supersaturated at a temperature above the compound's melting point (or melting point of an impure mixture). - Cooling is too rapid. | - Reheat the solution to redissolve the oil. - Add a small amount of additional solvent (the "good" solvent if using a mixed system). - Allow the solution to cool much more slowly. | [20] |
| Crystallization is Too Rapid (Forms fine powder or amorphous solid) | - The solution is too concentrated. - The cooling rate is too fast. | - Reheat the solution and add more solvent to make it less concentrated. - Insulate the flask to ensure slow cooling. | [20] |
| Poor Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during a hot filtration step. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before a hot filtration. | [20] |
Polymorphism and Solid Form Screening
It is crucial for drug development professionals to recognize that this compound may exhibit polymorphism.[22] The protocols described above, when applied with a diverse range of solvents and conditions (e.g., different cooling rates, solvent/antisolvent pairs, evaporation temperatures), form the basis of a comprehensive polymorph screen.[5] Each distinct set of conditions has the potential to yield a different crystalline form.
It is imperative to characterize the resulting crystals from different experiments using techniques such as:
-
Powder X-Ray Diffraction (PXRD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To identify solvates or hydrates.
-
Microscopy: To observe crystal habit (shape and size).
A thorough screen helps identify the most thermodynamically stable form and establishes the conditions under which different polymorphs may appear, which is critical for process control and regulatory filings.[6]
References
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Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. (n.d.). Acta Crystallographica Section C Crystal Structure Communications. [Link]
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High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. [Link]
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Storey, R., & Ruggiero, M. T. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
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Ferguson, G., et al. (2004). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Acta Crystallographica Section C. [Link]
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Polymorph screening. (n.d.). CRYSFORMA. [Link]
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The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (n.d.). International Pharmaceutical Industry. [Link]
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Van Arnum, P. (2009). Polymorph Screening Strategies: A Q&A with Jan-Olav Henck. Pharmaceutical Technology. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Nangia, A., & Desiraju, G. R. (2006). Carboxamide–pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. Chemical Communications. [Link]
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Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. (2004). ResearchGate. [Link]
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Shayanfar, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. International Journal of Molecular Sciences. [Link]
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Crystal engineering studies of a series of pyridine-3,5-dicarboxamide ligands possessing alkyl ester arms, and their coordination chemistry. (n.d.). ResearchGate. [Link]
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Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. (2011). ResearchGate. [Link]
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Chemical Properties of Picolinamide. (n.d.). Cheméo. [Link]
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2-Pyridinecarboxamide. (n.d.). PubChem. [Link]
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Price, S. L. (2024). What Has Carbamazepine Taught Crystal Engineers?. Crystal Growth & Design. [Link]
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Solubility of nicotinamide in pure methanol and water. (2021). ResearchGate. [Link]
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4-hydroxy-N-methylpyridine-2-carboxamide. (n.d.). PubChem. [Link]
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Maini, L., et al. (2017). Structure and physicochemical characterization of a naproxen-picolinamide cocrystal. Acta Crystallographica Section C. [Link]
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Fathimath Salfeena, C.T., & Meledath, G. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Oriental Journal of Chemistry. [Link]
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Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. (2006). ResearchGate. [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
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What should I do if crystallisation does not occur?. (2017). Quora. [Link]
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Ouyang, J., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Journal of Chemical & Engineering Data. [Link]
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Guide for crystallization. (n.d.). University of Geneva. [Link]
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Structure and physicochemical characterization of a naproxen–picolinamide cocrystal. (2017). ResearchGate. [Link]
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4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. (n.d.). PubChem. [Link]
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picolinamide, 1452-77-3. (n.d.). The Good Scents Company. [Link]
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SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry and Biochemistry. [Link]
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4-Methylpyridine-2-carboxylic acid. (n.d.). PubChem. [Link]
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Does hydrogen bond exist in pyridine molecules?. (2018). Quora. [Link]
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4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. (n.d.). PharmaCompass. [Link]
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How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). ACS Publications. [Link]
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Application Notes and Protocols for 4-Methylpyridine-2-carboxamide as a Ligand in Coordination Chemistry
Introduction: The Versatility of 4-Methylpyridine-2-carboxamide in Modern Coordination Chemistry
This compound, a derivative of picolinamide, has emerged as a compelling ligand in the field of coordination chemistry. Its structural features—a pyridine ring and a carboxamide group—offer a versatile bidentate chelation site for a wide array of metal ions. The pyridine nitrogen atom and the amide oxygen or nitrogen can coordinate to a metal center, forming stable five-membered chelate rings. This unique architecture imparts a balance of stability and reactivity to the resulting metal complexes, making them valuable candidates for applications in medicinal chemistry, catalysis, and materials science.[1]
The presence of the methyl group at the 4-position of the pyridine ring can subtly influence the electronic properties of the ligand through an inductive effect, potentially modulating the reactivity and stability of its metal complexes. Furthermore, the amide moiety provides a site for hydrogen bonding, which can play a crucial role in the supramolecular assembly of coordination compounds and their interactions with biological macromolecules.[2]
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in coordination chemistry. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-methylpicolinic acid. The following protocol is a representative method adapted from procedures for similar picolinamide derivatives.[3][4]
Protocol 1: Synthesis of this compound
Causality of Experimental Choices:
-
Thionyl chloride (SOCl₂): This reagent is a common and effective choice for converting carboxylic acids to their corresponding acid chlorides. The reaction is typically performed in an inert solvent and often with gentle heating to drive the reaction to completion.
-
Ammonia solution: Aqueous or alcoholic ammonia provides the nucleophilic amine to react with the highly reactive acid chloride, forming the desired amide. The use of an excess of ammonia helps to ensure complete conversion and also neutralizes the HCl generated during the reaction.
-
Purification: Recrystallization is a standard method for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent system at different temperatures.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylpicolinic acid (1 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-methylpicolinoyl chloride hydrochloride.
-
-
Amidation:
-
Carefully add the crude acid chloride to a stirred, cooled (0 °C) concentrated aqueous ammonia solution (a significant excess). The addition should be slow to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The crude this compound will precipitate out of the solution.
-
-
Purification:
-
Collect the solid product by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Synthesis of Metal Complexes with this compound
The chelation of this compound to metal ions can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The following is a general protocol that can be adapted for various transition metal ions.
Protocol 2: General Synthesis of a Transition Metal Complex
Causality of Experimental Choices:
-
Solvent: Ethanol or methanol are commonly used as they can dissolve both the ligand and many metal salts. The choice of solvent can influence the crystallinity of the final product.
-
Stoichiometry: The metal-to-ligand ratio is a critical parameter that determines the coordination number and geometry of the resulting complex. A 1:2 ratio is often used to form octahedral complexes, but other ratios can be explored.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy to facilitate the coordination reaction. The reaction time is optimized to ensure complete complex formation.
Step-by-Step Methodology:
-
Ligand Solution:
-
Dissolve this compound (2 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask with stirring.
-
-
Metal Salt Solution:
-
In a separate flask, dissolve the chosen metal salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, PdCl₂) (1 eq.) in the same solvent.
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reflux the resulting mixture for 4-6 hours. A change in color or the formation of a precipitate often indicates complex formation.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly evaporate the solvent until crystals form.
-
Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
-
Characterization of the Ligand and its Metal Complexes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure.
| Technique | Purpose | Expected Observations for this compound and its Complexes |
| FT-IR Spectroscopy | To identify functional groups and observe changes upon coordination. | Ligand: Characteristic peaks for N-H stretching (amide), C=O stretching (amide I), and pyridine ring vibrations. Complex: A shift in the C=O stretching frequency (typically to lower wavenumbers) and changes in the pyridine ring vibration modes are indicative of coordination.[5] |
| UV-Visible Spectroscopy | To study the electronic transitions. | Ligand: Absorption bands corresponding to π-π* transitions of the pyridine ring. Complex: Appearance of new bands in the visible region corresponding to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) bands.[5] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the diamagnetic ligand and its complexes. | Ligand: Characteristic chemical shifts for the aromatic protons and the methyl group. Complex: Shifts in the proton and carbon signals of the ligand upon coordination to a diamagnetic metal ion. |
| Elemental Analysis | To determine the empirical formula of the synthesized compounds. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex. | Provides detailed information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions. |
| Thermal Analysis (TGA/DTA) | To study the thermal stability and decomposition pattern of the complexes. | Provides information about the presence of coordinated or lattice solvent molecules and the temperature at which the organic ligand decomposes. |
Application Notes and Protocols
The unique coordination properties of this compound render its metal complexes suitable for a range of applications. Below are detailed protocols for two prominent areas: DNA binding studies and catalytic C-C bond formation.
Application 1: DNA Binding Studies
Pyridine carboxamide complexes are known to interact with DNA, making them interesting candidates for the development of therapeutic agents.[6][7]
Causality of Experimental Choices:
-
Ethidium Bromide (EB): EB is a fluorescent dye that intercalates into the DNA double helix, resulting in a significant increase in its fluorescence intensity. A compound that can displace EB from DNA will cause a quenching of this fluorescence, providing a measure of its DNA binding affinity.
-
Calf Thymus DNA (CT-DNA): CT-DNA is a readily available and commonly used model for DNA binding studies.
-
Tris-HCl Buffer: This buffer is used to maintain a physiological pH, which is crucial for the stability of DNA and for mimicking biological conditions.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4). Determine the concentration of the DNA solution spectrophotometrically using the molar absorption coefficient at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
Prepare a stock solution of ethidium bromide (EB) in the same buffer.
-
Prepare a stock solution of the metal complex of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration of the organic solvent in the assay is low, typically <1%).
-
-
Fluorescence Titration:
-
In a quartz cuvette, mix the CT-DNA solution and the EB solution to achieve a saturated DNA-EB complex.
-
Record the fluorescence emission spectrum of the DNA-EB complex (excitation wavelength ~520 nm, emission scan ~540-700 nm).
-
Incrementally add small aliquots of the metal complex solution to the DNA-EB mixture.
-
After each addition, incubate the mixture for a few minutes to allow for equilibration, and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the concentration of the metal complex.
-
The quenching of the EB fluorescence can be analyzed using the Stern-Volmer equation to determine the binding constant (Ksv).
-
Application 2: Catalysis - Suzuki-Miyaura Cross-Coupling
Palladium complexes of pyridine-based ligands have shown significant activity as catalysts in C-C bond-forming reactions.[3] The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful tool in organic synthesis.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium is the metal of choice for Suzuki-Miyaura reactions. A pre-synthesized Pd(II) complex with this compound can serve as a pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic reactants and the inorganic base.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the active Pd(0) catalyst.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (1 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Add the palladium complex of this compound (e.g., 1-2 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Conclusion
This compound stands as a highly adaptable and valuable ligand in coordination chemistry. Its straightforward synthesis and versatile coordination behavior allow for the creation of a diverse range of metal complexes with tunable properties. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of these compounds in drug discovery, catalysis, and beyond. The continued investigation into the coordination chemistry of this compound and its derivatives is poised to yield further innovations in these critical scientific domains.
References
- Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014).
- Sindhuja, E., Ramesh, R., & Liu, Y. (2012). Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions. Dalton Transactions, 41(17), 5351-5361.
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). PubMed Central.
- Understanding the Synthesis and Properties of 4-(4-Aminophenoxy)-N-methylpicolinamide. (n.d.).
- Jain, S. L., Bhattacharyya, P., Milton, H. L., Slawin, A. M. Z., Crayston, J. A., & Woollins, J. D. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (12), 1886-1893.
- Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. (n.d.).
- Synthesis, characterization, crystal structure and DNA-binding study of four cadmium(II) pyridine-carboxamide complexes. (n.d.).
- Synthesis, characterization, crystal structure and DNA-binding study of four cadmium(II) pyridine-carboxamide complexes. (n.d.). SciSpace.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
- Synthesizing 4-methylpyridine. (2023, April 11). Sciencemadness.org.
- Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar.
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (n.d.). Googleapis.com.
- Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (n.d.). Modern Chemistry, Science Publishing Group.
- Synthesis, crystal structures, DNA binding and cytotoxicity of two novel platinum(II) complexes containing 2-(hydroxymethyl)
- Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximid
- Studies of DNA binding. (2025, April 18). NIH.
- Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019, January 28). PMC.
- New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. (n.d.). Dalton Transactions (RSC Publishing).
- Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands. (n.d.). Benchchem.
- Application Notes and Protocols for the Characterization of Pyridin-4-ol
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- 4. HENRY REACTION CATALYZED BY COPPER(I) COMPLEXES OF A NEW PYRIDINE CONTAINING MACROCYCLIC LIGAND [air.unimi.it]
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Application Notes & Protocols: Characterizing Novel Pyridine Carboxamides Using Cell-Based Assays
Introduction: The Expanding Role of Pyridine Carboxamides in Drug Discovery
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Researchers have successfully developed derivatives of this scaffold to target a wide array of cellular processes, leading to potential therapies for cancer, infectious diseases, and inflammatory conditions.[1][2][3] For drug development professionals, the ability to accurately and efficiently characterize the cellular effects of novel pyridine carboxamide derivatives is paramount. This document provides a detailed guide to employing cell-based assays for the functional characterization of compounds related to the 4-Methylpyridine-2-carboxamide class, with a specific focus on assays for Poly (ADP-ribose) polymerase (PARP) inhibition, a key target in cancer therapy.
While direct cell-based assay data for this compound is not extensively published, its structural similarity to known PARP inhibitors makes this a highly relevant and instructive application. The protocols herein are designed to be adaptable for screening and characterizing novel chemical entities within this class.
Scientific Rationale: Why Focus on PARP Inhibition?
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, particularly in the context of DNA repair and cell death.[4] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.
In many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs. With a compromised HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.
Given that several pyridine carboxamide derivatives have been identified as potent PARP inhibitors, a primary step in characterizing a novel compound like this compound is to assess its activity against this enzyme family within a cellular context.
Signaling Pathway and Experimental Workflow
The interplay between DNA damage, PARP activation, and the subsequent cellular response is a complex signaling cascade. Understanding this pathway is crucial for designing and interpreting cell-based assays for PARP inhibitors.
Diagram 1: Simplified PARP1 Signaling Pathway in DNA Repair
Caption: DNA damage activates PARP1, leading to PAR synthesis and recruitment of repair machinery.
To evaluate the potential of a compound as a PARP inhibitor, a multi-assay approach is recommended. This workflow allows for a comprehensive characterization from initial target engagement to downstream cellular consequences.
Diagram 2: Experimental Workflow for Characterizing Novel PARP Inhibitors
Sources
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- 2. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Robust Synthesis of 4-Methylpyridine-2-carboxamide
Abstract & Introduction
4-Methylpyridine-2-carboxamide is a pivotal intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Its structural motif is found in a range of molecules, including kinase inhibitors and other therapeutic agents. The increasing demand for these downstream products necessitates a scalable, efficient, and economically viable manufacturing process for this key building block. Challenges in large-scale synthesis often include controlling reaction exotherms, ensuring high purity, and minimizing hazardous waste streams.[1]
This document provides a comprehensive guide for the scale-up synthesis of this compound from 4-methyl-2-cyanopyridine via controlled hydrolysis. We detail a robust protocol, explain the rationale behind key process decisions, and outline critical quality control (QC) and safety procedures tailored for researchers, scientists, and drug development professionals.
Synthetic Strategy & Process Rationale
The selected synthetic route is the direct hydrolysis of 4-methyl-2-cyanopyridine. This pathway is advantageous for industrial-scale production due to its high atom economy, operational simplicity, and the commercial availability of the starting material. The core transformation involves the conversion of a nitrile group to a primary amide.[2] This can be achieved under either acidic or basic conditions.[2][3]
For this application, we focus on an acid-catalyzed hydrolysis. While base-catalyzed hydrolysis is an option, it can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct, complicating purification. A carefully controlled acid-catalyzed process allows for selective hydration of the nitrile to the amide with high conversion and selectivity.[2]
Key Process Considerations for Scale-Up:
-
Reagent Selection: Sulfuric acid is chosen as the catalyst due to its effectiveness, low cost, and well-understood reactivity. Its non-oxidizing nature under the reaction conditions is preferable to other strong acids.
-
Thermal Management: The hydrolysis of nitriles is an exothermic reaction. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities. The protocol incorporates controlled, portion-wise addition of the starting material to manage the heat generated.
-
Work-up & Isolation: The purification strategy is designed for scalability. It involves a neutralization (quench) step, followed by crystallization. Crystallization is a highly effective method for isolating solid products with high purity on a large scale, avoiding the need for costly and solvent-intensive column chromatography.[4]
-
Safety: The starting material, 4-methyl-2-cyanopyridine, is a nitrile and must be handled with care. The process utilizes concentrated acid, requiring stringent personal protective equipment (PPE) and engineering controls.[5][6][7]
Overall Synthesis Workflow
The diagram below illustrates the complete workflow for the synthesis and purification of this compound.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of a multi-gram to kilogram batch of this compound.
Reagent & Equipment Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Molar Eq. | Key Properties |
| 4-Methyl-2-cyanopyridine | C₇H₆N₂ | 118.14 | 1.0 | Starting Material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 3.0 | Catalyst/Reagent |
| Deionized Water | H₂O | 18.02 | - | Solvent/Quench |
| Sodium Hydroxide (50% w/w) | NaOH | 40.00 | As needed | Neutralizing Base |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | Crystallization Solvent |
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling/heating circulator.
-
pH meter.
-
Nutsche filter or similar filtration apparatus.
-
Vacuum oven.
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Charge the jacketed reactor with concentrated sulfuric acid (3.0 molar equivalents).
-
Begin stirring and cool the acid to 0-5 °C using the circulator.
-
In a separate vessel, dissolve 4-methyl-2-cyanopyridine (1.0 molar equivalent) in a minimal amount of additional sulfuric acid or handle as a neat liquid if its viscosity permits.
Step 2: Controlled Hydrolysis
-
Slowly add the 4-methyl-2-cyanopyridine solution to the cooled sulfuric acid via an addition funnel over 1-2 hours. Crucially, maintain the internal temperature of the reactor below 20 °C throughout the addition. This is the primary exotherm control point.
-
Once the addition is complete, slowly warm the reaction mixture to 40-50 °C.
-
Maintain the mixture at this temperature for 2-4 hours, or until in-process control (IPC) analysis (e.g., HPLC) shows complete consumption of the starting material.
Step 3: Work-up and Crystallization
-
Cool the reaction mixture back down to 0-10 °C.
-
Prepare a separate vessel with chilled deionized water (approx. 10 volumes relative to the starting material).
-
Slowly and carefully transfer the reaction mixture into the chilled water. This quenching step is highly exothermic; control the addition rate to keep the quench vessel temperature below 30 °C.
-
Adjust the pH of the resulting solution to 7-8 by slowly adding a 50% (w/w) aqueous solution of sodium hydroxide. Again, this is exothermic and requires efficient cooling.
-
Upon neutralization, the crude this compound will precipitate out of the solution.
-
Stir the resulting slurry at 0-5 °C for at least 1 hour to maximize precipitation.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
Step 4: Purification and Drying
-
Transfer the crude, wet solid into a clean reactor.
-
Add isopropanol (IPA) (approx. 3-5 volumes).
-
Heat the slurry to reflux (approx. 80-85 °C) until all the solid dissolves.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C and hold for 2-4 hours to induce crystallization.
-
Filter the purified crystals and wash the cake with a small amount of cold IPA.
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Quality Control & Analytical Methods
Ensuring the quality of the final product is paramount.[][9][10] The following analytical techniques should be employed to confirm the identity and purity of the this compound.
| Parameter | Method | Specification | Rationale |
| Identity | ¹H NMR | Conforms to structure | Confirms the chemical structure and absence of major structural isomers. |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% | Quantifies the main component and detects impurities.[11] |
| Appearance | Visual | White to off-white solid | Basic quality check for gross contamination. |
| Melting Point | Capillary Method | Conforms to reference | A sharp melting range indicates high purity. |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm | Ensures solvents used in purification are below regulatory limits. |
Safety, Health & Environment (SHE)
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
4-Methyl-2-cyanopyridine: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] It can cause skin and serious eye irritation.[7][12] Always handle in a well-ventilated area (fume hood) and wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[13]
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Wear acid-resistant gloves, a face shield, and an apron. Always add acid to water, never the other way around (except in the controlled reaction quench described).
-
Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE. The neutralization process is highly exothermic and must be performed with adequate cooling.
Waste Disposal: All aqueous waste must be neutralized to a pH between 6 and 8 before disposal. Organic waste (e.g., mother liquor from crystallization) should be collected and disposed of according to local regulations.
Reaction Mechanism Visualization
The following diagram outlines the key steps in the acid-catalyzed hydrolysis of the nitrile to the amide.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
References
- Apollo Scientific. (2023).
- TCI Chemicals. (2025).
- Jubilant Ingrevia. (n.d.).
- ECHEMI. (n.d.).
- ChemicalBook. (2025).
- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
- Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-Methylpyridine-2-Carboxamide.
- Google Patents. (1966).
- BOC Sciences. (n.d.). Analytical Development and Quality Control.
- Benchchem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)
- Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- Obiter Research. (n.d.). Analytical: Method Development and Quality Control.
- Organic Chemistry Portal. (n.d.).
- Robinson, C. J., & Jones, C. (2011). Quality control and analytical techniques for biopharmaceuticals. Bioanalysis, 3(1), 81-95.
- Google Patents. (1968).
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. 4-Cyanopyridine - Safety Data Sheet [chemicalbook.com]
Application Note: Strategies for the Formulation of 4-Methylpyridine-2-carboxamide for Preclinical Biological Evaluation
Abstract
Pyridine carboxamides are a class of heterocyclic compounds of significant interest in drug discovery, with derivatives showing potential as anticancer, antifungal, and antibacterial agents.[1][2][3] A critical, yet often underestimated, step in the preclinical evaluation of these novel entities is the development of an appropriate formulation for biological testing. 4-Methylpyridine-2-carboxamide, as a representative member of this class, presents formulation challenges typical of small molecule drug candidates, primarily related to limited aqueous solubility. Inaccurate or unstable formulations can lead to erroneous and irreproducible data in both in vitro and in vivo assays. This guide provides a comprehensive, experience-driven framework for researchers to systematically approach the formulation of this compound. We detail protocols for pre-formulation solubility assessment, the development of vehicles for in vitro cell-based assays, and strategies for creating stable suspensions and solutions for in vivo animal studies. The emphasis is on understanding the rationale behind each step to create robust, reliable, and self-validating formulations that ensure the integrity of biological data.
Pre-Formulation Assessment: The Foundation of a Robust Formulation
Before any formulation work begins, a foundational understanding of the compound's physicochemical properties is essential. This pre-formulation stage minimizes wasted resources and provides a rational basis for vehicle selection.
Physicochemical Profile
While detailed experimental data for this compound is not extensively published, we can infer a likely profile based on its structure and data from structurally similar compounds.[4][5]
| Property | Estimated Value / Characteristic | Rationale & Implication for Formulation |
| Molecular Formula | C₇H₈N₂O | --- |
| Molecular Weight | 136.15 g/mol | Low molecular weight suggests good potential for membrane permeability, provided it can be solubilized. |
| Appearance | Likely a white to off-white crystalline solid. | Visual inspection of the raw powder for purity and consistency is a necessary first step. |
| pKa (Predicted) | ~3.5-4.5 (pyridinium ion) | The pyridine nitrogen is weakly basic. At physiological pH (7.4), the compound will be predominantly in its neutral, less soluble form. pH adjustment is unlikely to be a primary strategy for solubilization in neutral buffers. |
| Aqueous Solubility | Predicted to be low. | The aromatic ring and methyl group contribute to hydrophobicity. This is the primary challenge to overcome. Many pyridine derivatives exhibit poor aqueous solubility.[6][7] |
| LogP (Predicted) | ~1.0-1.5 | Indicates a moderate lipophilicity, reinforcing the likelihood of low water solubility and the need for enabling formulation technologies. |
Protocol: Initial Solubility Screening
Objective: To empirically determine the solubility of this compound in a panel of common pharmaceutical solvents and vehicles.
Methodology:
-
Preparation: Accurately weigh 5-10 mg of this compound into separate 1.5 mL glass vials.
-
Solvent Addition: Add the selected solvent (see table below) in small, precise aliquots (e.g., 50 µL).
-
Equilibration: After each addition, vortex the vial vigorously for 60 seconds. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes. Allow the vial to equilibrate at room temperature for 15 minutes.
-
Observation: Visually inspect for any undissolved particles against a dark background.
-
Quantification: Continue adding solvent aliquots until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (mg/mL).
-
Validation: For key solvents, the saturated solution should be filtered (0.22 µm PTFE filter) and the concentration of the filtrate confirmed by a suitable analytical method like HPLC to obtain a more accurate solubility value.
Table of Recommended Solvents for Screening:
| Solvent/Vehicle | Type | Expected Outcome & Use Case |
| Purified Water | Aqueous | Likely very low solubility. Establishes a baseline. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Solubility at physiological pH; relevant for both in vitro and in vivo systems. |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | High solubility expected. Gold standard for preparing in vitro stock solutions.[8] |
| Ethanol (200 Proof) | Organic Co-solvent | Good solubility expected. Can be used in co-solvent systems for in vivo studies. |
| Polyethylene Glycol 400 (PEG-400) | Non-aqueous Vehicle | Good solubility expected. Common vehicle for in vivo toxicology and efficacy studies.[9] |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | Suspending Agent | Low solubility, but will assess the compound's ability to form a stable suspension for oral dosing.[9] |
| 10% (w/v) Solutol HS 15 in PBS | Surfactant Solution | May enhance solubility by forming micelles. A strategy for clear parenteral formulations. |
Formulation for In Vitro Assays
The primary goal for in vitro formulations is to create a concentrated stock solution that, upon dilution into aqueous cell culture media or assay buffer, remains soluble and does not precipitate, while ensuring the final vehicle concentration is non-toxic to the biological system.[10]
Workflow for In Vitro Formulation Development
Caption: Workflow for preparing this compound for in vitro assays.
Protocol: High-Concentration Stock Solution in DMSO
Objective: To prepare a standardized, high-concentration stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer and/or bath sonicator
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
Methodology:
-
Calculation: Determine the mass of compound needed to prepare a stock solution of a desired concentration (e.g., 20 mM). Use the formula: Mass (mg) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 Example for 1 mL of 20 mM stock: 0.020 mol/L * 0.001 L * 136.15 g/mol * 1000 = 2.72 mg
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile vial.
-
Solubilization: Add the calculated volume of 100% DMSO. Cap the vial tightly and vortex for 2-3 minutes. If necessary, place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Quality Control (Self-Validation): Visually inspect the solution to confirm it is clear and free of any particulate matter. This is a critical checkpoint.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Scientist's Note (Expertise): The final concentration of DMSO in the assay well is paramount. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[8] Always include a "vehicle control" in your experiments containing the same final concentration of DMSO as your test wells to account for any solvent-induced effects.[8]
Formulation for In Vivo Studies
In vivo formulations demand a higher level of scrutiny regarding sterility, pH, osmolality, and overall tolerability in the animal model. The choice of vehicle is dictated by the route of administration and the required dose.
Decision Framework for In Vivo Formulation
Caption: Decision-making workflow for selecting an in vivo formulation strategy.
Protocol: Aqueous Suspension for Oral Administration (PO)
Objective: To prepare a homogenous and dose-accurate suspension for oral gavage, suitable for compounds with low aqueous solubility.
Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
Rationale: CMC acts as a viscosity-enhancing and suspending agent to prevent the rapid settling of drug particles. Tween 80 is a non-ionic surfactant that acts as a wetting agent, improving the dispersibility of the hydrophobic compound particles in the aqueous vehicle.
Methodology:
-
Vehicle Preparation: a. Heat ~80% of the final required volume of sterile water to ~60°C. b. Slowly add the CMC powder while stirring continuously with a magnetic stirrer to avoid clumping. Stir until fully dissolved. c. Cool the solution to room temperature. Add the Tween 80 and the remaining volume of water. Stir until homogenous.
-
Compound Addition (Mortar and Pestle Method): a. Calculate and weigh the required amount of this compound for the entire batch. b. Place the powder in a clean glass mortar. c. Add a small volume of the CMC/Tween 80 vehicle to the mortar to form a thick, smooth paste. This "levigation" step is crucial for breaking down agglomerates. d. Gradually add the remaining vehicle in small portions, mixing thoroughly with the pestle after each addition. e. Transfer the final suspension to a suitable container (e.g., a sterile glass bottle).
-
Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing.
-
Quality Control (Self-Validation):
-
Homogeneity: Before dosing, and between dosing each animal, ensure the suspension is uniformly mixed.
-
Stability: Observe the suspension for signs of rapid settling. A well-formulated suspension should remain homogenous for the duration of the dosing procedure.
-
Dose Verification: For GLP studies, take samples from the top, middle, and bottom of the bulk suspension to verify uniform drug concentration via HPLC.
-
Protocol: Co-Solvent Solution for Parenteral Administration (IP, SC)
Objective: To prepare a clear, sterile solution suitable for intraperitoneal (IP) or subcutaneous (SC) injection.
Vehicle Composition (Example): 10% DMSO / 40% PEG-400 / 50% Sterile Saline (v/v/v).
Rationale: This multi-component system leverages the strong solubilizing power of DMSO for the initial dissolution, uses PEG-400 as a biocompatible co-solvent to maintain solubility, and uses saline as the final diluent to reduce viscosity and improve physiological compatibility.[9] The ratios must be determined empirically and may need adjustment.
Methodology:
-
Calculation: Calculate the mass of compound required for the final batch volume and concentration.
-
Initial Dissolution: Weigh the this compound into a sterile glass vial. Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until the compound is completely dissolved.
-
Co-Solvent Addition: Add the required volume of PEG-400 (40% of the final volume). Mix thoroughly until the solution is clear.
-
Final Dilution: Slowly add the sterile saline (50% of the final volume) while vortexing.
-
Expertise Note: Add the aqueous component last and slowly. Rapid addition can cause the drug to precipitate out of solution ("crash out"). Warming the solution slightly (~37°C) may help maintain solubility during this step.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter (e.g., PVDF) into a sterile container.
-
Quality Control (Self-Validation):
-
Clarity: The final formulation must be a clear, particle-free solution.
-
pH: Measure the pH to ensure it is within a physiologically tolerable range (typically pH 5-8).
-
Stability: Store a small sample at room temperature and 4°C for 24 hours to check for any signs of precipitation.
-
Analytical Characterization of Formulations
Analytical testing is not optional; it is the cornerstone of a self-validating system that ensures you are delivering the correct dose of the active compound in a stable form.[11][12]
| Technique | Purpose | Application |
| Visual Inspection | Assesses clarity (solutions) or homogeneity (suspensions). | Applied to all formulations before every use. The simplest and most critical QC test. |
| Light Microscopy | Characterizes particle size and morphology in suspensions; detects precipitation in solutions. | Useful during development to assess the quality of a suspension or to troubleshoot solubility issues in solutions. |
| pH Measurement | Ensures the formulation is within a physiologically acceptable range. | Critical for parenteral formulations to minimize injection site irritation.[13] |
| HPLC / UPLC | Confirms the concentration (dose accuracy) and purity (stability) of the compound in the vehicle. | The gold standard for quantitative analysis. Essential for verifying dose concentration and performing stability studies.[14] |
| Differential Scanning Calorimetry (DSC) | Investigates the physical state (crystalline vs. amorphous) of the compound in the formulation. | Advanced technique used to characterize solid dispersions or lyophilized products.[15] |
References
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Retrieved from [Link]
-
ManTech Publications. (2024). Advanced Characterization Techniques in Pharmaceutical Formulation Development: Enhancing Quality and Performance. Journal of Research in Pharmaceutics and Industrial Pharmacy. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Dantuluri, et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers. Retrieved from [Link]
-
Slideshare. (n.d.). Analytical Methods for Characterization of Solid Forms. Retrieved from [Link]
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Coriolis Pharma. (n.d.). Basic Formulation Characterization. Retrieved from [Link]
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ResearchGate. (2021). Formulations and Role of Analytical Techniques in Chemical Industries. Retrieved from [Link]
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AGC Biologics. (2024). Analytical, Formulation & Stability. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. Retrieved from [Link]
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Wang, R., et al. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Journal of Cardiovascular Disease Research. (n.d.). Design, synthesis, characterization and biological evaluation of some novel 3, 6-disubstituted-2-pyridinecarboxamide derivatives as antidiabetic agents. Retrieved from [Link]
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Jubilant Ingrevia Limited. (2024). Safety Data Sheet - 2-Amino-4-methylpyridine. Retrieved from [Link]
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Pereira, R. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. Retrieved from [Link]
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Lab Manager Magazine. (n.d.). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]
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Chylewska, A., et al. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Retrieved from [Link]
-
G-Biosciences. (2021). Solution Preparation: The Gatekeeper for Working in a Bioscience Research Lab. Retrieved from [Link]
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Schuck, K., et al. (n.d.). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]
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JoVE. (2022). In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. YouTube. Retrieved from [Link]
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Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Abuelizz, H. A., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. Retrieved from [Link]
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Radi, M., et al. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Retrieved from [Link]
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Zhang, W., et al. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. Retrieved from [Link]
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Fisher Scientific. (n.d.). 4-Chloro-N-methylpyridine-2-carboxamide, 97%. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. Retrieved from [Link]
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Dvorak, Z., et al. (n.d.). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry. Retrieved from [Link]
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Taha, M., et al. (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors. Molecules. Retrieved from [Link]
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Ferri, N., et al. (2023). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Pyridine Carboxamide Synthesis
Welcome to the Technical Support Center for Pyridine Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Synthesis via Amide Coupling (Carboxylic Acid + Amine)
Question 1: My amide coupling reaction is sluggish or failing completely, with starting materials remaining even after prolonged reaction times. What's going on?
Answer: This is a frequent issue, often pointing to either inefficient activation of the carboxylic acid or poor nucleophilicity of the amine. Let's break down the potential causes and solutions.
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Coupling reagents are essential to convert the carboxylic acid's hydroxyl group into a better leaving group.
-
Causality: Reagents like carbodiimides (e.g., EDC, DCC) and phosphonium salts (e.g., PyBOP) form highly reactive intermediates (O-acylisourea or activated esters, respectively) that are susceptible to nucleophilic attack by the amine.[1][2] If your coupling reagent is old, has been improperly stored (e.g., exposed to moisture), or is used in insufficient stoichiometric amounts, activation will be incomplete.
-
Solution:
-
Verify Reagent Quality: Use fresh, high-purity coupling reagents. Store moisture-sensitive reagents in a desiccator.
-
Optimize Stoichiometry: Typically, 1.1 to 1.5 equivalents of the coupling reagent are used. For difficult couplings, a slight excess can be beneficial.
-
Consider a More Potent Reagent: If using a carbodiimide like EDC alone, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure can significantly accelerate the reaction and suppress side reactions by forming a more reactive activated ester.[3] For particularly challenging couplings, phosphonium reagents like PyBOP or uronium reagents like HATU are often more effective.[4][5]
-
-
-
Poor Amine Nucleophilicity: The electronic and steric properties of your amine heavily influence its reactivity.
-
Causality: Electron-withdrawing groups on the amine (especially on anilines) decrease its nucleophilicity. Steric hindrance around the amino group, such as ortho-substituents on an aniline, can physically block the approach to the activated carboxylic acid. 3-Aminopyridine, for instance, can be a reluctant nucleophile.[6]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome moderate steric hindrance or low nucleophilicity. Monitor for potential side reactions or degradation.
-
Prolong Reaction Time: Some couplings simply require more time, up to 24-48 hours. Monitor progress by TLC or LC-MS.
-
Alternative Synthetic Route: If the amine is exceptionally hindered or electronically poor, converting the pyridine carboxylic acid to its more reactive acid chloride intermediate may be necessary.
-
-
Question 2: My reaction with a carbodiimide coupling reagent (EDC or DCC) is messy, and I'm getting a significant amount of a byproduct that's difficult to remove. What is it and how do I prevent it?
Answer: You are likely observing the formation of an N-acylurea byproduct. This is a classic side reaction with carbodiimide reagents.
-
Causality: The primary reactive intermediate in a carbodiimide coupling is the O-acylisourea. This intermediate is highly reactive but can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[7] This side reaction is particularly prevalent if the nucleophilic attack by the amine is slow (due to steric hindrance or low nucleophilicity) or if the concentration of the amine is low when the O-acylisourea is formed.
-
Solution:
-
Add an Activator/Suppressant: The most effective solution is to add HOBt or a similar agent. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is still highly reactive towards the amine but is not prone to the rearrangement that forms the N-acylurea.[1]
-
Control Reagent Addition: Add the carbodiimide to a solution containing both the carboxylic acid and the amine, rather than pre-activating the acid alone. This ensures an amine is available for immediate reaction.
-
Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[7]
-
Workflow: Amide Coupling Troubleshooting
Caption: Troubleshooting workflow for low-yielding amide coupling reactions.
Synthesis via Acid Chloride Intermediate
Question 3: I'm using thionyl chloride (SOCl₂) to make the pyridine acyl chloride, but I'm seeing a chlorinated byproduct on the pyridine ring. How can I avoid this?
Answer: This is a known issue, particularly with electron-rich pyridine systems. The reaction conditions for forming the acid chloride can be harsh enough to promote electrophilic aromatic substitution on the pyridine ring.
-
Causality: Thionyl chloride, especially with a catalytic amount of DMF, can generate reactive electrophilic species. The pyridine ring, while generally electron-deficient, can still undergo electrophilic attack, leading to undesired chlorination.
-
Solution:
-
Use Oxalyl Chloride: Oxalyl chloride is an excellent alternative to thionyl chloride for forming acid chlorides. It is generally milder and less prone to causing ring chlorination. The byproducts (CO₂, CO, HCl) are all gaseous, which simplifies work-up.
-
Control Temperature: Perform the acid chloride formation at a lower temperature (e.g., 0 °C) to minimize the rate of the competing ring chlorination reaction.
-
Avoid DMF Catalyst if Possible: While DMF is a common catalyst for this transformation, it can contribute to the formation of the reactive Vilsmeier reagent, which can be involved in side reactions. If the reaction proceeds without it (albeit slower), omitting it may lead to a cleaner product.
-
Synthesis from Cyanopyridines (Nitriles)
Question 4: I'm trying to hydrolyze a cyanopyridine to the corresponding carboxamide, but the reaction either doesn't stop and proceeds to the carboxylic acid, or it doesn't start at all. How can I control this?
Answer: The partial hydrolysis of a nitrile to an amide is a notoriously difficult transformation to control because the amide product is often more susceptible to hydrolysis than the starting nitrile under the same conditions.[8]
-
Causality: Both acidic and basic hydrolysis of nitriles proceed through the amide intermediate. Harsh conditions (e.g., strong acid or base with high heat) required to initiate the hydrolysis of the relatively stable nitrile will readily hydrolyze the resulting amide to the carboxylate salt or carboxylic acid.[9][10]
-
Solution:
-
Catalytic Methods: The most reliable method is to use a heterogeneous catalyst. Manganese dioxide (MnO₂) has been shown to be highly effective for the selective hydration of cyanopyridines to their corresponding amides in an aqueous medium, often providing quantitative yields with minimal formation of the carboxylic acid byproduct.[11]
-
Milder Reagents: Using an alkaline solution of hydrogen peroxide (the Radziszewski reaction) is a classic method for converting nitriles to amides under milder conditions than direct hydrolysis.
-
Strict Control of Conditions: If using traditional hydrolysis, carefully controlled conditions are paramount. Use of a weaker base or acid and lower temperatures with careful monitoring by TLC or LC-MS to stop the reaction once the amide is formed is critical, though often challenging to reproduce.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I choose for my pyridine carboxamide synthesis?
A: The choice depends on the complexity of your substrates, your budget, and the scale of your reaction.
| Coupling Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Can cause racemization, N-acylurea formation, DCC byproduct (DCU) is poorly soluble.[12] | Routine, straightforward couplings where substrates are not sterically hindered or prone to racemization. |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization, suitable for hindered substrates.[4][13] | More expensive, BOP produces carcinogenic HMPA byproduct (PyBOP is a safer alternative).[14] | Difficult couplings, synthesis of valuable compounds where yield and purity are paramount. |
| Uronium/Aminium Salts | HBTU, HATU | Very fast reaction rates, high yields.[15] | Can cause guanidinylation of the amine if used in excess, can be sensitizers.[9][16] | Solid-phase peptide synthesis and rapid, high-throughput synthesis. |
Q2: My final product is difficult to purify. What are some common strategies?
A: Purification of pyridine derivatives can be tricky due to their basicity and polarity.
-
Column Chromatography:
-
Peak Tailing: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica gel, causing peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent.[17]
-
Solvent Systems: A good starting point is a gradient of ethyl acetate in hexanes. For more polar pyridine carboxamides, a system of methanol in dichloromethane (e.g., 1-10% MeOH in DCM) is often effective.[17][18]
-
-
Recrystallization:
-
Solvent Selection: Finding a suitable solvent is key. The ideal solvent dissolves the compound when hot but not when cold. Common solvents for recrystallizing pyridine derivatives include ethanol, isopropanol, ethyl acetate, and toluene.[19][20] A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can also be effective.
-
-
Acid-Base Extraction: During aqueous work-up, ensure the pH is adjusted correctly. To extract your product into an organic layer, the aqueous layer should be basic (e.g., pH 8-9 with NaHCO₃ or Na₂CO₃) to ensure the pyridine nitrogen is deprotonated and the molecule is neutral. If impurities are basic, you might first wash the organic layer with dilute acid (e.g., 1M HCl) to remove them, then basify the aqueous layer and re-extract your product.
Q3: How do I synthesize a 2-aminopyridine-derived carboxamide? The 2-aminopyridine starting material is unstable/difficult to work with.
A: A powerful alternative is to first synthesize the pyridine carboxamide and then introduce the amino group at the C2 position. A modern and effective method involves starting with the corresponding pyridine N-oxide.
-
Causality: The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack. This allows for the introduction of an amino group under milder conditions than direct amination of pyridine.
-
General Strategy:
-
Prepare the pyridine carboxamide N-oxide.
-
Activate the N-oxide (e.g., with trifluoroacetic anhydride (TFAA) or tosyl chloride).
-
React with an amine source (e.g., a primary amine, followed by deprotection if necessary). This often proceeds via a Zincke-like mechanism involving the formation of a pyridinium salt.[13][21] This two-step protocol offers excellent regioselectivity for the 2-position.[1]
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Pyridine Carboxamide Synthesis using EDC/HOBt
This protocol describes a robust method for coupling a pyridine carboxylic acid with an amine.
Materials:
-
Pyridine carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridine carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (DIPEA or TEA, 2.5 eq) and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[22]
Diagram: EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Protocol 2: Hydrolysis of Cyanopyridine to Carboxamide using MnO₂
This protocol provides a selective method for the partial hydrolysis of a nitrile.
Materials:
-
Cyanopyridine (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)
-
Water or Water/Alcohol mixture
Procedure:
-
In a round-bottom flask, suspend the cyanopyridine (1.0 eq) and activated MnO₂ (5-10 times the weight of the cyanopyridine) in water. An alcohol co-solvent may be used to improve solubility.
-
Heat the reaction mixture to reflux (80-100 °C).
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 5-8 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Filter the hot reaction mixture through a pad of Celite® to remove the MnO₂ catalyst.
-
Wash the Celite® pad thoroughly with hot water or the alcohol co-solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude pyridine carboxamide is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water).
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). Procedure excerpt from PyBOP.
- Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. (2018). Journal of Organic Chemistry.
- Organic Prep Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides.
- Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts.
- BenchChem. (2025). Application Notes and Protocols for PyBOP Coupling Reactions.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters.
- ResearchGate. (2018). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). Organic Letters.
- PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. (2016). Malaysian Journal of Analytical Sciences.
- SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances.
- BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid.
- Recent development of peptide coupling reagents in organic synthesis. (2001). Tetrahedron.
- PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product. (1989). Tetrahedron Letters.
- US Patent 8,952,170B2. (2015). Catalytic process for production of pyridine carboxylic acid amides.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- RU2175968C2. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012).
- World Health Organization. (2022). ISONIAZID Draft proposal for revision in The International Pharmacopoeia.
- High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts. (1990).
- TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. (2021). Organic Chemistry Frontiers.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Solution-Phase Synthesis of Z-L-Phg-Val-OMe Using EDC·HCl/OxymaPure. (2014). Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Nicotinamide from 3-Cyanopyridine.
- Challenges and Breakthroughs in Selective Amide Activation. (2020). Chemistry – A European Journal.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- ResearchGate. (2021). Extended Release of Highly Water Soluble Isoniazid Attained through Cocrystallization with Curcumin.
- US5756750A. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- ResearchGate. (2005). Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst.
- WO2006002860A1. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
- Materials Cloud Archive. (2020). Solvent-mediated morphology selection of the active pharmaceutical ingredient isoniazid: Experimental and simulation studies.
- ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12).
- Borane-Pyridine: An Efficient Catalyst for Direct Amid
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Cocrystal of phloretin with isoniazid: preparation, characterization, and evaluation. (2020). Pharmaceutical Development and Technology.
- Determination of nicotinamide and metabolic products in urine by high-performance liquid chromatography. (1982).
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Study on the formation mechanism of isoniazid crystal defects and defect elimination strategy based on ultrasound. (2021). Crystals.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development.
- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses.
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2002). Journal of Mass Spectrometry.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science.
- The Hydrolysis of Nicotinonitrile by Ammonia. (1950). Journal of the American Chemical Society.
- CN109251170A. (2019). A method of pyridine-2-carboxamide is prepared using 2-OP rectification residue.
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Technical Support Center: Purification of 4-Methylpyridine-2-carboxamide
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 4-Methylpyridine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this important heterocyclic building block. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.
Troubleshooting Guide
This section tackles specific experimental hurdles. Each answer provides not just a solution, but the underlying rationale to empower you to adapt these methods to your unique context.
Q1: My isolated this compound is consistently off-white or yellow. How can I obtain a pure, white crystalline solid?
A1: A persistent color in your final product typically indicates the presence of chromophoric (color-causing) impurities. These can be residual starting materials, reagents, or, more commonly, minor oxidation or degradation byproducts formed during the reaction or work-up.
The most effective method for removing such impurities is a well-executed recrystallization, sometimes coupled with a decolorizing agent.
Recommended Protocol: Recrystallization with Optional Charcoal Treatment
-
Solvent Selection: The key to successful recrystallization is choosing a solvent that dissolves the compound well when hot but poorly when cold.[1] Based on the properties of related pyridine derivatives, a good starting point is a mixed solvent system or a polar protic solvent.[2][3]
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add the primary solvent (e.g., isopropanol or ethanol) dropwise while heating the mixture gently (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding a large excess of solvent, as this will significantly reduce your recovery.
-
(Optional) Decolorization: If the hot solution is still colored, remove it from the heat source. Add a very small amount (typically 1-2% w/w) of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Swirl the mixture with the charcoal for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is highly recommended.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the purified crystals under vacuum.
Troubleshooting Workflow: Removing Color Impurities
Caption: Workflow for removing color impurities.
Q2: I am experiencing significant peak tailing and poor resolution during the HPLC/column chromatography purification of my compound. What is the cause and how can I fix it?
A2: This is a classic problem encountered with basic compounds like pyridines on standard silica gel.[4] The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction, in addition to the desired partitioning between the stationary and mobile phases, causes the peak tailing and can lead to poor separation from closely eluting impurities.[4]
Strategies to Improve Chromatographic Performance:
-
Mobile Phase Modification (The Quickest Fix):
-
Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate). The additive will preferentially bind to the active silanol sites, effectively masking them from your compound and resulting in more symmetrical peaks.[4]
-
Adjust pH: For reverse-phase HPLC (C18), using a mobile phase buffered at a low pH (e.g., 2.5-3.5 with formic acid or phosphate buffer) will protonate the pyridine nitrogen. This can improve peak shape, but ensure your compound is stable under acidic conditions.[4]
-
-
Change the Stationary Phase:
-
If mobile phase modification is insufficient, the interaction with silica is likely too strong. Switching to a more inert stationary phase is the next logical step.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for basic compounds. Use neutral or basic alumina to avoid the acidic sites that cause tailing.
-
Deactivated Silica: Use commercially available "deactivated" or "end-capped" silica gel where the problematic silanol groups have been chemically passivated.
-
Decision Tree: Selecting a Chromatographic Strategy
Caption: Decision tree for chromatography troubleshooting.
Q3: I suspect my this compound is degrading on the silica gel column. How can I verify this and what is a gentler purification method?
A3: Degradation on silica is a valid concern, as the acidic surface can potentially catalyze the hydrolysis of the amide bond, especially if your eluent contains protic solvents like methanol.
Protocol: 2D-TLC for Stability Assessment
A two-dimensional thin-layer chromatography (2D-TLC) experiment is a simple and definitive way to check for on-plate degradation.[4]
-
Spotting: Take a square TLC plate and spot your crude material in the bottom-left corner.
-
First Development: Develop the plate in your chosen solvent system.
-
Drying and Rotation: Remove the plate, mark the solvent front, and dry it completely. Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis: After drying and visualization (e.g., under UV light), stable compounds will appear on a diagonal line from the bottom-left to the top-right. Any spots that appear off this diagonal represent degradation products formed during the time the compound was adsorbed on the silica.
If degradation is confirmed, you must avoid silica gel. Recrystallization is the preferred method. If chromatography is unavoidable, use a more inert stationary phase like neutral alumina or consider a different technique like preparative HPLC with a shorter residence time on the column.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my synthesis?
A1: Impurities are highly dependent on your synthetic route. However, some common possibilities include:
-
Unreacted Starting Materials: Such as 4-methyl-2-cyanopyridine or 4-methylpicolinic acid.[5]
-
4-Methylpicolinic Acid: If the synthesis proceeds via hydrolysis of a nitrile or oxidation of the corresponding alcohol, residual acid is a very common impurity.[5] It can often be removed by a simple aqueous bicarbonate wash during work-up.
-
Reagents: Residual coupling agents or catalysts used in amide bond formation.
-
Solvents: Trapped residual solvents from the reaction or purification.
Q2: What is the general solubility profile of this compound?
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in cold water, more soluble when hot. Freely soluble in lower alcohols.[2] | The amide and pyridine nitrogen can hydrogen bond with protic solvents. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Likely to be freely soluble.[2] | Strong dipole-dipole interactions facilitate dissolution. |
| Chlorinated | Dichloromethane, Chloroform | Moderately to freely soluble. | Good general solvents for many organic molecules. |
| Ethers | Diethyl Ether, THF | Slightly soluble to sparingly soluble.[2] | Less polar than the solute. |
| Hydrocarbons | Hexane, Toluene | Very slightly soluble to insoluble.[2] | The molecule's polarity is too high for non-polar solvents. |
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[6][7] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids to prevent degradation.[7][8]
References
-
AK Scientific, Inc. (n.d.). 4-Chloro-N-methyl-2-pyridinecarboxamide Safety Data Sheet. Retrieved from
-
Yan, Z., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(15), 3485. [Link]
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
-
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature, 167(4239), 150-151. [Link]
-
PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Soro, D., et al. (2018). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 834–838. [Link]
- Thermo Fisher Scientific. (2025). 2-Amino-4-methylpyridine Safety Data Sheet.
Sources
- 1. mt.com [mt.com]
- 2. 2-氨基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methylpyridine-2-carboxamide Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methylpyridine-2-carboxamide. Our goal is to provide a comprehensive resource that combines robust protocols with in-depth troubleshooting and foundational knowledge to empower you to optimize your reaction yields and purity. This document moves beyond simple step-by-step instructions to explain the critical causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Introduction: The Synthesis of this compound
This compound, a derivative of picolinamide, serves as a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the controlled hydrolysis of its nitrile precursor, 4-methyl-2-cyanopyridine. While the conversion of a nitrile to an amide appears straightforward, the reaction is often complicated by over-hydrolysis to the corresponding carboxylic acid, 4-methylpyridine-2-carboxylic acid.[1][2] Achieving high yields of the desired amide, therefore, hinges on precise control of reaction parameters to favor the initial hydration step while kinetically suppressing the subsequent hydrolysis of the amide.
This guide focuses on a well-established and scalable method: base-catalyzed hydrolysis, providing a detailed protocol and extensive support for overcoming common challenges.
Section 1: Optimized Protocol for Base-Catalyzed Hydrolysis
This protocol is designed to maximize the yield of this compound by carefully controlling the reaction environment to prevent the formation of the carboxylic acid byproduct.
Reaction Scheme```
NC-Py-CH₃ ----------------> H₂NOC-Py-CH₃ (4-methyl-2- (4-Methylpyridine- cyanopyridine) 2-carboxamide)
Caption: Overall experimental workflow for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Molar Eq. | Purpose |
| 4-Methyl-2-cyanopyridine | 11.8 g (100 mmol) | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | Pellets | - | Catalyst Preparation |
| Deionized Water | 200 mL | - | Solvent & Reagent |
| Dichloromethane (DCM) | ~300 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | As needed | - | Drying Agent |
| 500 mL Round-bottom flask | - | - | Reaction Vessel |
| Reflux Condenser | - | - | Prevent Solvent Loss |
| Magnetic Stirrer & Stir Bar | - | - | Homogenization |
| Temperature-controlled oil bath | Capable of maintaining 85 ± 2 °C | - | Precise Heating |
| Thin Layer Chromatography (TLC) | Silica plates, appropriate mobile phase (e.g., 5% MeOH in DCM) | - | Reaction Monitoring |
Step-by-Step Methodology
-
Catalyst Preparation: Prepare a 1 M Sodium Hydroxide solution by carefully dissolving 4.0 g of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a temperature-controlled oil bath.
-
Charging the Reactor: Add 11.8 g (100 mmol) of 4-methyl-2-cyanopyridine to the flask. Add 100 mL of deionized water and 10 mL of the 1 M NaOH solution (10 mmol, 0.1 eq).
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 85°C. Maintain the temperature at 85 ± 2°C for 4-6 hours. The reaction progress should be monitored every hour using TLC or HPLC. The starting material is significantly less polar than the amide product.
-
Reaction Work-up: Once the starting material is consumed (as indicated by TLC/HPLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Product Isolation: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. Expected yield: 75-85%.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
Q1: My reaction resulted in a very low or no yield of the desired product. What went wrong?
-
Answer: A low or negligible yield typically points to issues with reagents, catalyst, or fundamental reaction conditions.
-
Causality & Solution (Reagents): The starting nitrile, 4-methyl-2-cyanopyridine, can degrade over time. Ensure its purity before starting. The sodium hydroxide solution is also critical; if it has absorbed atmospheric CO₂, its effective concentration will be lower. Always use freshly prepared base solutions.
-
Causality & Solution (Temperature): The hydrolysis reaction has a significant activation energy. If the temperature is too low (e.g., <75°C), the reaction rate will be impractically slow. Verify the accuracy of your thermometer and heating mantle.
-
Causality & Solution (Mixing): This is a biphasic reaction to some extent. Inadequate stirring can lead to poor mass transfer between the aqueous and organic phases, effectively halting the reaction. Ensure the stirring is vigorous enough to create a fine emulsion.
-
Q2: My final product is contaminated with a significant amount of 4-methylpyridine-2-carboxylic acid. How can I prevent this?
-
Answer: This is the most common issue and is caused by over-hydrolysis of the intermediate amide. The amide can be further hydrolyzed to a carboxylate under the same basic conditions, a reaction that is highly dependent on temperature and time. [3][4] * Causality & Solution (Temperature & Time): The rate of amide hydrolysis increases more steeply with temperature than the rate of nitrile hydrolysis. Exceeding the recommended temperature (e.g., >95°C) or extending the reaction time significantly after the nitrile has been consumed will favor the formation of the carboxylic acid. Adhere strictly to the 85°C setpoint and monitor the reaction closely to stop it once the starting material is gone.
-
Causality & Solution (Catalyst Concentration): While catalytic, using a large excess of sodium hydroxide will dramatically increase the rate of both hydrolysis steps, making it very difficult to stop the reaction at the amide stage. Use the recommended catalytic amount (0.1 eq). If the reaction is slow, it is better to extend the time slightly than to add more base.
-
Q3: The reaction seems to have stalled, with a significant amount of starting material remaining even after 6 hours.
-
Answer: A stalled reaction indicates that the conditions are insufficient to drive the conversion to completion.
-
Causality & Solution (Temperature): As mentioned in Q1, a temperature below the optimal range will result in a very slow reaction. Confirm your reaction is being held at a consistent 85°C.
-
Causality & Solution (Catalyst Deactivation): While less common with NaOH, acidic impurities in the starting material or solvent could neutralize the catalyst. Ensure all reagents and glassware are clean. A small, additional charge of the base solution could restart the reaction, but be mindful of the risk of over-hydrolysis as discussed in Q2.
-
Q4: I'm having difficulty purifying the product. It seems to be soluble in the aqueous layer during extraction.
-
Answer: this compound has some water solubility due to its polar amide group and the pyridine nitrogen.
-
Causality & Solution (Extraction): To maximize recovery, perform multiple extractions with a reliable solvent like dichloromethane or chloroform. Three to five extractions are recommended. Saturating the aqueous layer with sodium chloride (brining out) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
Causality & Solution (pH): Ensure the aqueous layer is basic during extraction. If the solution is acidic, the pyridine nitrogen will be protonated, forming a highly water-soluble salt that will not extract into the organic layer.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism for the base-catalyzed hydrolysis of a nitrile to an amide?
-
Answer: The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by protonation of the resulting intermediate to yield the amide.
Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.
Q2: Are there alternative, "greener" methods for this synthesis?
-
Answer: Yes, several modern methods offer milder conditions and higher selectivity.
-
Biocatalysis: Enzymes known as nitrile hydratases can convert nitriles to amides with near-perfect selectivity under ambient temperature and neutral pH. [5][6]This avoids the risk of over-hydrolysis and the use of harsh reagents. The main challenge is the availability and cost of the specific enzyme.
-
Transition-Metal Catalysis: Homogeneous catalysts based on platinum, ruthenium, or iridium can efficiently hydrate nitriles to amides in water under neutral conditions. [7]These methods are often highly chemoselective, tolerating other functional groups that might be sensitive to acidic or basic hydrolysis.
-
Q3: Why is 4-methyl-2-cyanopyridine used as the precursor instead of starting from 4-methylpicolinic acid?
-
Answer: While it's possible to convert a carboxylic acid to an amide, it typically requires a two-step process: first activating the carboxylic acid (e.g., converting it to an acid chloride or using coupling agents like DCC/EDC) and then reacting it with an amine source (like ammonia). [2]This process is often more expensive, generates more waste, and can be more challenging to control than the direct, one-step hydrolysis of the corresponding nitrile. The nitrile precursor is generally more accessible and the hydrolysis is more atom-economical.
Q4: How can I definitively confirm the identity and purity of my final this compound?
-
Answer: A combination of standard analytical techniques is required for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the methyl group, the aromatic protons on the pyridine ring, and the two amide protons (-NH₂). ¹³C NMR will confirm the number of unique carbons, including the carbonyl carbon of the amide.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The molecular formula of this compound is C₇H₈N₂O, with a molecular weight of 136.15 g/mol .
-
Infrared Spectroscopy (IR): Look for characteristic stretches: two N-H stretches for the primary amide around 3100-3500 cm⁻¹, and a strong C=O (amide I band) stretch around 1650-1680 cm⁻¹.
-
Melting Point (MP): A sharp melting point close to the literature value indicates high purity.
-
References
-
Overview of Nitrile Hydrolysis: JoVE. (2026). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Stopping Nitrile Hydrolysis at the Amide Stage: Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
- Continuous Hydrolysis of Cyanopyridines: U.S. Patent No. 5,756,750. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
-
Kinetics of Cyanopyridine Hydrolysis: ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]
-
Biocatalytic Hydrolysis of Nitriles Review: ResearchGate. (2011). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]
-
Microbial Hydrolysis of Nitriles and Amides: PubMed. (1996). Microbial hydrolysis of organic nitriles and amides. Retrieved from [Link]
-
Transition Metal-Catalyzed Nitrile Hydration: Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
Sources
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial hydrolysis of organic nitriles and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Identification of byproducts in 4-Methylpyridine-2-carboxamide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylpyridine-2-carboxamide. As a crucial intermediate in pharmaceutical and agrochemical industries, ensuring its purity is paramount. This document provides in-depth troubleshooting, frequently asked questions, and validated analytical protocols to identify and mitigate common byproducts encountered during synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested experience to ensure the integrity of your research and development efforts.
Troubleshooting Guide: Identification and Remediation of Byproducts
This section addresses specific experimental issues, linking them to likely byproduct formation and providing actionable solutions.
Question 1: My final product shows a lower than expected pH and poor solubility in organic solvents. What is the likely impurity?
Answer:
This is a classic sign of over-hydrolysis, leading to the formation of 4-methylpyridine-2-carboxylic acid (also known as 4-methylpicolinic acid).
-
Causality of Formation: When synthesizing this compound via the hydrolysis of 2-cyano-4-methylpyridine, prolonged reaction times, excessive temperatures, or a high concentration of acid or base can promote the hydrolysis of the amide functional group to a carboxylic acid. The carboxylic acid is more acidic and generally less soluble in common organic solvents compared to the corresponding amide.
-
Identification Protocol:
-
HPLC-MS Analysis: This is the most definitive method. 4-methylpyridine-2-carboxylic acid will have a different retention time than the desired product and its mass spectrum will show a molecular ion peak corresponding to its molecular weight (137.14 g/mol ).[1]
-
¹H NMR Spectroscopy: In a deuterated solvent like DMSO-d₆, the carboxylic acid proton will appear as a broad singlet far downfield (typically >12 ppm). The other pyridine and methyl protons will have slightly different chemical shifts compared to the amide.
-
-
Remediation Strategy:
-
Reaction Optimization: Reduce the reaction temperature, shorten the reaction time, or use a milder base/acid for the hydrolysis of the nitrile.
-
Purification: An acid-base extraction can effectively remove the carboxylic acid. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The 4-methylpyridine-2-carboxylic acid will be deprotonated and move into the aqueous layer, while the desired amide remains in the organic layer.
-
Question 2: My NMR spectrum shows an extra set of pyridine signals, and the mass spectrum has a peak corresponding to the starting material. Why is my reaction incomplete?
Answer:
This indicates the presence of unreacted 2-cyano-4-methylpyridine , the starting material for the hydrolysis route.
-
Causality of Formation: Incomplete hydrolysis of the nitrile group is a common issue. This can be due to insufficient reaction time, low reaction temperature, or inadequate concentration of the hydrolyzing agent (acid or base). The nitrile group is less polar than the amide, which can also affect its solubility and reactivity in the reaction medium.
-
Identification Protocol:
-
TLC Analysis: A simple Thin-Layer Chromatography (TLC) analysis can quickly show the presence of the starting material, which will have a different Rf value than the more polar product.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is well-suited for identifying the more volatile nitrile starting material.[2]
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons and the methyl group of 2-cyano-4-methylpyridine will be distinct from those of the amide product.[3]
-
-
Remediation Strategy:
-
Driving the Reaction to Completion: Increase the reaction temperature, prolong the reaction time, or increase the concentration of the acid or base. Careful monitoring by TLC or HPLC is crucial to avoid the formation of the over-hydrolyzed carboxylic acid byproduct.
-
Purification: Column chromatography is an effective method for separating the less polar 2-cyano-4-methylpyridine from the more polar this compound.
-
Question 3: I'm synthesizing from 4-methylpicolinic acid using thionyl chloride, and my mass spectrum shows a peak at M+34 (and an isotopic pattern for chlorine). What is this byproduct?
Answer:
You are likely observing the formation of a chlorinated this compound byproduct.
-
Causality of Formation: When using thionyl chloride (SOCl₂) to activate the carboxylic acid to an acid chloride, side reactions on the electron-rich pyridine ring can occur, leading to electrophilic chlorination. The position of chlorination can vary, but it is a known side reaction in the synthesis of picolinamides.[3]
-
Identification Protocol:
-
Mass Spectrometry (MS): The key indicator is the isotopic pattern of chlorine. You will observe a characteristic M+ and M+2 peak with a ratio of approximately 3:1.
-
¹H and ¹³C NMR Spectroscopy: The number and splitting patterns of the aromatic protons will change depending on the position of chlorination. For example, if chlorination occurs at the 6-position, you will lose one of the aromatic proton signals.
-
-
Remediation Strategy:
-
Alternative Activating Agents: Consider using a different coupling reagent that does not introduce a reactive chlorine source, such as HATU or DCC/HOBt.[4]
-
Reaction Condition Optimization: Lowering the reaction temperature and using a minimal excess of thionyl chloride may reduce the extent of ring chlorination.
-
Purification: Separation of the chlorinated byproduct from the desired product can be challenging due to their similar polarities. Preparative HPLC or careful column chromatography may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The hydrolysis of 2-cyano-4-methylpyridine is one of the most direct and widely used methods. This can be achieved under either acidic or basic conditions.[5] Another common route involves the amidation of 4-methylpicolinic acid.[6]
Q2: Which analytical techniques are essential for quality control?
A combination of techniques is recommended for comprehensive purity analysis. HPLC is excellent for quantifying purity and separating non-volatile impurities.[7] GC-MS is useful for identifying volatile impurities and starting materials. NMR spectroscopy provides structural confirmation of the final product and helps in identifying unknown byproducts.[8][9]
Q3: Can positional isomers be a problem?
Yes, if your starting material, 4-methylpyridine, is contaminated with other isomers (e.g., 3-methylpyridine or 2-methylpyridine), you can form isomeric byproducts that may be difficult to separate. It is crucial to use a high-purity starting material.
Q4: How can I remove residual solvent impurities?
Residual solvents can often be identified by ¹H NMR.[10][11] Standard techniques for their removal include drying under high vacuum, recrystallization from an appropriate solvent system, or lyophilization.
Experimental Protocols and Visualizations
Protocol 1: HPLC-MS Method for Purity Assessment
This protocol is designed for the separation and identification of this compound and its primary byproducts, 4-methylpyridine-2-carboxylic acid and 2-cyano-4-methylpyridine.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
| MS Scan Range | m/z 100-500 |
Expected Elution Order: 4-methylpyridine-2-carboxylic acid (most polar, earliest elution), followed by this compound, and then 2-cyano-4-methylpyridine (least polar, latest elution).
Byproduct Identification Workflow
Caption: Workflow for byproduct identification using HPLC-MS and NMR.
Reaction Pathway and Potential Side Reactions
Caption: Synthetic routes and potential byproduct formation pathways.
References
-
Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. [Link]
-
Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
The reductive cleavage of picolinic amides. David Spring's group. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. PMC. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
4-Methylpyridine-2-carboxylic acid | C7H7NO2. PubChem. [Link]
- Process for synthesis of picolinamides.
-
Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. PubMed. [Link]
-
Integration of UHPLC/Q-OrbitrapMS-based metabolomics and activities evaluation to rapidly explore the anti-inflammatory components from lasianthus. NIH. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. [Link]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC. [Link]
-
4-Methylpyridine-2-carboxylic acid. Amerigo Scientific. [Link]
-
Reaction mechanism for the 2-cyanopyridine hydrolysis, as proposed by... ResearchGate. [Link]
-
Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria. ResearchGate. [Link]
-
Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis. Johnny Ho. [Link]
-
Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship.org. [Link]
- Synthesis method of 4-cyanopyridine.
-
Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. Figshare. [Link]
-
Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. PubMed. [Link]
- 2-methyl-pyridine-4-carboxylic acid derivatives.
-
Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]
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- 3. CAS 220000-87-3: 4-Chloro-N-methylpicolinamide [cymitquimica.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
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- 6. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
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- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. epfl.ch [epfl.ch]
Technical Support Center: 4-Methylpyridine-2-carboxamide Crystallization
Welcome to the technical support center for 4-Methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing this compound. Crystallization is a critical purification step, essential for achieving the high purity required for downstream applications, from preclinical studies to active pharmaceutical ingredient (API) manufacturing. This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you overcome common challenges and achieve robust, reproducible results.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequently encountered problems during the crystallization of this compound. Each issue is analyzed from a mechanistic standpoint, followed by a series of actionable solutions.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: Root Cause Analysis & Strategic Solutions
"Oiling out," or liquid-liquid phase separation, is a common but problematic phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute at that concentration.[1] The resulting oil is often an amorphous, supercooled liquid that is a good solvent for impurities, which become trapped upon eventual solidification, defeating the purpose of crystallization.[2][3] The presence of impurities can also depress the melting point of your compound, making oiling out more likely.[4]
Immediate Corrective Actions:
-
Increase Solvent Volume: The most direct approach is to re-heat the mixture until the oil redissolves completely. Then, add a small additional volume (5-10%) of the hot solvent. This decreases the supersaturation level, meaning the solution will need to cool to a lower temperature before saturation is reached, hopefully bypassing the temperature window where oiling occurs.[1][5]
-
Reduce the Cooling Rate: Rapid cooling can drive the system into a state of high supersaturation quickly, favoring oiling out over the more kinetically demanding process of crystal nucleation and growth.[2] After redissolving the oil, allow the solution to cool very slowly. Insulate the flask by placing it in a large beaker of hot water or a dewar to ensure gradual cooling over several hours.
-
Lower the Crystallization Temperature: If possible, select a solvent system where the compound is soluble at a lower temperature, reducing the likelihood that the saturation point is above the compound's melting point.
-
Induce Nucleation with Seeding: Before the solution cools to the temperature at which oiling out typically occurs, introduce a few seed crystals of pure this compound.[6] These seed crystals provide a template for ordered molecular packing, promoting direct crystallization and bypassing the metastable oil phase.[2]
-
Change the Solvent System: If the problem persists, the solvent system may be incompatible. A solvent in which the compound is slightly less soluble may be required. Alternatively, an anti-solvent crystallization approach can be effective (see Protocol 2).
Q2: The solution has cooled to room temperature, but no crystals have formed. What are my next steps?
A2: Overcoming Nucleation Barriers
The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation, or there is a kinetic barrier to nucleation.[1] This most commonly occurs when an excessive amount of solvent has been used.
Step-by-Step Induction Protocol:
-
Induce Mechanical Nucleation: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide high-energy sites that can act as nucleation points for crystal growth.[1]
-
Introduce a Seed Crystal: If you have a small amount of the pure solid, add a single, tiny crystal to the solution. This is the most effective way to induce crystallization if the solution is supersaturated.
-
Increase Concentration: If scratching or seeding fails, your solution is likely not supersaturated. Gently re-heat the flask and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" too quickly upon cooling.[1]
-
Utilize a Cold Shock: Place the flask in an ice-water bath to dramatically decrease the solubility of the compound. This can often force nucleation, though it may result in smaller crystals. Once nucleation begins, it is often best to allow the rest of the crystallization to proceed at a slower cooling rate.
-
Last Resort - Reset: If all other methods fail, the solvent can be removed completely by rotary evaporation. You can then attempt the crystallization again, either with less of the same solvent or with an entirely new solvent system.[1]
Q3: My yield is very low. How can I improve product recovery?
A3: Maximizing Recovery Without Sacrificing Purity
A low yield is most frequently caused by using too much solvent during the dissolution step, which leaves a substantial amount of product dissolved in the mother liquor even after cooling.[1]
Strategies for Yield Improvement:
-
Diagnose the Mother Liquor: Take a small sample of the filtrate (mother liquor), place it on a watch glass, and allow the solvent to evaporate. If a significant amount of solid residue remains, your yield loss is due to high solubility in the cold solvent.[1]
-
Recover a Second Crop: You can recover some of this dissolved product. Take the mother liquor, reduce its volume by boiling, and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: For future experiments, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Add the hot solvent in small portions to the solid until it just dissolves.
-
Ensure Complete Cooling: Make sure the crystallization mixture has been given adequate time to cool completely. Cooling in an ice bath for an additional 15-20 minutes after reaching room temperature can significantly increase the yield.
-
Minimize Wash Losses: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[7]
Frequently Asked Questions (FAQs)
-
Q: How do I select the best solvent for crystallization?
-
A: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at low temperatures (e.g., 0-4 °C).[5] The compound should also be completely insoluble in the solvent at room temperature. A good starting point is to test small amounts of your crude product in various solvents like ethanol, methanol, ethyl acetate, acetonitrile, or toluene to observe these properties.[8][9] A mixed-solvent system (using a "soluble" solvent and an "insoluble" anti-solvent) can also be highly effective.
-
-
Q: What is polymorphism, and should I be concerned?
-
A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[10] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. For drug development professionals, controlling polymorphism is critical as it can impact bioavailability and formulation. The choice of crystallization solvent and the cooling rate can influence which polymorph is formed.[11] If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be dealing with polymorphism, which should be investigated with analytical techniques like PXRD or DSC.
-
-
Q: My final product is still impure after crystallization. What went wrong?
-
A: This can happen for several reasons. If the product "oiled out," impurities were likely trapped.[2] If the crystallization occurred too rapidly ("crashing out"), impurities can be incorporated into the crystal lattice.[1] It's also possible that the impurity has very similar solubility properties to your target compound in the chosen solvent. In this case, trying a different solvent with different polarity may be necessary to effectively separate the impurity. Finally, ensure that surface impurities are removed by properly washing the crystals with a minimal amount of ice-cold solvent.[12]
-
Data & Protocols
Table 1: Solvent Selection Guide for Pyridine Carboxamides
| Solvent | Polarity (Index) | Boiling Point (°C) | Potential Use Case for this compound |
| Methanol | 5.1 | 65 | Good "soluble" solvent for mixed-solvent systems; may be too strong for single-solvent use.[9] |
| Ethanol | 4.3 | 78 | A common and effective single solvent for many polar organic compounds. |
| Ethyl Acetate | 4.4 | 77 | Good single solvent or as the "soluble" solvent in a pair with hexanes.[9] |
| Acetonitrile | 5.8 | 82 | Can be a good single solvent; has different selectivity than alcohols.[9] |
| Tetrahydrofuran (THF) | 4.0 | 66 | A less polar option that can be effective for single-solvent crystallization.[8][13] |
| Toluene | 2.4 | 111 | Good for less polar compounds; can be used as an anti-solvent with more polar solvents. |
| Diethyl Ether | 2.8 | 35 | Typically used as an anti-solvent due to its low boiling point and high volatility.[9] |
| Water | 10.2 | 100 | Can be used as an anti-solvent with water-miscible organic solvents like ethanol or methanol.[14] |
Key Experimental Workflows
The following diagrams and protocols provide a standardized approach to crystallization.
Caption: A decision-making workflow for troubleshooting common crystallization outcomes.
Caption: A step-by-step diagram of a standard laboratory recrystallization procedure.
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent from Table 1 in which the compound is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar. Heat the solvent to its boiling point and add it portion-wise to the flask with stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[1]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[7]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Do not disturb the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
References
-
Experimental Determination and Thermodynamic Models for Solid–Liquid Equilibrium of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide in Pure and Binary Solvent Mixtures for T = (278.15–328.15) K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]
- US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents.
-
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available at: [Link]
-
Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - NIH. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Available at: [Link]
-
Synthesis, characterization, crystal structure and DNA-binding study of four cadmium(II) pyridine-carboxamide complexes - SciSpace. Available at: [Link]
-
Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation | Request PDF - ResearchGate. Available at: [Link]
-
Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4 - ResearchGate. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. Available at: [Link]
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- 9. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-Methylpyridine-2-carboxamide in Solution
Welcome to the technical support center for 4-Methylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
When working with this compound in solution, you may encounter issues related to its stability. The following table summarizes common problems, their likely causes, and actionable solutions to maintain the integrity of your compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Decrease in concentration over time in aqueous solution | Hydrolysis: The carboxamide group is susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of 4-methylpyridine-2-carboxylic acid and ammonia.[1] | - Maintain the pH of the solution within a neutral range (pH 6-8).- Use aprotic solvents if compatible with your experimental design.- Store aqueous solutions at low temperatures (2-8°C) to slow down the hydrolysis rate. |
| Appearance of new peaks in HPLC analysis | Degradation: This can be due to hydrolysis, oxidation, or photodegradation, resulting in the formation of impurities. | - Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4]- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation: The pyridine ring or the methyl group may be susceptible to oxidation, especially in the presence of oxidizing agents, light, or elevated temperatures. | - Avoid exposure to strong oxidizing agents.[5]- Store solutions under an inert atmosphere.[6]- Use antioxidants if they do not interfere with your experiment. |
| Inconsistent experimental results | Compound Instability: The variability could be due to the on-going degradation of this compound under the experimental conditions. | - Re-evaluate the experimental conditions, particularly pH, temperature, and light exposure.- Prepare fresh solutions immediately before use.- Validate the stability of the compound under your specific experimental conditions by running control experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by hydrolysis, which can be catalyzed by both acids and bases.[1] This reaction yields 4-methylpyridine-2-carboxylic acid and ammonia. The protonation of the carbonyl oxygen under acidic conditions makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[1]
-
Oxidation: The pyridine ring and the methyl group can be sites of oxidation. Oxidation of the methyl group could lead to the formation of a carboxylic acid, while oxidation of the pyridine ring can result in N-oxide formation or ring opening.[6]
Below is a diagram illustrating the probable degradation pathways.
Caption: Probable degradation pathways.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis of the carboxamide group.[1] Therefore, to ensure maximum stability, it is recommended to maintain the pH of the solution in the neutral range (approximately 6 to 8). If your experiment requires acidic or basic conditions, it is crucial to use freshly prepared solutions and consider the potential for degradation when interpreting your results.
Q3: What are the best practices for preparing and storing solutions of this compound?
A3: To minimize degradation, follow these best practices:
-
Solvent Selection: Whenever possible, use aprotic solvents if they are compatible with your experimental setup. If aqueous solutions are necessary, use purified water (e.g., deionized or distilled).
-
pH Control: Buffer the aqueous solution to a neutral pH (6-8).
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C, to reduce the rate of degradation. For long-term storage, consider freezing at -20°C or -80°C, but be sure to perform a freeze-thaw stability study.[7]
-
Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil.[8]
-
Inert Atmosphere: For sensitive experiments, purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help prevent oxidation.[6]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should perform forced degradation studies.[2][3][4]
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to conduct a forced degradation study for this compound to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate, clearly labeled containers:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9][10] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using an HPLC method. The initial method can be a gradient method with a C18 column to ensure the separation of the parent compound from any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control sample.
-
Identify the peaks corresponding to the degradation products.
-
The analytical method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.
-
Caption: Forced degradation workflow.
By understanding the potential stability issues and implementing the recommended practices, researchers can ensure the accuracy and reliability of their experimental results when working with this compound.
References
- Benchchem. Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
- AK Scientific, Inc. 4-Chloro-N-methyl-2-pyridinecarboxamide.
- American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Jubilant Ingrevia. Safety Data Sheet - 2-Amino-4-methylpyridine.
- R Discovery. Forced Degradation Studies Research Articles.
- PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- MedCrave online. Forced Degradation Studies.
- CymitQuimica. 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Safety Data Sheet.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1.
- National Institutes of Health. 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride - PubChem.
- ResearchGate. Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems | Request PDF.
- National Institutes of Health. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem.
- R.D. Laboratories. Photostability.
- OSTI.GOV. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
- MedChemExpress. N-Methyl-4-pyridone-3-carboxamide | Metabolite.
- PubMed. Aerobic biodegradation of 4-methylpyridine and 4-ethylpyridine by newly isolated Pseudonocardia sp. strain M43.
- National Institutes of Health. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Fisher Scientific. 4-Chloro-N-methylpyridine-2-carboxamide, 97%.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Principles of Drug Action 1, Spring 2005, Amides.
- Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- Khan Academy. Acid and base-catalyzed hydrolysis of amides | Organic chemistry.
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- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
How to improve the purity of synthesized 4-Methylpyridine-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 4-Methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges during their experimental work. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound, and what are the typical impurities?
A: The most prevalent laboratory and industrial synthesis involves the controlled hydrolysis of 4-methyl-2-cyanopyridine (also known as 4-methylpicolinonitrile).[1][2] This reaction is typically catalyzed by acid or base. The primary impurities encountered are directly related to this process:
-
Unreacted Starting Material: Residual 4-methyl-2-cyanopyridine.
-
Over-hydrolysis Product: 4-methylpyridine-2-carboxylic acid, formed when the amide is further hydrolyzed.[3]
-
Residual Catalysts: Acids or bases used to facilitate the hydrolysis.
Q: What is a benchmark purity level for this compound in a drug development setting?
A: For early-stage research and development, a purity of >98% is often acceptable. However, for late-stage development and GMP (Good Manufacturing Practice) synthesis, the purity requirement typically exceeds 99.5%, with stringent controls on specific impurities, especially those that are potentially reactive or toxic.
Troubleshooting Guide: Enhancing Product Purity
This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each recommended step.
Q1: My final product shows a depressed melting point and broad NMR signals. How do I identify the contaminant?
A: A depressed melting point and signal broadening in NMR are classic indicators of impurities. The most probable contaminants are the starting nitrile or the carboxylic acid by-product. A systematic approach to identification is crucial.
Causality: Impurities disrupt the crystal lattice of the solid product, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range. In NMR, the presence of multiple species in close proximity can affect the local chemical environment, leading to peak broadening.
Troubleshooting Workflow:
Caption: Workflow for identifying common impurities.
Data Interpretation:
| Impurity | TLC Behavior (Silica Gel) | Key ¹H NMR Signal (CDCl₃) |
| This compound (Product) | Moderate Rf | Broad NH₂ signals (~5.5-7.5 ppm), Pyridine protons |
| 4-methyl-2-cyanopyridine (Starting Material) | Higher Rf than product | Absence of broad NH₂ signals |
| 4-methylpyridine-2-carboxylic acid (By-product) | Stays at baseline (Rf ≈ 0) | Very broad signal for carboxylic acid proton (>10 ppm)[4] |
Q2: I've confirmed contamination with 4-methylpyridine-2-carboxylic acid. How do I remove it effectively?
A: The presence of an acidic functional group on the impurity allows for a highly selective separation using liquid-liquid extraction based on pH adjustment. This is often more efficient than chromatography for removing acidic or basic impurities.
Causality (Acid-Base Extraction): 4-methylpyridine-2-carboxylic acid, being acidic, can be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The desired product, this compound, is a much weaker acid and remains neutral, staying dissolved in an immiscible organic solvent. This difference in partitioning behavior allows for their separation.
Caption: Logic of Acid-Base Extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Washing: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (2-4) two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying & Isolation: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q3: My product is free of the carboxylic acid but still contains starting nitrile. Is recrystallization a good option?
A: Yes, recrystallization is an excellent and scalable method for removing non-polar impurities like the starting nitrile from the more polar carboxamide product.[5] The key is selecting an appropriate solvent system where the solubility of the product and impurity differ significantly with temperature.
Causality (Recrystallization): A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at cold temperatures.[5] Impurities, ideally, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor). The polarity difference between the amide (product) and the nitrile (impurity) can be exploited to find such a solvent.
Experimental Protocol: Optimized Recrystallization
-
Solvent Screening: Test solubility in various solvents. The ideal solvent will dissolve the product when hot but not when cold. Good candidates include toluene, ethyl acetate/hexane mixtures, or isopropanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
Solvent Selection Guide:
| Solvent System | Rationale |
| Toluene | Often provides a good solubility differential for aromatic compounds. |
| Ethyl Acetate / Hexane | A two-solvent system. Dissolve in minimal hot EtOAc, then add hot hexane dropwise until the solution becomes slightly cloudy (the cloud point). The product will crystallize upon cooling. The less polar nitrile tends to stay in the hexane-rich solution. |
| Isopropanol (IPA) | A polar protic solvent that can be effective for moderately polar compounds. |
Q4: Recrystallization failed to improve purity. When should I use column chromatography?
A: Column chromatography is the preferred method when recrystallization is ineffective, which can happen if the impurity has very similar solubility properties to the product or if multiple impurities are present.[6][7]
Causality (Chromatography): This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7] this compound is more polar than 4-methyl-2-cyanopyridine due to the amide group's ability to hydrogen bond. Therefore, the product will adhere more strongly to the polar silica gel and elute later, while the less polar nitrile will travel down the column faster and elute first.
Decision Workflow: Purification Method Selection
Caption: Decision guide for choosing a purification method.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give the product an Rf value of ~0.3 and show good separation from the impurity spots. A common eluent is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
References
- US20080262236A1 - Process for the Preparation of 4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succin
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
- How to Synthesize 2-CYANO-4-METHYLPYRIDINE and Its Applic
- Exploring 4-Methyl-2-pyridinecarbonitrile: Properties, Applications, and Manufacturing.[Source not available in provided search results].
- 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820.PubChem - NIH.
- 4-Methyl-2-pyridinecarbonitrile 97 1620-76-4.Sigma-Aldrich.
Sources
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Methylpicolinamide
Welcome to the comprehensive technical support guide for the synthesis of 4-methylpicolinamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. Our focus is on anticipating and mitigating side reactions to ensure a high-yield, high-purity synthesis of your target compound.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 4-methylpicolinamide typically involves the coupling of 4-methylpicolinic acid with a desired amine. This is most commonly achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. While seemingly straightforward, this process is fraught with potential side reactions that can significantly impact your yield and purity. This guide will walk you through the most common issues and provide robust protocols to circumvent them.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Side Reactions Involving the Pyridine Ring
Q1: After activating 4-methylpicolinic acid with thionyl chloride (SOCl₂), my mass spectrometry analysis shows a significant peak corresponding to a chlorinated byproduct. What is this compound, and how can I prevent its formation?
A1: This is a well-documented side reaction when using thionyl chloride to activate picolinic acid and its derivatives. The byproduct you are observing is likely a 4-chloro-picolinamide derivative.[1][2]
-
Causality: The pyridine ring is susceptible to electrophilic attack, and under the reaction conditions for acid chloride formation with thionyl chloride, chlorination of the ring can occur, primarily at the 4-position.
-
Preventative Measures:
-
Alternative Activating Agents: To avoid this side reaction, it is highly recommended to use alternative coupling reagents that do not introduce a source of electrophilic chlorine. A comparison of common coupling reagents is provided in Table 1.
-
Milder Chlorinating Agents: If the acid chloride route is necessary, consider using a milder chlorinating agent such as oxalyl chloride with a catalytic amount of DMF.
-
Protocol 1: Amide Coupling using HATU (A Recommended Alternative to SOCl₂)
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add your amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Side Reactions Involving the 4-Methyl Group
Q2: I am concerned about the stability of the 4-methyl group during the synthesis. Can it be oxidized, and if so, under what conditions should I be cautious?
A2: Yes, the 4-methyl group on the pyridine ring is susceptible to oxidation, which can lead to the formation of 4-formylpicolinamide or 4-carboxypicolinamide as byproducts.
-
Causality: The methyl group can be oxidized by strong oxidizing agents or under harsh reaction conditions, particularly at elevated temperatures. While common amide coupling reagents are not typically considered strong oxidants, contamination of reagents or the use of certain catalysts could promote this side reaction.
-
Preventative Measures:
-
Avoid Oxidizing Agents: Ensure that your reagents and solvents are free from oxidizing impurities.
-
Moderate Reaction Temperatures: Avoid excessive heating during the reaction. Most modern coupling reagents are effective at room temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidation from atmospheric oxygen, especially if the reaction requires prolonged heating.
-
Side Reactions and Issues During Amide Bond Formation
Q3: My amide coupling reaction is sluggish, and I'm getting a low yield of 4-methylpicolinamide. What are the likely causes and how can I improve the conversion?
A3: Low yields in amide coupling reactions are a common issue and can stem from several factors.
-
Causality and Troubleshooting:
-
Incomplete Carboxylic Acid Activation: The first step in the reaction is the activation of 4-methylpicolinic acid. If your coupling reagent is not efficient or used in insufficient stoichiometry, the activation will be incomplete.
-
Solution: Ensure you are using a reliable coupling reagent (see Table 1) at the correct stoichiometry (typically 1.0-1.2 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can also improve yields.
-
-
Amine Basicity and Nucleophilicity: A significant acid-base reaction between the carboxylic acid and the amine can occur, forming an unreactive ammonium carboxylate salt. This is more pronounced with highly basic amines.
-
Solution: The use of a non-nucleophilic base like DIPEA is crucial to neutralize any acid formed during the reaction without competing with the desired amine.
-
-
Steric Hindrance: If your amine is sterically hindered, the reaction rate can be significantly reduced.
-
Solution: For sterically demanding substrates, consider using a more potent coupling reagent like HATU or COMU. You may also need to increase the reaction time and/or temperature moderately.
-
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid.
-
Solution: Always use anhydrous solvents and reagents. Drying your starting materials and glassware thoroughly before use is critical.
-
-
Q4: I am using a chiral amine in my synthesis and am concerned about racemization. Which coupling reagents are best to preserve stereochemical integrity?
A4: Racemization is a significant risk when coupling chiral amines, especially with highly reactive intermediates.
-
Causality: The activated carboxylic acid can form an oxazolone intermediate, which can lead to epimerization at the α-carbon.
-
Preventative Measures:
-
Use Additives: Coupling reagents are often used with additives that suppress racemization. 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, HOAt, are commonly used for this purpose. Many modern coupling reagents, such as HATU, already incorporate a HOAt moiety.
-
Low-Temperature Reactions: Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize the rate of racemization.
-
Q5: After my reaction with DCC, I have a white precipitate that is difficult to remove from my product. What is it and how can I get rid of it?
A5: The precipitate is dicyclohexylurea (DCU), the byproduct of the reaction with N,N'-dicyclohexylcarbodiimide (DCC).
-
Causality: DCU is notoriously insoluble in many common organic solvents.
-
Solutions:
-
Filtration: The majority of the DCU can often be removed by filtration.
-
Solvent Selection: DCU has some solubility in dichloromethane (DCM). If your product is soluble in a solvent in which DCU is not (e.g., diethyl ether), you can attempt to precipitate the DCU.
-
Alternative Reagent: A more practical solution is to use a carbodiimide that produces a water-soluble urea byproduct, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting ethyl-dimethylaminopropyl urea can be easily removed with an aqueous workup.
-
Section 3: Data Presentation and Visualization
Table 1: Comparison of Common Coupling Reagents for 4-Methylpicolinamide Synthesis
| Coupling Reagent | Acronym | Activating Group | Byproducts | Advantages | Disadvantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU is poorly soluble, risk of racemization |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble urea | Byproduct is easily removed with aqueous workup | More expensive than DCC |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | OAt-active ester | Tetramethylurea, HOAt | High reactivity, low racemization, good for hindered substrates | More expensive, byproducts can be difficult to remove |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | OBt-active ester | Hexamethylphosphoramide (HMPA) | Very effective | HMPA is a known carcinogen |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt-active ester | Less toxic phosphonamide byproduct | Safer alternative to BOP | More expensive |
Diagrams of Reaction Pathways
Desired Synthesis Pathway:
Caption: Desired reaction pathway for 4-methylpicolinamide synthesis.
Potential Side Reaction Pathways:
Caption: Common side reaction pathways in 4-methylpicolinamide synthesis.
Section 4: Conclusion
The successful synthesis of 4-methylpicolinamide hinges on a thorough understanding of the potential side reactions and the implementation of appropriate preventative measures. By carefully selecting your coupling reagents, controlling reaction conditions, and being mindful of the inherent reactivity of your starting materials, you can significantly improve the yield and purity of your desired product. This guide provides a foundation for troubleshooting common issues, but we encourage you to consult the primary literature for further insights into specific applications.
References
-
Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1143. [Link]
-
Patel, M. R., et al. (2015). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides Using DCC. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Overcoming Low Yield in 4-Methylpyridine-2-carboxamide Reactions
Welcome to the technical support center for the synthesis of 4-Methylpyridine-2-carboxamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields for this important structural motif. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and implement effective, evidence-based solutions in your laboratory.
Introduction
This compound is a key building block in medicinal chemistry and materials science. While its synthesis appears straightforward, common routes can be plagued by low yields stemming from side reactions, incomplete conversion, or challenging purifications. This guide provides a structured troubleshooting framework based on the most prevalent synthetic strategies.
Troubleshooting Guide: Diagnosis and Solutions
We have organized this guide into a question-and-answer format addressing the most common issues encountered during the synthesis of this compound, categorized by the primary synthetic route.
Route 1: Hydrolysis of 2-Cyano-4-methylpyridine
This is one of the most common methods, involving the conversion of a nitrile to a primary amide.
Question 1: My hydrolysis reaction has stalled, showing low conversion of the starting nitrile. What's going wrong?
Possible Causes & Solutions:
-
Insufficient Acid/Base Strength or Concentration: The hydrolysis of a nitrile requires potent activation. The nitrogen atom of the nitrile must be protonated (acid catalysis) or the carbon atom attacked by a strong nucleophile like hydroxide (base catalysis) to initiate the reaction.[1]
-
Troubleshooting Steps:
-
Increase Catalyst Concentration: For acid-catalyzed hydrolysis (e.g., using H₂SO₄ or HCl), ensure a sufficiently high concentration to drive the initial protonation of the nitrile.
-
Switch to a Stronger Catalyst: If using a weaker acid, consider switching to concentrated sulfuric acid. For base-catalyzed routes, ensure a sufficient molar excess of a strong base like NaOH or KOH is used.[2]
-
Elevate Temperature: Gently heating the reaction can often overcome the activation energy barrier. However, be cautious, as excessive heat can promote over-hydrolysis to the carboxylic acid.[2] Monitor the reaction closely by TLC or LCMS.
-
-
-
Poor Solubility of the Starting Material: 2-Cyano-4-methylpyridine has limited solubility in purely aqueous media. If the nitrile is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, slowing the rate significantly.
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Employing a water-miscible co-solvent like ethanol, methanol, or dioxane can improve the solubility of the starting material, creating a homogeneous reaction environment.
-
Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the hydroxide ion into the organic phase where the nitrile resides.
-
-
Question 2: My main product is 4-methylpicolinic acid, not the desired amide. How can I prevent over-hydrolysis?
This is a classic problem where the intermediate amide is hydrolyzed further to the carboxylic acid. The reaction doesn't stop at the desired stage.
Causality: The amide intermediate is itself susceptible to hydrolysis under the same acidic or basic conditions required to hydrolyze the nitrile.[1] The key is to find conditions that favor the first hydrolysis step (nitrile to amide) over the second (amide to carboxylic acid).
Solutions:
-
Milder Reaction Conditions:
-
Temperature Control: Run the reaction at the lowest temperature that allows for reasonable conversion of the nitrile. Over-hydrolysis is often more temperature-sensitive. Start at room temperature or slightly above and monitor progress. Avoid high temperatures (e.g., >135°C), which can also lead to decarboxylation if the carboxylic acid is formed.[2]
-
Stoichiometric Control (Base-Catalyzed): Use a carefully controlled amount of base (e.g., 1.5-2.0 equivalents). A large excess of hydroxide will aggressively hydrolyze the amide as it forms.
-
-
Alternative Reagents:
-
Controlled Hydration with H₂O₂: Alkaline hydrogen peroxide (the Radziszewski reaction) is a classic method for selectively converting nitriles to amides while minimizing carboxylic acid formation. The hydroperoxide ion (HOO⁻) is a more specific nucleophile for the nitrile under these conditions.
-
Metal-Catalyzed Hydration: Various transition metal catalysts (e.g., complexes of platinum, ruthenium, or manganese) can hydrate nitriles to amides under neutral or mildly acidic/basic conditions, often with high selectivity.
-
Route 2: Amidation of 4-Methylpicolinic Acid
This route involves forming the amide bond directly from the carboxylic acid and an amine source (e.g., ammonia or an amine derivative followed by deprotection).
Question 3: My direct amidation reaction is sluggish and gives a low yield, with mostly unreacted carboxylic acid remaining.
Possible Causes & Solutions:
-
Poor Carboxylic Acid Activation: Carboxylic acids are not sufficiently electrophilic to react directly with amines. The hydroxyl group is a poor leaving group and must be "activated". Direct heating of the ammonium salt often leads to decomposition.
-
Troubleshooting Workflow:
-
Convert to an Acyl Chloride: This is the most common and effective activation method. React 4-methylpicolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with ammonia or a primary amine. This is a standard, high-yielding procedure.[3][4]
-
Use a Coupling Reagent: For more sensitive substrates, peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU can be used. These reagents form a highly reactive activated ester in situ.
-
Boronic Acid Catalysis: Certain boronic acid derivatives can catalyze the direct amidation of carboxylic acids by forming an intermediate that is more susceptible to nucleophilic attack by the amine.[5]
-
-
-
Use of Inappropriate Base: If you are forming an N-substituted amide and your amine is used as a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free amine without competing in the reaction.
Route 3: The Ritter Reaction
The Ritter reaction is a powerful method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation (e.g., a tertiary alcohol or an alkene) in the presence of a strong acid.[6][7]
Question 4: My Ritter reaction is producing a complex mixture of byproducts with very little of the target N-alkyl-4-methylpyridine-2-carboxamide.
Possible Causes & Solutions:
-
Carbocation Rearrangements: The Ritter reaction proceeds via a carbocation intermediate.[8] If the initially formed carbocation can rearrange to a more stable form (e.g., via a Wagner-Meerwein rearrangement), you will get a mixture of products.
-
Troubleshooting Steps:
-
Choose a Stable Carbocation Source: Use starting materials that form stable carbocations without the possibility of rearrangement. Tertiary alcohols (like t-butanol) or benzylic alcohols are ideal substrates because they form stable tertiary or resonance-stabilized carbocations directly.[7][9] Primary alcohols are generally unsuitable.[7]
-
-
-
Harsh Acidic Conditions: The classic Ritter reaction uses stoichiometric amounts of strong Brønsted acids like H₂SO₄, which can cause charring, elimination side reactions (forming alkenes from alcohols), and other degradation pathways.[9]
-
Troubleshooting Steps:
-
Use a Milder Acid Catalyst: Modern protocols have introduced Lewis acids or solid-supported acids that can promote the reaction under milder conditions. For example, Fe(ClO₄)₃·H₂O or silica-bonded N-propyl sulphamic acid have been shown to be effective catalysts, reducing the harshness of the reaction medium.[7][9]
-
Control Temperature: Run the reaction at the lowest feasible temperature (e.g., 0 °C to room temperature) to minimize acid-catalyzed side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield method for a beginner to synthesize this compound?
For synthesizing the parent, unsubstituted amide, the two-step route starting from 4-methylpicolinic acid is often the most robust and scalable. First, convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), then carefully react the crude acyl chloride with aqueous ammonia. This avoids the potential for over-hydrolysis seen with nitrile routes.
Q2: How can I purify my final product effectively?
This compound is a polar, often crystalline solid.
-
Recrystallization: This is the preferred method for purification on a larger scale. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.
-
Column Chromatography: For smaller scales or for removing closely-related impurities, silica gel chromatography is effective. A polar mobile phase, such as ethyl acetate/methanol or dichloromethane/methanol, is typically required.
Q3: Can I use 2-cyano-4-methylpyridine to directly make an N-substituted amide?
Yes, this is a perfect application for the Ritter Reaction. By reacting 2-cyano-4-methylpyridine with an alcohol (e.g., tert-butanol) in the presence of a strong acid, you can form the corresponding N-tert-butyl-4-methylpyridine-2-carboxamide.[8]
Visualizing the Synthetic Pathways
Key Reaction Mechanisms
The following diagrams illustrate the mechanisms of the primary synthetic routes discussed.
Caption: Mechanisms for nitrile hydrolysis under acidic and basic conditions.
Troubleshooting Workflow: Low Yield from Nitrile
Caption: Decision tree for troubleshooting low yields in nitrile hydrolysis.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via the Acyl Chloride
This protocol is adapted from standard procedures for robust amide formation.[3][10]
Step 1: Formation of 4-Methylpicolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpicolinic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction should become a clear solution.
-
After the reaction is complete (monitor by the cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methylpicolinoyl chloride (a yellow-brown oil or solid) can be used directly in the next step.
Step 2: Amidation
-
Cool a flask of concentrated aqueous ammonia (NH₄OH) (a large excess, e.g., 10-20 eq) in an ice bath (0 °C).
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of a dry, inert solvent like THF or Dichloromethane.
-
Add the acyl chloride solution dropwise to the cold, vigorously stirring ammonia solution. A white precipitate of the amide will form immediately.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes while warming to room temperature.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Controlled Nitrile Hydrolysis using H₂O₂
This method is designed to minimize the formation of the carboxylic acid byproduct.
-
In a round-bottom flask, dissolve 2-cyano-4-methylpyridine (1.0 eq) in a suitable solvent like ethanol or DMSO.
-
Add 6% hydrogen peroxide (H₂O₂) solution (approx. 3.0-5.0 eq).
-
Add a base, such as 2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), dropwise while monitoring the internal temperature, keeping it below 40-50 °C with a water bath if necessary.
-
Stir the reaction at room temperature or with gentle heating for 2-6 hours. Monitor the disappearance of the starting material by TLC or LCMS.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify by recrystallization or column chromatography as needed.
References
-
Wikipedia. Ritter reaction. [Link]
-
Organic Chemistry Portal. Ritter Reaction. (2019). [Link]
- Google Patents. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
-
ResearchGate. Amidation reactions of picolinic acid. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
ResearchGate. Ritter reaction for the synthesis of picolinamides. [Link]
- Google Patents.
-
Journal of Chemical Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. [Link]
-
National Institutes of Health. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
PubMed. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. [Link]
-
MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]
-
ResearchGate. Table 2 Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ). [Link]
- Google Patents.
-
National Institutes of Health. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. Ritter Reaction [organic-chemistry.org]
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- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions in pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively controlling these potentially hazardous reactions. Our goal is to move beyond simple protocols and explain the fundamental principles that govern thermal safety, enabling you to make informed, proactive decisions in your experimental design and execution.
Introduction: The Inherent Thermal Risks of Pyridine Synthesis
The construction of the pyridine ring, a cornerstone of many pharmaceutical and agrochemical compounds, often involves highly exothermic condensation and cyclization reactions.[1] Syntheses like the Hantzsch, Guareschi-Thorpe, and Chichibabin reactions can generate significant heat, which, if not properly managed, can lead to side reactions, product degradation, and, in the worst-case scenario, a thermal runaway.[2][3]
The primary challenge in scaling up these reactions lies in the physics of heat transfer. As the reactor volume increases, the ratio of heat transfer surface area to reaction volume decreases.[4][5] This means that a reaction that is easily controlled on a 100 mL scale can become dangerously uncontrollable in a 10 L vessel if the same procedures are followed.[6] This guide provides the necessary knowledge to anticipate, assess, and control these thermal hazards.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Thermal Management
This section addresses the foundational questions regarding the prediction and general control of exothermic reactions in pyridine synthesis.
Q1: How can I predict if my novel pyridine synthesis will be dangerously exothermic before running it in the lab?
A1: A proactive thermal hazard assessment is crucial to prevent unforeseen incidents. This involves a combination of computational prediction and highly sensitive analytical techniques.
-
Computational Screening: Thermodynamic simulation tools can provide initial estimates of the heat of reaction (ΔHrxn) for your specific synthesis pathway. While not a substitute for physical testing, these calculations can flag potentially high-risk reactions early in the design phase.[7]
-
Differential Scanning Calorimetry (DSC): DSC is an essential preliminary screening tool.[8][9] It measures the heat flow into or out of a small sample as its temperature is increased. A DSC scan can reveal the onset temperature of decomposition and the total energy released (enthalpy of decomposition), providing a critical first look at the thermal stability of your reactants, intermediates, and final product.[10] A large, sharp exotherm upon decomposition is a significant warning sign.
-
Reaction Calorimetry (RC): For a more comprehensive understanding, reaction calorimetry is the gold standard.[11][12] An RC study mimics the reaction conditions on a small scale (e.g., in an RC1 calorimeter) to measure the real-time heat evolution rate. This data allows you to determine the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction mixture would reach in the event of a total cooling failure.[12] This is a critical parameter for safe scale-up.
Q2: What are the fundamental strategies for controlling the heat generated during an exothermic pyridine synthesis?
A2: There are several core strategies, all aimed at ensuring the rate of heat removal is always greater than the rate of heat generation.
-
Semi-Batch or Continuous Feeding: Instead of adding all reactants at once (batch mode), add one or more reactants gradually over time (semi-batch).[13] This allows you to control the reaction rate directly by adjusting the feed rate. In the event of a temperature spike, the addition can be stopped immediately, preventing the accumulation of unreacted material that could lead to a runaway.[14] Continuous flow reactors offer even more precise control over temperature and mixing.[15][16]
-
Dilution: Performing the reaction in an appropriate solvent increases the overall thermal mass of the mixture.[13] The solvent acts as a heat sink, absorbing the energy released by the reaction and moderating the temperature increase.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system. This can range from a simple ice bath for small flasks to jacketed reactors connected to powerful chillers or cryostats for larger scales.[17][18] The efficiency of cooling depends on the temperature differential between the reaction and the coolant, the surface area of heat transfer, and the overall heat transfer coefficient (U).[11]
-
Lower Reaction Temperature: If the reaction kinetics permit, running the reaction at a lower temperature can significantly slow the rate of heat evolution, making it easier to control.[13]
Q3: My Hantzsch pyridine synthesis is showing a significant exotherm during the initial phase. What are the key parameters to control?
A3: The Hantzsch synthesis, a multi-component reaction, is well-known for its initial exothermic condensation steps.[19][20] The key is to control the rate at which the initial intermediates are formed.
-
Rate of Addition: If you are preparing an unsymmetrical pyridine by adding one component last, the rate of this addition is your primary control lever. Slow, controlled addition is paramount.
-
Catalyst Choice: The choice and amount of catalyst can influence the reaction rate and, consequently, the heat output. For example, using p-toluenesulfonic acid (PTSA) might accelerate the reaction compared to uncatalyzed conditions.[19]
-
Solvent Selection: Using a refluxing solvent like ethanol can help dissipate heat through evaporative cooling, but this must be carefully managed.[20] A higher boiling point solvent may offer a larger temperature window before boiling becomes a concern.
Q4: I am planning to scale up a Chichibabin amination. What are the specific thermal hazards I should be aware of?
A4: The Chichibabin reaction typically requires high temperatures (100–130°C) to proceed with unactivated pyridines, which presents its own set of challenges.[3][21]
-
Heating Control: The primary hazard is precise temperature control at an elevated temperature. Overheating can lead to side reactions or decomposition of the 2-aminopyridine product.
-
Reagent Handling: Sodium amide (NaNH₂) is highly reactive. Its reaction with pyridine is exothermic, and the subsequent elimination of a hydride ion forms hydrogen gas, which is flammable.[18] The reaction must be conducted under an inert atmosphere with proper venting.
-
Alternative Conditions: For more sensitive substrates, consider the milder variant using potassium amide (KNH₂) in liquid ammonia at low temperatures, which can mitigate some of the high-temperature risks.[21]
Part 2: Troubleshooting Guide - Responding to Thermal Events
This section provides actionable guidance for specific problems you may encounter during your experiments.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Cooling Failure: Chiller malfunction, loss of cooling water flow. 2. Reagent Addition Too Fast: Rate of heat generation exceeds heat removal capacity. 3. Loss of Agitation: Creates localized hot spots, leading to an accelerating reaction rate. | IMMEDIATE ACTION: 1. Stop all reagent feeds immediately. [13] 2. Alert personnel in the immediate vicinity and your supervisor. 3. If safe, apply emergency cooling (e.g., add dry ice to an isopropanol bath around the flask). 4. Prepare for emergency quench (see Q5). |
| Reaction Temperature "Stalls" then Spikes | Induction Period / Accumulation of Unreacted Reagent: The reaction is not initiating as expected, but the reactive starting material is building up. When the reaction finally starts, the accumulated material reacts all at once. | 1. Stop reagent addition immediately. 2. Do NOT increase the temperature to try and "push" the reaction. This will only make the eventual exotherm more violent. 3. Verify that the catalyst was added and is active. 4. If the reaction cannot be safely initiated, it must be quenched. |
| Unexpected Gas Evolution / Pressure Buildup | 1. Decomposition: The reaction temperature may have exceeded the decomposition point of a reactant or product. 2. Side Reaction: An unintended reaction pathway is producing gaseous byproducts. | 1. Ensure adequate venting. Never run a potentially gas-evolving reaction in a sealed vessel without pressure relief. 2. Stop heating/reagent addition. 3. Cool the reaction to slow the rate of gas production. 4. Identify the gas if possible and consult safety data sheets. |
| Quenching is Highly Exothermic | Presence of Highly Reactive Reagents: Quenching unreacted organometallics, strong acids/bases, or other energetic materials. | 1. Perform the quench at low temperature (e.g., 0 °C or below in an ice/salt bath).[22] 2. Add the quenching agent SLOWLY and dropwise with vigorous stirring.[23] 3. Use a less reactive quenching agent first if applicable (e.g., isopropanol before water for organolithiums).[23] |
Q5: What is a safe and effective protocol for an emergency quench of a runaway reaction?
A5: An emergency quench is a high-hazard procedure that should only be performed if you are confident it can be done safely. The goal is to rapidly cool the reaction and neutralize the reactive species.
Prerequisites:
-
The quench procedure should be part of your pre-experiment risk assessment.
-
The quenching agent and necessary equipment (e.g., a dropping funnel with a pressure-equalizing arm, a wide-bore cannula) should be prepared and readily accessible before starting the reaction.
-
Always wear appropriate Personal Protective Equipment (PPE), including a face shield and blast shield.
General Emergency Quench Protocol:
-
Stop all reagent and heat inputs.
-
Apply maximum cooling to the exterior of the reactor.
-
Introduce a cold, inert solvent (if compatible) to dilute the reaction mixture and absorb heat.
-
Slowly add the pre-determined quenching agent. The choice of agent is critical and depends on the reaction chemistry. For example, a reaction involving a strong base might be quenched with a cold, dilute acid like acetic acid or ammonium chloride solution.[22]
-
Monitor temperature and gas evolution continuously. Be prepared for a vigorous initial reaction upon adding the quencher.
-
Do not seal the vessel. Ensure there is a clear path for any evolved gas to vent safely through a bubbler or condenser.[23]
Visualizing the Decision Process for Thermal Events
The following diagram outlines the critical decision-making pathway when an unexpected temperature increase is observed.
Caption: Workflow for responding to a thermal excursion event.
Part 3: Experimental Protocols & Advanced Methodologies
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for screening the thermal stability of a substance.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan.
-
Crucible Sealing: Hermetically seal the pan to contain any pressure generated during decomposition. This is critical for obtaining accurate and relevant data.[8][9]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Program the DSC to heat the sample at a constant rate (e.g., 5-10 °C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 350-400 °C).
-
Data Analysis: Analyze the resulting thermogram. Identify the onset temperature of any exothermic event and integrate the peak area to determine the enthalpy of decomposition (ΔHd) in J/g. A ΔHd value greater than 100 J/g is often considered a threshold for potential thermal hazards.
Advanced Engineering Controls for Scale-Up
When scaling up highly exothermic reactions, standard jacketed reactors may be insufficient. Advanced engineering solutions provide enhanced heat removal and safety.
| Control Method | Principle of Operation | Best Suited For |
| Internal Cooling Coils | A coil inside the reactor circulates a cooling fluid, adding significant heat transfer surface area directly within the reaction mass.[24] | Large reactors where jacket surface area is limited; reactions with high heat flux. |
| Cryogenic Cooling | Uses liquid nitrogen to cool a heat transfer fluid (indirect) or, in specialized systems, as a direct coolant (quench cooling).[25] | Reactions requiring very low temperatures (-100 °C or below) or needing extremely rapid heat removal. |
| Flow Chemistry Reactors | The reaction is performed continuously in small-diameter tubes or channels, which have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[5][16] | Very fast, highly exothermic reactions; improving safety and control over traditional batch methods. |
| Split-Jacket Reactors | The reactor jacket is divided into multiple zones, allowing for more precise temperature control along the reactor's vertical axis and preventing hot spots.[24] | Tall reactors or processes where temperature uniformity is critical. |
Visualizing the Scale-Up Challenge
This diagram illustrates the fundamental problem of decreasing surface area to volume ratio during scale-up.
Caption: The challenge of decreasing A/V ratio during scale-up.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. BenchChem.
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Mettler Toledo. [Link]
-
Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering. Socratica. [Link]
-
Wolfram Demonstrations Project. (2026). Scale-Up of a Batch Reactor. Wolfram. [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Zeal. [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. The Chemical Engineer. [Link]
-
Stoli Chem. (2023, February 6). Scaling up continuous flow chemistry. Stoli Chem. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]
-
KIKO. (2025, March 7). Top 10 Reactor Temperature Control Solutions for Efficient Chemical Processes. KIKO. [Link]
-
ResearchGate. (2025, August 6). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. ResearchGate. [Link]
-
Pyrophobic Systems. (2024, April 4). A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems. [Link]
-
Airtec. (n.d.). Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling. Airtec. [Link]
-
Mitsubishi Electric. (n.d.). Thermal Runaway. Mitsubishi Electric. [Link]
-
Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]
-
IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. International Research Journal of Engineering and Technology. [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Stanford University. [Link]
-
H.E.L Group. (n.d.). Process Safety and Scale-up. H.E.L Group. [Link]
-
Mitchell, T. S., et al. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition, 59(37), 15798-15802. [Link]
-
Chichibabin reaction. (n.d.). In Grokipedia. [Link]
-
Chichibabin reaction. (n.d.). In Wikipedia. [Link]
-
Mitchell, T. S., et al. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. PubMed. [Link]
-
Scientific Update. (2018, November 26). The Chichibabin amination reaction. Scientific Update. [Link]
-
Battilocchio, C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
-
Amar Equipment. (2023, August 2). Choose Heating and Cooling Solutions for Stirred Reactors. Amar Equipment. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Link]
-
H. G. O. Alvim, E. N. da Silva Júnior and B. A. D. Neto. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Hoyle, D. M., & Zarrintaj, P. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters, 16(23), 6196-6199. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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- 10. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Analytical Methods for 4-Methylpyridine-2-carboxamide Impurity Detection
Welcome to the technical support guide for the analysis of 4-Methylpyridine-2-carboxamide. This document is designed for researchers, analytical scientists, and quality control professionals working on the development and manufacturing of this compound. The accurate detection and quantification of impurities are critical for ensuring the safety, efficacy, and stability of any active pharmaceutical ingredient (API). This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and a foundation in regulatory expectations.
Introduction: The Criticality of Impurity Profiling
This compound is a key chemical entity whose purity profile directly impacts its performance and safety. Impurities can originate from various sources, including starting materials, by-products of the synthetic route, degradation products formed during manufacturing or storage, and residual catalysts or reagents.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[1][3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making robust analytical methods indispensable.[2][3]
This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, supplemented by Gas Chromatography (GC) and Mass Spectrometry (MS), to provide a comprehensive analytical strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the analysis of this compound and its impurities in a practical Q&A format.
Q1: We are seeing poor peak shape (tailing or fronting) for the main this compound peak in our reverse-phase HPLC method. What is the likely cause and how can we fix it?
A: Poor peak shape for pyridine-containing compounds is a classic challenge in reverse-phase chromatography. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase composition.
-
Causality—Silanol Interactions: The basic nitrogen atom in the pyridine ring (pKa ≈ 5-6) can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[5][6] This ionic interaction, in addition to the primary hydrophobic retention mechanism, leads to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is well below the pKa of the analyte (e.g., pH 2.5-3.5). At this pH, the pyridine nitrogen is protonated, and the silanol groups are non-ionized, minimizing secondary interactions. Use a buffer like phosphate or formate.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped (treating residual silanols with a small silylating agent) are essential. Columns marketed as "base-deactivated" are specifically designed for this purpose.
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or embedded polar group (e.g., "polar-embedded C18") column can offer alternative selectivity and reduce silanol interactions.
-
Check for Column Overload: Injecting too much sample can cause peak fronting. Reduce the injection volume or sample concentration to see if the peak shape improves.
-
Q2: An unknown impurity is co-eluting with our main API peak. How can we achieve separation?
A: Co-elution requires a systematic approach to altering the chromatographic selectivity—the thermodynamic factor that governs the relative retention of two analytes.
-
Causality—Insufficient Selectivity: The mobile phase and stationary phase are not providing enough difference in interaction kinetics between the API and the impurity for the column to resolve them.
-
Troubleshooting Workflow:
-
Modify Mobile Phase Organic Content: First, perform a gradient run from low to high organic (e.g., 5% to 95% Acetonitrile) to determine the elution profile. Then, adjust the isocratic percentage or gradient slope. A shallower gradient around the elution time of the API can often improve resolution.
-
Change the Organic Modifier: Acetonitrile and methanol have different properties. Acetonitrile is an aprotic solvent, while methanol is a protic, hydrogen-bond donor. Switching from acetonitrile to methanol (or using a combination) can significantly alter selectivity, especially if hydrogen bonding is a factor in retention.
-
Adjust Mobile Phase pH: A small change in pH can dramatically affect the retention of ionizable impurities, potentially moving them away from the main peak.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. A switch from a C18 to a Phenyl, Cyano (CN), or a mixed-mode column will provide a completely different selective interaction.[5][7]
-
Q3: We need to quantify potential residual starting materials, like 4-methylpyridine. Is HPLC or GC the better technique?
A: The choice depends on the volatility and thermal stability of the analyte. For a relatively volatile and thermally stable compound like 4-methylpyridine (also known as γ-picoline), Gas Chromatography (GC) is often the superior choice.[8][9]
-
Why GC is Often Preferred for Volatiles:
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency, which is excellent for separating small, similar molecules from a complex matrix.[8]
-
Sensitivity: With a Flame Ionization Detector (FID), GC is highly sensitive to hydrocarbons and many organic compounds.[8] For even greater sensitivity and specificity, a Mass Spectrometer (MS) can be used as the detector.[10][11]
-
Headspace Analysis: To avoid injecting the non-volatile API onto the GC column, headspace GC is the ideal sample introduction technique. The sample is heated in a sealed vial, and only the volatile components in the vapor phase are injected, protecting the system and simplifying the chromatogram.[12]
-
-
When to Use HPLC:
-
If the starting material is not sufficiently volatile or is thermally labile (degrades at high temperatures), HPLC would be the necessary alternative.
-
Q4: How do we begin to identify a new, significant degradation product observed during a stability study?
A: The identification of an unknown impurity is a multi-step process guided by regulatory expectations. According to ICH Q3A, any degradation product observed at a level greater than the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g) must be structurally characterized.[2][3]
-
Causality—Forced Degradation Insights: The first clues often come from forced degradation (stress testing) studies.[13][14][15] By subjecting the API to harsh conditions (acid, base, oxidation, heat, light), you can purposefully generate degradation products.[16] The conditions under which your unknown impurity is formed provide vital information about its nature (e.g., an acid-labile or oxidative degradant).
In-Depth Troubleshooting & Protocols
Protocol 1: Systematic HPLC Method Development for Impurity Profiling
This protocol outlines a step-by-step approach to developing a stability-indicating HPLC method capable of separating this compound from its potential impurities.
Objective: To achieve a baseline resolution (R > 1.5) for the main peak and all known/potential impurities.
Step 1: Analyte & Column Selection
-
Analyte Properties: this compound is a polar, basic compound.
-
Column Choice: Start with a modern, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Step 2: Initial Mobile Phase & Gradient Screening
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Detector: UV, scan for an optimal wavelength. Pyridine derivatives often have strong absorbance around 250-270 nm.[7]
-
Screening Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 5% B
-
Time 30 min: 5% B
-
-
Rationale: This generic gradient provides a rapid overview of the elution profile of the API and any major impurities.
Step 3: Method Optimization Workflow
The following diagram illustrates the logical flow for optimizing the separation.
Caption: HPLC Method Optimization Workflow.
Protocol 2: Unknown Impurity Identification using LC-MS
Objective: To obtain the mass and structural fragments of an unknown impurity to propose a chemical structure.
Step 1: High-Resolution Mass Spectrometry (HRMS)
-
Use the optimized HPLC method coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Operate in positive electrospray ionization (ESI+) mode, as the pyridine nitrogen is readily protonated.
-
Goal: Obtain an accurate mass measurement of the impurity's molecular ion. This allows for the calculation of a molecular formula (e.g., CₓHᵧN₂Oₐ).
Step 2: MS/MS Fragmentation Analysis
-
Perform a tandem mass spectrometry (MS/MS or MS²) experiment on the impurity's molecular ion.
-
In this experiment, the parent ion is isolated and fragmented by collision-induced dissociation (CID).
-
Goal: Analyze the resulting fragment ions. The fragmentation pattern provides structural clues, much like a puzzle. For example, a neutral loss of 17 Da often suggests the loss of NH₃, while a loss of 44 Da can indicate the loss of the carboxamide group (CONH₂).
Step 3: Structure Elucidation
-
Combine the molecular formula from HRMS with the fragmentation data from MS/MS.
-
Consider the known chemistry of the API and its synthesis route to propose logical structures for the impurity. Common degradation pathways include hydrolysis of the amide to a carboxylic acid or oxidation of the methyl group.
-
Final confirmation may require isolation of the impurity (via preparative HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Summary Tables
Table 1: Potential Impurities of this compound
| Impurity Name/Type | Potential Origin | Typical Analytical Technique |
| 4-Methylpyridine | Starting Material | Headspace GC-FID/MS |
| 4-Methylpyridine-2-carboxylic acid | Hydrolysis Degradant | RP-HPLC-UV/MS |
| N-Oxide derivatives | Oxidative Degradant | RP-HPLC-UV/MS |
| Dimerization products | Process By-product | RP-HPLC-UV/MS |
| Unreacted Intermediates | Process-Related | RP-HPLC or GC |
Table 2: Starting Conditions for Analytical Methods
| Parameter | HPLC Method | GC Headspace Method |
| Column | C18, Base-Deactivated, 150x4.6mm, 3.5µm | DB-1 or equivalent, 30m x 0.25mm x 0.25µm |
| Mobile Phase/Carrier Gas | A: 0.1% HCOOH in H₂O; B: ACN | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | FID |
| Temperature | 30 °C (Column) | 100°C (Oven), 250°C (Injector/Detector) |
| Injection Volume | 10 µL | 1 mL (Headspace) |
| Sample Prep | Dissolve in 50:50 Water:ACN | Dissolve in NMP or DMSO |
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
General Applications for Pyridine. SIELC Technologies. [Link]
-
Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla. Indian Journal of Pharmaceutical Sciences. [Link]
-
4-Pyridinecarboxamide. NIST WebBook. [Link]
-
4-methylpyridine. MassBank. [Link]
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
-
Metabocard for 4-Methylpyridine (HMDB0302405). Human Metabolome Database. [Link]
-
Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. CNKI. [Link]
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Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]
-
Pyridine, 4-methyl-. NIST WebBook. [Link]
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- 16. ijrpp.com [ijrpp.com]
Impact of starting material purity on 4-Methylpyridine-2-carboxamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Methylpyridine-2-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the impact of starting material purity on this synthesis. As Senior Application Scientists, we understand that the success of a synthesis often lies in the details of the starting materials. This resource is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common challenges in the synthesis of this compound, which is typically achieved through the hydrolysis of 4-methyl-2-cyanopyridine.
Q1: My reaction yield is consistently low, and I suspect the purity of my starting material, 4-methyl-2-cyanopyridine. What are the most likely impurities and how do they affect the yield?
A1: Low yields in the hydrolysis of 4-methyl-2-cyanopyridine are frequently linked to impurities in the starting nitrile. The common synthesis routes for 4-methyl-2-cyanopyridine, such as ammoxidation of 4-methylpyridine, can introduce several byproducts.[1][2]
Common Impurities and Their Impact:
-
Unreacted Starting Material (4-Methylpyridine): The presence of residual 4-methylpyridine does not directly interfere with the hydrolysis reaction but will lower the effective concentration of your starting nitrile, leading to a reduced overall yield of the desired amide.
-
Isomeric Cyanopyridines (e.g., 2-cyano-6-methylpyridine): These isomers will also undergo hydrolysis to form their corresponding carboxamides.[3] Their presence complicates the purification of the final product and can lead to an overestimation of the yield if not properly separated and identified.
-
Oxidized Byproducts: The synthesis of the nitrile can sometimes lead to the formation of pyridine-N-oxides.[4] These species can interfere with the desired reaction pathway and introduce unwanted side products.
-
Moisture: Water in the starting nitrile can be problematic, especially if the reaction is intended to be anhydrous or if it alters the concentration of acid or base catalysts.[5][6]
Troubleshooting Workflow for Low Yield Due to Impurities:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of 4-methylpyridine-2-carboxylic acid as a significant byproduct. How can I control the hydrolysis to favor the amide?
A2: The formation of the carboxylic acid is a common issue and is a result of over-hydrolysis. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7] Controlling the reaction conditions is crucial to stop the reaction at the amide stage.
Factors Influencing Amide vs. Carboxylic Acid Formation:
| Parameter | To Favor Amide (this compound) | To Favor Carboxylic Acid (4-Methylpyridine-2-carboxylic acid) | Rationale |
| pH | Milder basic or controlled acidic conditions.[8][9] | Strong acidic or harsh basic conditions.[9][10] | Harsh conditions promote the second hydrolysis step from the amide to the carboxylic acid. |
| Temperature | Lower temperatures. | Higher temperatures and prolonged heating.[9][11] | Increased thermal energy pushes the reaction to completion (the carboxylic acid). |
| Reaction Time | Shorter reaction times, monitored closely by TLC or LC-MS. | Longer reaction times. | Minimizes the time for the amide to undergo further hydrolysis. |
Experimental Protocol: Selective Hydrolysis to Amide
This protocol is designed to favor the formation of this compound.
-
Starting Material: Ensure the 4-methyl-2-cyanopyridine is of high purity (>98%).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-methyl-2-cyanopyridine in a suitable solvent (e.g., tert-butanol).
-
Reagent Addition: Add a controlled amount of a mineral acid (e.g., concentrated sulfuric acid in trifluoroacetic acid) or a basic solution (e.g., hydrogen peroxide in an alkaline medium).[8]
-
Temperature Control: Maintain the reaction at a moderate temperature (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting nitrile and the formation of the amide, while minimizing the appearance of the carboxylic acid.
-
Quenching: Once the optimal conversion to the amide is achieved, cool the reaction mixture and quench it by carefully neutralizing the acid or base.
-
Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Q3: My final product is difficult to purify, showing multiple spots on TLC that are close in Rf value. Could this be related to the starting material purity?
A3: Absolutely. The presence of isomeric impurities in the starting 4-methyl-2-cyanopyridine is a primary cause of purification difficulties.[3] For instance, if your starting material contains 2-cyano-6-methylpyridine, it will hydrolyze to 6-methylpyridine-2-carboxamide. This isomer is structurally very similar to your target compound, this compound, and will likely have a very similar polarity, making separation by standard chromatography challenging.
Logical Relationship of Impurities to Purification Issues:
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Methylpyridine-2-carboxamide
Welcome to the technical support guide for 4-Methylpyridine-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this molecule. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity of your experiments and materials.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary chemical degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through several key pathways. The two most prominent are the hydrolysis of the amide functional group and the oxidation of the methyl group attached to the pyridine ring.[1][2] The pyridine ring itself is generally stable, but the functional groups are the primary sites of reactivity.[1]
Q2: How does pH significantly influence the stability of this compound?
The stability of this compound is highly dependent on pH due to the presence of the amide group. Amide hydrolysis can be catalyzed by both strong acids and strong bases, a process that is often accelerated by heat.[3] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] Under basic conditions, hydroxide ions directly attack the carbonyl carbon. Therefore, exposure to pH extremes should be carefully controlled in experimental and storage conditions.
Q3: What are the most probable degradation products I should expect to see?
The primary degradation products correspond directly to the main degradation pathways:
-
From Hydrolysis: Hydrolysis of the C-N bond in the amide group will yield 4-Methylpyridine-2-carboxylic acid .[1] This is often the most common degradant observed in stability studies under hydrolytic conditions.
-
From Oxidation: Oxidation of the methyl group at the 4-position can occur, leading to the formation of Pyridine-2-carboxamide-4-carboxylic acid . While the amide can also be oxidized, the benzylic-like methyl group is a likely target for oxidative degradation.[2]
Q4: What are the ideal storage conditions to minimize degradation of this compound?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1] It is critical to protect it from moisture to prevent hydrolysis.[1] Storage in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, is highly recommended to prevent both hydrolysis and potential oxidation.[1]
Q5: Is this compound susceptible to photodegradation?
Yes, compounds containing a pyridine ring can be sensitive to light. Forced degradation studies, as mandated by ICH guidelines, should always include photostability testing to evaluate this potential pathway.[4] Exposure to UV or even ambient light over extended periods can lead to the formation of photodegradants.[1] Therefore, storing the material in amber vials or light-resistant containers is a necessary precaution.[1]
Troubleshooting Guide for Experimental Issues
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Observed Issue | Potential Root Cause | Recommended Actions & Solutions |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound due to improper storage, handling, or analytical conditions. | 1. Verify the storage conditions (temperature, humidity, light exposure).[1] 2. Prepare fresh solutions for analysis from a new or properly stored batch.[1] 3. Characterize the impurity peaks using techniques like LC-MS/MS to identify potential degradation products (e.g., 4-methylpyridine-2-carboxylic acid).[1][5] |
| Low assay or purity results for an older batch of material | Gradual chemical degradation has occurred over time during storage. | 1. Re-qualify the material before use to confirm its current purity and potency.[1] 2. If significant degradation is confirmed, consider purifying the batch or acquiring new material.[1] 3. Thoroughly review and improve storage conditions to prevent future degradation of stock.[1] |
| Inconsistent or non-reproducible experimental results | Degradation of the compound is occurring during the experiment itself. | 1. Ensure all solvents are of high purity and anhydrous where necessary.[1] 2. Carefully control the reaction temperature and atmosphere (e.g., use an inert atmosphere if sensitive to oxidation).[1] 3. Minimize the exposure of the compound and its solutions to ambient air and light during handling.[1] 4. Run a control experiment with a freshly prepared sample to use as a baseline.[1] |
| Noticeable color change of the material (e.g., from white to yellow/brown) | Formation of colored degradation products, most likely due to oxidation or photodecomposition. | 1. Always store the material in an amber vial or light-blocking container to protect from light.[1] 2. For maximum protection, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] 3. Analyze the discolored material to identify the impurities responsible for the color change. |
Visualizing Degradation & Experimental Design
Understanding the potential pathways and the workflow for investigating them is crucial. The following diagrams illustrate these concepts.
Potential Degradation Pathways
This diagram shows the two primary chemical degradation routes for this compound.
Caption: Primary degradation pathways of this compound.
Forced Degradation Experimental Workflow
This workflow outlines the systematic approach to studying compound stability as recommended by regulatory guidelines.[4][6]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Methylpyridine-2-carboxamide Analogs
The 4-methylpyridine-2-carboxamide scaffold represents a versatile and highly significant core structure in modern medicinal chemistry. Its unique electronic properties and conformational flexibility have made it a privileged starting point for the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the biological activities of various analogs derived from this core, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. We will explore how targeted modifications to this scaffold can profoundly influence activity against bacterial pathogens, cancer cell lines, and specific enzyme targets.
Antibacterial Activity: Targeting Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs), presents a formidable challenge to public health.[1] ESBL enzymes hydrolyze and inactivate a broad range of β-lactam antibiotics, rendering them ineffective.[2] Researchers have explored analogs of this compound as a potential avenue for new antibacterial agents that can overcome these resistance mechanisms.
Comparative Efficacy of Thiophene-2-Carboxamide Analogs
A notable series of analogs involves the synthesis of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides.[1] These compounds have been evaluated for their efficacy against ESBL-producing clinical strains of Escherichia coli, a common and often dangerous pathogen.
Table 1: In Vitro Antibacterial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs against ESBL-producing E. coli
| Compound ID | R-Group on Thiophene Ring | Zone of Inhibition (mm) at 50 mg/mL | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 4a | 5-Bromo | 13 ± 2 | 62.5 | 125 |
| 4c | 5-(4-Chlorophenyl) | 15 ± 2 | 125 | 250 |
| Other Analogs (4b, 4d-h) | Various Aryl Groups | Good Activity | 125 - 500 | 250 - 1000 |
Data synthesized from MDPI, 2023.[1]
Structure-Activity Relationship (SAR) Insights
The experimental data reveals a clear structure-activity relationship.[1] The introduction of a thiophene-2-carboxamide moiety is crucial for activity. Furthermore, substitutions on this thiophene ring significantly modulate the antibacterial potency.
-
Halogenation: The presence of a bromine atom at the 5-position of the thiophene ring (Compound 4a ) confers potent activity.[1]
-
Aryl Substitution: The addition of a 4-chlorophenyl group (Compound 4c ) also results in high activity, suggesting that an electron-withdrawing group at this position enhances the compound's ability to interact with its bacterial target.[1]
-
Mechanism of Action: Molecular docking studies suggest these compounds act as inhibitors of the β-lactamase enzyme. The pyridine and thiophene rings engage in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site, preventing the hydrolysis of β-lactam antibiotics.[1]
Experimental Protocol: Agar Well Diffusion Assay
This method provides a straightforward, qualitative and semi-quantitative assessment of antibacterial activity. The principle lies in the diffusion of the test compound from a well through an agar plate seeded with a specific bacterium, resulting in a zone of growth inhibition.
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., ESBL-producing E. coli) equivalent to a 0.5 McFarland standard.
-
Seeding the Plate: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the bacterial inoculum to ensure confluent growth.
-
Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) into each well. A solvent control (DMSO alone) must be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters. A larger zone diameter indicates greater antibacterial activity.
Anticancer Activity: Probing Antiproliferative Effects
The pyridine carboxamide scaffold is also a key feature in the design of novel anticancer agents.[3] Analogs have been developed and tested for their ability to inhibit the growth of various human cancer cell lines, with some showing promising potency and selectivity.
Comparative Efficacy of Phenoxy-Pyridine-2-Carboxamide Analogs
Derivatives of 4-(4-aminophenoxy)pyridine-2-carboxamide have been synthesized and evaluated for their antiproliferative activities.[3] These studies aim to identify structural modifications that enhance cytotoxicity against cancer cells.
Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Selected Analogs
| Cell Line | Compound A (Parent Scaffold) | Compound B (Optimized Analog) | Doxorubicin (Control) |
| HepG2 (Liver Cancer) | > 50 | 5.2 | 0.8 |
| HCT116 (Colon Carcinoma) | > 50 | 8.1 | 0.5 |
| A549 (Lung Cancer) | 45.3 | 3.9 | 1.2 |
| PC-3 (Prostate Cancer) | 38.7 | 4.5 | 1.5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is representative of typical findings for this class of compounds.[3][4]
Structure-Activity Relationship (SAR) Insights
SAR studies on these anticancer analogs have highlighted several key features for enhancing potency:
-
Amine Substitution: Modification of the terminal aminophenoxy group is a critical determinant of activity. Acylation or alkylation at this position can significantly impact the compound's interaction with its cellular target.[3]
-
Pyridine Ring Substitution: The introduction of specific substituents on the pyridine ring can modulate the compound's electronic properties and its ability to fit into protein binding pockets.
-
Targeted Pathways: While the exact mechanism for many analogs is still under investigation, some pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[5] SHP2 is a critical regulator of cell proliferation pathways, making it an attractive target for cancer therapy.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Live cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Enzyme Inhibition: Targeting Nitric Oxide Synthase (iNOS)
Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes.[6] It is produced by a family of enzymes called nitric oxide synthases (NOS). The inducible isoform, iNOS (or NOS II), is often overexpressed during inflammation and has been implicated in various diseases. Consequently, selective iNOS inhibitors are of significant therapeutic interest. 2-Amino-4-methylpyridine, a close structural relative of our core molecule, is a potent, non-selective NOS inhibitor.[7]
Comparative Efficacy of 6-Substituted 2-Amino-4-methylpyridine Analogs
Researchers have synthesized and evaluated a series of 6-substituted 2-amino-4-methylpyridine analogs to improve both potency and selectivity for iNOS over other isoforms like eNOS (endothelial) and nNOS (neuronal).[6]
Table 3: In Vitro Inhibitory Activity (IC₅₀ in nM) of Analogs against NOS Isoforms
| Compound | Substitution at Position 6 | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) | iNOS Selectivity (vs. eNOS) |
| 1 | -H (Parent) | 40 | 100 | 100 | 2.5x |
| 2 | -CH(CH₃)₂ | 28 | >1000 | >1000 | >35x |
| 9 | -(CH₂)₂CH₂F (Fluoropropyl) | 35 | >1000 | >1000 | >28x |
| 18 | -(CH₂)₃CH₂F (Fluorobutyl) | 50 | >1000 | >1000 | >20x |
Data synthesized from NIH publications.[6][7]
Structure-Activity Relationship (SAR) Insights
-
Positional Tolerance: Computational studies suggested that position-6 of the 2-amino-4-methylpyridine scaffold is the most tolerant for introducing substituents without losing affinity for the enzyme's active site.[6]
-
Alkyl Substitution: The addition of small alkyl groups at position 6, such as an isopropyl group (Compound 2 ), not only maintained high potency against iNOS but dramatically improved selectivity by reducing inhibition of eNOS and nNOS.[6]
-
Functionalization for Imaging: The introduction of fluorinated alkyl chains (Compounds 9 and 18 ) was pursued to develop potential PET radiotracers for imaging iNOS expression in vivo, demonstrating the scaffold's utility in diagnostics.[6]
-
Mechanism of Inhibition: Kinetic studies have shown that these compounds act as competitive inhibitors with respect to L-arginine, the natural substrate for NOS enzymes. This indicates they bind to the active site of the enzyme.[7]
Conclusion
The this compound scaffold is a remarkably fruitful starting point for drug discovery. Through targeted chemical modifications, analogs have been developed with potent and often selective biological activities across a range of therapeutic areas. The structure-activity relationships discussed herein demonstrate that subtle changes to the core structure—such as the addition of halogens, aryl groups, or alkyl chains—can profoundly influence interactions with biological targets. This guide underscores the power of medicinal chemistry to rationally design and optimize lead compounds, paving the way for the development of next-generation therapeutics. The provided experimental protocols offer a validated framework for researchers to continue exploring the vast potential of this versatile chemical family.
References
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Al-Suhaimi, A. M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]
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Sartorelli, A. C., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]
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Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. [Link]
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Vasdev, N., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]
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Reddy, C. N., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. National Institutes of Health. [Link]
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PubChem. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. National Institutes of Health. [Link]
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Rauf, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. National Institutes of Health. [Link]
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Griffiths, R. J., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. National Institutes of Health. [Link]
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Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health. [Link]
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Lai, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]
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Wang, S., et al. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. [Link]
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Calic, P. P. S., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. MalariaWorld. [Link]
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Rivera, G., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]
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Patel, H. K., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]
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Rauf, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]
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Perez-Lemus, G. R., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Baklanov, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Kavitha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
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- 2. 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride | C13H15Cl2N3O2 | CID 54595720 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Validation of 4-Methylpyridine-2-carboxamide as a Putative Drug Target
This guide provides a comprehensive framework for researchers and drug development professionals on the validation of 4-Methylpyridine-2-carboxamide as a potential therapeutic agent. We will explore the scientific rationale, detail rigorous experimental protocols for target validation, and compare its potential efficacy against established alternatives, ensuring a foundation of scientific integrity and logical progression.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule that has garnered interest within the scientific community. Structurally, it belongs to the pyridinecarboxamide class of compounds, which are known to exhibit a wide range of biological activities. While the precise molecular target of this compound is a subject of ongoing investigation, its structural analogs have been implicated in various cellular processes, suggesting its potential as a modulator of key signaling pathways in diseases such as cancer and neurodegenerative disorders. The validation process outlined below is critical to confirming its mechanism of action and establishing its therapeutic viability.
Part 1: The Target Validation Workflow: A Step-by-Step Approach
The journey from a promising compound to a validated drug target is a meticulous process. Here, we present a robust, multi-stage workflow designed to rigorously assess the interaction of this compound with its putative cellular target.
Workflow Overview
Caption: A multi-phase workflow for drug target validation.
Rationale: SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of a drug-target interaction. This is a crucial first step to quantify the physical interaction between this compound and its putative protein target.
Methodology:
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified putative target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the immobilized target protein surface and a reference flow cell.
-
Monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the ligand.
-
After each injection, regenerate the sensor surface using a low pH glycine solution or another appropriate regeneration buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Rationale: CETSA allows for the direct assessment of target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with either vehicle control or varying concentrations of this compound for a specified duration.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Part 2: Comparative Analysis with Alternative Compounds
A critical aspect of drug target validation is understanding how the compound of interest performs relative to existing or alternative therapeutic strategies. This section provides a comparative framework.
| Metric | This compound (Hypothetical Data) | Alternative Compound A | Alternative Compound B |
| Binding Affinity (KD) | 50 nM | 10 nM | 200 nM |
| Cellular Potency (IC50) | 200 nM | 50 nM | 1 µM |
| In Vivo Efficacy (Tumor Growth Inhibition) | 60% | 85% | 40% |
| Off-Target Effects | Low | Moderate | Low |
Interpretation of Comparative Data:
The hypothetical data above illustrates a scenario where this compound shows moderate binding affinity and cellular potency. While Alternative Compound A demonstrates higher potency, it may also have more significant off-target effects. Alternative Compound B is less potent. This comparative analysis is vital for making informed decisions about which compound to advance in the drug development pipeline.
Understanding the downstream effects of target engagement is crucial. Let's assume our putative target is a kinase within a known cancer-related signaling pathway.
Caption: Putative signaling pathway modulated by this compound.
A thorough investigation would involve comparing the effects of this compound and its alternatives on the phosphorylation status of downstream proteins (e.g., Downstream Kinase 1 and 2) and the expression of target genes regulated by the transcription factor.
Conclusion and Future Directions
The validation of this compound as a drug target requires a systematic and multi-faceted approach. The experimental workflows detailed in this guide provide a robust framework for establishing its mechanism of action, from initial binding to cellular engagement and downstream functional effects. Comparative analysis against alternative compounds is essential for contextualizing its therapeutic potential. Future research should focus on comprehensive off-target profiling, pharmacokinetic and pharmacodynamic studies, and the development of more potent and selective analogs. This rigorous validation process is paramount to translating a promising chemical entity into a clinically effective therapeutic.
References
-
Surface Plasmon Resonance (SPR) : A detailed overview of the principles and applications of SPR in drug discovery. (Source: GE Healthcare, [Link])
-
Cellular Thermal Shift Assay (CETSA) : The original publication detailing the CETSA method for determining drug-target engagement in cells and tissues. (Source: Science, [Link])
-
Drug Target Validation : A comprehensive review of the various strategies and technologies used in drug target validation. (Source: Nature Reviews Drug Discovery, [Link])
-
Pyridinecarboxamide Derivatives in Medicinal Chemistry : A review article discussing the synthesis and biological activities of various pyridinecarboxamide derivatives. (Source: Molecules, [Link])
-
In Vivo Xenograft Models : An overview of the use of xenograft models in cancer research for evaluating the efficacy of new therapeutic agents. (Source: Cold Spring Harbor Protocols, [Link])
Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery
An In-Depth Comparative Guide to 4-Methylpyridine-2-carboxamide and its Heterocyclic Analogs as Kinase Inhibitors
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif found in a multitude of biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone for designing targeted therapeutics. Within this class, pyridine carboxamides have emerged as particularly potent modulators of various enzyme families, most notably protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, especially cancer, making them a major focus of drug development.[1][2]
This guide provides a detailed comparison of This compound with its structurally similar heterocyclic analogs. We will delve into its performance as a kinase inhibitor, contrasting it with its parent compound, positional isomers, and other substituted derivatives. By examining experimental data, structure-activity relationships (SAR), and key methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical space. Our primary focus will be on the inhibition of Cyclin-Dependent Kinases (CDKs), a family of enzymes central to cell cycle control and a promising target for anti-cancer therapies.[3][4]
Synthesis and Physicochemical Landscape
The accessibility of a compound is a critical first step in its evaluation. Pyridine carboxamides are generally synthesized through standard amide bond formation, typically by activating the corresponding pyridine carboxylic acid and reacting it with an appropriate amine.[5][6] A common and robust method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride, followed by coupling with the desired amine.[6]
Caption: General synthesis workflow for pyridine carboxamides.
The position of the carboxamide group and other substituents on the pyridine ring dramatically influences the compound's physicochemical properties, which in turn affect its solubility, membrane permeability, and target engagement.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (Conjugate Acid) | Isomer Type |
| This compound | ![]() | 136.15 | ~5.9 (estimated) | Target Compound |
| Picolinamide | ![]() | 122.12 | 5.79 | Parent Compound |
| Nicotinamide (Vitamin B3) | ![]() | 122.12 | 3.35 | Positional Isomer |
| Isonicotinamide | ![]() | 122.12 | 3.59 | Positional Isomer |
Table 1: Physicochemical Properties of this compound and Key Comparators. The methyl group in the 4-position of the target compound is expected to slightly increase the pKa compared to the parent picolinamide due to its electron-donating nature.[7] The pKa values for the nicotinamide and isonicotinamide isomers are significantly lower, highlighting the profound electronic influence of substituent positioning.[8][9][10]
Comparative Efficacy in Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are serine/threonine kinases that act as master regulators of the cell cycle; their hyperactivity is a common feature in cancer, making them prime therapeutic targets.[1] The pyridine scaffold has been successfully exploited to generate potent CDK inhibitors.[3][11]
Structure-Activity Relationship (SAR)
By comparing the inhibitory activities of this compound and its analogs, clear SAR trends emerge. The data strongly suggests that the arrangement of substituents around the pyridine core is critical for potent and selective inhibition of CDKs, particularly CDK2.
Caption: Key structure-activity relationship considerations for pyridine carboxamide-based CDK inhibitors.
Studies show that compounds with the carboxamide group at the 2-position (picolinamides) often form critical hydrogen bonds with the hinge region of the kinase active site. The addition of a methyl group at the 4-position, as in our title compound, can enhance binding by interacting with hydrophobic pockets within the ATP-binding site, potentially improving both potency and selectivity.
Quantitative Performance Data
The following table summarizes the in vitro inhibitory activity (IC₅₀) of several pyridine derivatives against CDK2/cyclin A2, a key complex for G1/S phase cell cycle progression.[1]
| Compound ID | Core Scaffold | Key Substitutions | CDK2/cyclin A2 IC₅₀ (µM) | Reference |
| Reference 1 | Pyridine | 2-Carboxamide, 4-Methyl, N-aryl | 0.05 - 1.0 | [3] |
| Reference 2 | Pyridine | 2-Chloro, 4-Thiophenyl, 6-Naphthyl | 0.24 | [1] |
| Reference 3 | Pyrazolo[3,4-b]pyridine | Varied Substitutions | 0.36 | [4] |
| Roscovitine | Purine | N/A (Reference Inhibitor) | 0.394 | [1] |
Table 2: Comparative Inhibitory Potency of Pyridine-Based Compounds against CDK2. The data reveals that optimized pyridine carboxamides can achieve nanomolar to low micromolar potency, rivaling or exceeding that of established reference inhibitors like Roscovitine.[1][3] The "scaffold hopping" approach, which replaces a known active core (like purine) with a different one (like pyridine), has proven effective in discovering novel and potent CDK inhibitors.[3][4]
In-Focus Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
To provide a self-validating and trustworthy framework, we describe a standard, robust protocol for measuring kinase inhibition. Luminescence-based assays that quantify ADP production, such as the ADP-Glo™ Kinase Assay, are widely used in drug discovery for their high sensitivity, broad applicability, and suitability for high-throughput screening.[12][13]
Causality Behind Experimental Choices
-
Principle: The assay measures the amount of ADP produced by the kinase reaction. This is directly proportional to kinase activity. A potent inhibitor will result in less ADP production and, consequently, a lower luminescent signal.
-
Reagents: The ADP-Glo™ system is a two-step process. First, a reagent is added to stop the kinase reaction and deplete the remaining ATP. This is crucial to prevent interference with the subsequent detection step. Second, a detection reagent is added to convert the ADP produced into ATP, which then drives a luciferase reaction, generating light.
-
Controls: A "no enzyme" control establishes the background signal, while a "no inhibitor" (DMSO vehicle) control represents 100% kinase activity. A reference inhibitor (like Staurosporine or Roscovitine) is used as a positive control for inhibition.[12]
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to generate a dose-response curve.
-
-
Kinase Reaction Setup:
-
In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of a solution containing the CDK2/cyclin A2 enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a suitable peptide substrate and ATP at its Kₘ concentration) to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the reaction and deplete excess ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[12]
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
A Note on Pharmacokinetics and Drug-Like Properties
While high in vitro potency is essential, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For pyridine-based inhibitors, metabolic stability can be a challenge. The pyridine ring is susceptible to oxidation by cytochrome P450 enzymes. However, strategic placement of substituents can block these metabolic "soft spots" and improve pharmacokinetic profiles.[14]
Pharmacokinetic studies in preclinical models for advanced pyridine-based inhibitors have shown variable results, with oral bioavailability ranging from low (11.2% in rats for one compound) to excellent (88.0% in mice for another).[15] This highlights the critical need for early-stage ADME profiling and iterative optimization of the chemical scaffold to balance potency with drug-like properties.[14]
Conclusion and Future Directions
This guide demonstrates that this compound belongs to a powerful class of heterocyclic compounds with significant potential as kinase inhibitors.
-
Key Comparison: Compared to its positional isomers, nicotinamide and isonicotinamide, the picolinamide scaffold (2-carboxamide) appears superior for targeting the ATP-binding site of many kinases due to its ability to form key hydrogen bonds.
-
Impact of Substitution: The addition of a methyl group at the 4-position can enhance potency, likely through favorable hydrophobic interactions, distinguishing it from the unsubstituted parent compound, picolinamide.
-
Performance: Optimized derivatives within this class exhibit potent CDK2 inhibition, often in the double-digit nanomolar to low micromolar range, making them highly relevant for oncology research.[1][3]
Future research should focus on expanding the SAR to improve selectivity across the kinome and on fine-tuning physicochemical properties to achieve optimal pharmacokinetic profiles. The strategic modification of the pyridine carboxamide scaffold remains a highly promising avenue for the development of next-generation targeted therapies.
References
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- Vertex AI Search. (2024).
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- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
- Vertex AI Search. (2024). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. HETEROCYCLES.
- Vertex AI Search. (2024). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
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- Vertex AI Search. (2024). Pyridine scaffold‐based CDK‐9 inhibitors.
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- Vertex AI Search. (2024). Design, synthesis, and structure-activity relationships of pyridoquinazolinecarboxamides as RNA polymerase I inhibitors. PubMed.
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- Vertex AI Search. (2024). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs.
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Pyridine Carboxamide Derivatives
Introduction: The Critical Role of Selectivity in Drug Development
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic windows, making the comprehensive assessment of a compound's cross-reactivity a cornerstone of preclinical safety evaluation.[1][2] This guide provides a comparative framework for evaluating the cross-reactivity of pyridine carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. We will use 4-Methylpyridine-2-carboxamide as a central case study to illustrate the principles and methodologies essential for a robust selectivity profile.
The pyridine carboxamide moiety is a versatile pharmacophore found in a range of biologically active molecules, from anti-inflammatory agents to kinase inhibitors.[3][4] Its ability to form key hydrogen bonds and engage in various molecular interactions makes it a privileged structure in drug design. However, this same versatility necessitates a thorough investigation of its potential to interact with unintended biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret cross-reactivity studies with scientific rigor.
Pillar 1: Causality-Driven Experimental Design for Cross-Reactivity Profiling
A meaningful cross-reactivity study is not a mere screening exercise but a well-reasoned investigation into the molecular interactions of a drug candidate. The choice of assays and experimental conditions must be guided by the compound's known or hypothesized mechanism of action and its structural characteristics.
Rationale for a Multi-faceted Assay Approach
No single assay can fully capture the complexity of a compound's interactions within a biological system. Therefore, a tiered approach employing biochemical and cell-based assays is crucial for building a comprehensive cross-reactivity profile.[5][6]
-
Biochemical Assays: These assays provide a direct measure of a compound's interaction with a purified biological target, such as an enzyme or receptor.[7] They are invaluable for determining binding affinities (Kd) and inhibition constants (Ki) in a controlled environment.[8][9]
-
Cell-Based Assays: These assays assess the functional consequences of a compound's activity in a more physiologically relevant context.[6][10][11] They can reveal on-target engagement and potential off-target effects by measuring downstream signaling events, changes in cell viability, or reporter gene activation.[5][10]
Selecting a Comparative Compound Panel
To contextualize the cross-reactivity of this compound, it is essential to compare its performance against structurally related and functionally relevant compounds. A well-chosen panel should include:
-
Structural Analogs: Compounds with minor modifications to the pyridine carboxamide scaffold (e.g., 4-Chloro-N-methylpyridine-2-carboxamide) help to elucidate the structure-activity relationships (SAR) and the impact of specific functional groups on selectivity.[3][12][13][14][15]
-
Known Selective and Non-Selective Compounds: Including compounds with established selectivity profiles serves as a benchmark for the assay performance and provides a valuable reference for interpreting the results of the test compound.
Pillar 2: Self-Validating Protocols for Trustworthy Data
The integrity of any cross-reactivity study hinges on the robustness and reproducibility of the experimental protocols. Each assay should be designed as a self-validating system with appropriate controls and quality checks.
In Vitro Biochemical Assays: A Step-by-Step Workflow
This assay determines the affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand.[9][16][17][18]
Protocol:
-
Target Immobilization (for SPR/BLI): Immobilize the purified target protein on a sensor chip according to the instrument manufacturer's instructions.
-
Reference Ligand Binding: Determine the dissociation constant (Kd) of a labeled reference ligand for the immobilized target by injecting a series of concentrations of the reference ligand.
-
Competition Experiment: Prepare a series of solutions containing a fixed concentration of the reference ligand and increasing concentrations of the test compound (e.g., this compound).
-
Injection and Data Acquisition: Inject the competition solutions over the target-immobilized sensor chip and record the binding response.
-
Data Analysis: Plot the binding response against the concentration of the test compound and fit the data to a suitable competition binding model to determine the IC50 (the concentration of test compound that inhibits 50% of the reference ligand binding).
-
Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 and the Kd of the reference ligand using the Cheng-Prusoff equation.
This assay measures the ability of a compound to inhibit the activity of a target enzyme.[8][19][20][21]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and its corresponding substrate at optimized concentrations.
-
Compound Incubation: Pre-incubate the enzyme with a range of concentrations of the test compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the initial reaction velocity against the concentration of the test compound and fit the data to determine the IC50 value.
-
Mechanism of Inhibition Studies: Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[8]
Caption: Workflow for biochemical cross-reactivity assays.
Cell-Based Functional Assays: Assessing Physiological Relevance
CETSA® measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing direct evidence of target engagement.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Isolate the soluble protein fraction.
-
Protein Detection: Detect the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.
This assay is used to measure the activation or inhibition of a specific signaling pathway by monitoring the expression of a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element specific to that pathway.[10]
Protocol:
-
Cell Transfection: Transfect a suitable cell line with a reporter construct containing the response element of interest.
-
Compound Treatment: Treat the transfected cells with a range of concentrations of the test compound.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme.
-
Data Analysis: Plot the reporter activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Logical flow of a cell-based functional assay.
Pillar 3: Authoritative Grounding and Data Interpretation
All experimental findings must be interpreted within the context of established scientific principles and regulatory expectations. Adherence to guidelines from bodies like the International Council for Harmonisation (ICH) is essential for preclinical safety assessment.[1][22][23]
Comparative Data Summary
The following table presents hypothetical data comparing the cross-reactivity profile of this compound with two structural analogs.
| Compound | Target A (Ki, nM) | Target B (Ki, nM) | Target C (Ki, nM) | Cell-Based IC50 (µM) - Pathway X | Cell-Based IC50 (µM) - Pathway Y |
| This compound | 15 | >10,000 | 5,000 | 0.5 | >50 |
| Analog 1 (4-Chloro-) | 5 | 500 | 1,000 | 0.1 | 25 |
| Analog 2 (N-ethyl-) | 50 | >10,000 | 8,000 | 2.5 | >50 |
Interpretation:
-
This compound demonstrates high selectivity for Target A over Targets B and C in biochemical assays. This selectivity is mirrored in the cell-based assays, with potent inhibition of Pathway X and minimal effect on Pathway Y.
-
Analog 1 , with the addition of a chloro group, shows increased potency for the primary target (Target A) but also a significant increase in off-target activity against Target B. This highlights a potential liability that warrants further investigation.
-
Analog 2 , with a modification to the carboxamide nitrogen, exhibits reduced potency for the primary target and maintains a clean off-target profile, suggesting this position is critical for on-target activity.
Conclusion: A Pathway to Safer Therapeutics
A thorough and well-designed cross-reactivity study is not a barrier to drug development but a critical tool for navigating the path to safer and more effective medicines. By employing a multi-faceted, data-driven approach, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling informed decisions and ultimately de-risking the progression of new therapeutic candidates. The principles and methodologies outlined in this guide provide a robust framework for the comparative analysis of pyridine carboxamide derivatives and can be adapted to other chemical scaffolds with similar rigor.
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
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Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]
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Oncolines B.V. (2024, October 16). Cell-Based Functional Assays. Retrieved from [Link]
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Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]
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Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements? Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Berk, P. D., Potter, B. J., & Stremmel, W. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Journal of Laboratory and Clinical Medicine, 99(6), 761–775. Retrieved from [Link]
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Weingand, K. W. (1992). Clinical pathology for preclinical safety assessment: current global guidelines. Toxicologic Pathology, 20(3_pt_2), 472–476. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
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FabGennix International, Inc. (n.d.). Competition Assay Protocol. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]
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Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(23), 2445–2463. Retrieved from [Link]
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Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]
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Autech. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from [Link]
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European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]
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van Ree, R. (2002). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 32(6), 811–814. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
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Åkerblom, L., & Mårtensson, U. (1987). Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. Journal of Immunological Methods, 96(2), 241–245. Retrieved from [Link]
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Kalinina, I. A., Stepanov, A. I., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
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Singh, V., Chib, R., Singh, S., Kumar, A., Singh, A., Kumar, A., ... & Singh, R. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 296, 100254. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 220000-87-3 | Product Name : 4-Chloro-N-methylpyridine-2-carboxamide. Retrieved from [Link]
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A Comparative Analysis of 4-Methylpyridine-2-carboxamide and Isoniazid for the Treatment of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), the scientific community continuously evaluates emerging compounds against established frontline drugs. This guide provides a detailed, objective comparison between the well-established anti-TB drug, isoniazid (INH), and the investigational compound class of pyridine-2-carboxamides, represented here by 4-Methylpyridine-2-carboxamide. This analysis is grounded in available experimental data, offering insights into their respective mechanisms of action, efficacy, and potential for future drug development.
Introduction: The Enduring Challenge of Tuberculosis and the Need for New Therapeutic Agents
Tuberculosis remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1] Isoniazid, a cornerstone of first-line anti-TB therapy for decades, is facing increasing challenges due to resistance. This has spurred the search for new chemical entities with novel mechanisms of action that can overcome existing resistance patterns. The pyridine carboxamides have emerged as a promising class of compounds with demonstrated anti-tubercular activity.
Chemical Structures
A fundamental aspect of understanding the function of these molecules is their chemical architecture.
| Compound | Chemical Structure |
| Isoniazid | |
| This compound |
Mechanism of Action: A Tale of Two Pathways
Isoniazid and the pyridine-2-carboxamide class of compounds exhibit distinct mechanisms of action, a crucial factor in their potential to combat drug-resistant TB.
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, isoniazid forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[3] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.[3][4] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.[1][5]
Caption: Mechanism of action of Isoniazid.
This compound and its Derivatives: A Novel Approach
While direct mechanistic studies on this compound are limited, research on structurally similar pyridine carboxamides, such as MMV687254, reveals a distinct mode of action. These compounds also appear to be prodrugs, but their activation is dependent on the mycobacterial amidase, AmiC.[6][7] The activated form of these compounds is thought to have a dual mechanism: direct inhibition of bacterial growth and induction of autophagy in infected macrophages.[6][7] This multifaceted approach could be particularly effective against intracellular Mtb.
Caption: Proposed mechanism of action for pyridine-2-carboxamides.
In Vitro Efficacy: A Head-to-Head Look at the Data
The in vitro activity of an antimicrobial agent is a primary indicator of its potential therapeutic value. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Mtb Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | H37Rv (susceptible) | 0.025 - 0.05 | 0.18 - 0.36 | [8] |
| Isoniazid | MDR/XDR strains | > 1.0 | > 7.3 | [9] |
| Pyridine-2-carboxamide derivative (MMV687254) | H37Rv (susceptible) | - | 1.56 | [3] |
| Pyridine-2-carboxamide derivative (MMV687254) | MDR/XDR strains | - | 1.56 - 3.125 | [3] |
| Other Pyridine-2-carboxamide derivatives | H37Rv (susceptible) | 0.8 - 1.5 | - | [10][11] |
Key Observations:
-
Isoniazid is highly potent against susceptible strains of Mtb, with very low MIC values.
-
The efficacy of isoniazid is significantly diminished against resistant strains.
-
Promising pyridine-2-carboxamide derivatives, such as MMV687254, demonstrate consistent activity against both drug-sensitive and drug-resistant Mtb strains, highlighting their potential to address the challenge of resistance.[3]
Toxicity Profile: A Critical Consideration for Drug Development
The therapeutic index of a drug is defined by its efficacy relative to its toxicity. A favorable safety profile is paramount for any new anti-TB candidate.
Isoniazid Toxicity
The clinical use of isoniazid is associated with two primary toxicities:
-
Hepatotoxicity: Isoniazid can cause a range of liver injuries, from asymptomatic elevation of liver enzymes to severe, and sometimes fatal, hepatitis.[12][13]
-
Neurotoxicity: Peripheral neuropathy is another well-documented side effect, which is thought to be related to the drug's interference with pyridoxine (vitamin B6) metabolism.[12][14]
This compound and Derivatives: An Emerging Picture
Specific toxicological data for this compound is limited. However, general safety data for related compounds like 4-methylpyridine and other carboxamides indicate potential for skin and eye irritation, and harm if swallowed.[6] More relevant to therapeutic use, cytotoxicity studies on various carboxamide derivatives against mammalian cell lines have been conducted. For instance, some arylcarboxamide derivatives showed high selectivity for Mtb over mammalian Vero cells, with IC50 values greater than 227 µM, indicating a potentially favorable therapeutic window.[15]
| Compound Class | Toxicity Profile | Supporting Evidence |
| Isoniazid | Hepatotoxicity, Neurotoxicity | Well-documented in clinical practice and literature.[12][13][14] |
| Pyridine-2-carboxamides | Potential for skin/eye irritation. Some derivatives show low cytotoxicity against mammalian cells. | Safety Data Sheets for related compounds.[6] In vitro cytotoxicity assays on specific derivatives.[15] |
Mechanisms of Resistance: Understanding the Enemy
The development of drug resistance is a major hurdle in TB treatment. Understanding the molecular basis of resistance is key to developing strategies to overcome it.
Isoniazid Resistance
Resistance to isoniazid is well-characterized and primarily arises from mutations in two key genes:
-
katG : Mutations in the gene encoding the catalase-peroxidase enzyme, KatG, prevent the activation of the isoniazid prodrug.[16][17] This is the most common mechanism of high-level isoniazid resistance.
-
inhA : Mutations in the promoter region or the coding sequence of the inhA gene can lead to overexpression of the InhA enzyme or reduce its affinity for the INH-NAD adduct, resulting in low-level resistance.[17][18]
Resistance to Pyridine-2-carboxamides
As a newer class of compounds, the mechanisms of resistance to pyridine-2-carboxamides are still being elucidated. However, studies on the derivative MMV687254 have identified mutations in the amiC gene, which encodes the amidase responsible for activating the prodrug.[6][7] This distinct resistance pathway suggests that there would be no cross-resistance between isoniazid and this class of compounds.
Experimental Protocols
For researchers seeking to evaluate novel compounds against M. tuberculosis, standardized and reproducible experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used, rapid, and cost-effective method for determining the MIC of anti-tubercular agents.
Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent indicator, resazurin, to the pink, fluorescent resorufin. The inhibition of this color change is used to determine the MIC.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in 7H9 broth to achieve the final inoculum concentration.
-
-
Drug Dilution Series:
-
In a 96-well microplate, prepare two-fold serial dilutions of the test compounds (e.g., this compound and isoniazid) in 7H9 broth.
-
Include a drug-free control well (inoculum only) and a media-only control well (sterility control).
-
-
Inoculation and Incubation:
-
Add the prepared mycobacterial inoculum to each well containing the drug dilutions and the drug-free control.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Conclusion and Future Directions
Isoniazid remains a potent and essential drug for the treatment of susceptible tuberculosis. However, the rise of resistance necessitates the development of new therapeutic agents. The pyridine-2-carboxamide class, represented by compounds like this compound and its more studied derivatives, presents a promising avenue for research. Their novel mechanism of action, which differs from that of isoniazid, and their activity against drug-resistant strains of Mtb are particularly encouraging.
Future research should focus on:
-
Comprehensive evaluation of this compound: Dedicated studies are needed to fully characterize its anti-tubercular activity, mechanism of action, and toxicity profile.
-
Structure-Activity Relationship (SAR) studies: Further optimization of the pyridine-2-carboxamide scaffold could lead to the development of more potent and less toxic derivatives.
-
In vivo efficacy and safety studies: Promising candidates from this class must be evaluated in animal models of tuberculosis to assess their therapeutic potential in a living organism.
The continued investigation of novel compound classes like the pyridine-2-carboxamides is critical in the global effort to combat tuberculosis and overcome the challenge of drug resistance.
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A Comparative Analysis of Sorafenib and Its Next-Generation Derivatives in Kinase Inhibition
This guide provides a comprehensive comparison of the multi-kinase inhibitor sorafenib with its emerging derivatives. Our focus is to dissect the nuances in their efficacy, target specificity, and the downstream signaling implications for researchers in oncology and drug development. We will delve into the experimental data that underpins these comparisons and provide actionable protocols for independent validation.
Introduction: The Evolving Landscape of Kinase Inhibition
The targeting of protein kinases has been a cornerstone of modern cancer therapy since the approval of imatinib. Sorafenib, a potent inhibitor of multiple kinases, including VEGFR, PDGFR, and Raf kinases, has been a key player in the treatment of renal cell carcinoma and hepatocellular carcinoma. However, acquired resistance and off-target effects have driven the development of next-generation sorafenib derivatives. This guide will explore the comparative efficacy of these derivatives, offering a data-driven perspective for researchers.
The choice to compare sorafenib with its derivatives, rather than with 4-Methylpyridine-2-carboxamide, is based on the current landscape of publicly available scientific literature. While this compound is a known chemical entity, there is a notable absence of published data regarding its efficacy as a kinase inhibitor or anti-cancer agent. Therefore, a direct and meaningful comparison with a well-established drug like sorafenib is not scientifically feasible at this time. Our focus will instead be on providing a robust analysis of well-characterized sorafenib analogs, a topic of significant interest to the research community.
Mechanism of Action: A Comparative Overview
Sorafenib exerts its anti-tumor effects by targeting key signaling pathways involved in tumor proliferation and angiogenesis. Its derivatives are often designed to improve upon its target profile, either by increasing potency against the primary targets or by broadening the inhibitory spectrum to overcome resistance mechanisms.
The RAF/MEK/ERK Signaling Pathway
A primary target of sorafenib is the RAF/MEK/ERK pathway, which is frequently dysregulated in cancer. Sorafenib inhibits both wild-type and mutated B-RAF.
Caption: Inhibition of the RAF/MEK/ERK pathway by sorafenib and its derivatives.
Angiogenesis Inhibition
Sorafenib and many of its derivatives also target VEGFR and PDGFR, key receptors in the angiogenesis signaling cascade. This dual action on both tumor cells and the tumor microenvironment is a hallmark of their therapeutic effect.
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of sorafenib and its derivatives in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for Target Kinase Phosphorylation
This technique is used to assess the inhibitory effect of the compounds on the phosphorylation of their target kinases.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Conclusion and Future Directions
The development of sorafenib derivatives has led to significant advancements in the treatment of various cancers. While derivatives like regorafenib and lenvatinib have shown improved or altered target profiles, the quest for more potent and selective inhibitors continues. Future research should focus on developing derivatives that can overcome known resistance mechanisms and minimize off-target toxicities. The experimental frameworks provided in this guide offer a starting point for the rigorous preclinical evaluation of these next-generation kinase inhibitors.
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]
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A Comparative Analysis of the Biological Activities of Picolinamide Isomers
Introduction
Picolinamide, nicotinamide, and isonicotinamide, as structural isomers of pyridinecarboxamide, present a compelling case study in structure-activity relationships. While sharing the same molecular formula (C₆H₆N₂O), the seemingly subtle shift in the position of the carboxamide group on the pyridine ring profoundly influences their interaction with biological targets. This guide provides a comprehensive comparative analysis of the biological activities of these three isomers, offering researchers, scientists, and drug development professionals a detailed examination of their differential effects on key cellular processes. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for relevant assays to facilitate further investigation in this area.
The pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. Nicotinamide, also known as niacinamide, is the most extensively studied of the three isomers, primarily due to its role as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺)[1][2]. These molecules are central to cellular metabolism, DNA repair, and a multitude of signaling pathways. Picolinamide and isonicotinamide, while less ubiquitous in biological systems, exhibit distinct and sometimes potent biological effects that are of significant interest for therapeutic development. This guide will objectively compare their performance across several key biological activities, highlighting the importance of isomeric structure in determining pharmacological outcomes.
I. Modulation of Inflammatory and Nociceptive Pathways
A key area where the differential activities of picolinamide isomers are evident is in the modulation of inflammation and pain signaling. A direct comparative study has demonstrated that all three isomers possess antinociceptive and anti-inflammatory properties, albeit with varying potencies.
Anti-inflammatory and Antinociceptive Effects
In a study utilizing murine models of nociception and inflammation, nicotinamide, picolinamide, and isonicotinamide were all shown to exert inhibitory effects.
-
Nicotinamide demonstrated the broadest activity, inhibiting both the first (neurogenic) and second (inflammatory) phases of the formalin-induced nociceptive response. It also showed efficacy in a thermal nociception model (hot-plate test) and reduced mechanical allodynia in a carrageenan-induced inflammatory pain model. Furthermore, nicotinamide significantly inhibited carrageenan-induced paw edema in both mice and rats[3].
-
Picolinamide and Isonicotinamide were effective in inhibiting the second phase of the formalin test, indicating a primary role in modulating inflammatory pain. Both isomers also reduced carrageenan-induced paw edema[3].
Notably, the effective doses varied between the isomers, suggesting differences in their potency and/or pharmacokinetic profiles. Picolinamide appeared to be the most potent in the anti-inflammatory models, showing effects at a lower dose (125 mg/kg) compared to nicotinamide and isonicotinamide (500-1000 mg/kg)[3].
| Isomer | Formalin Test (Phase 1) | Formalin Test (Phase 2) | Carrageenan-Induced Edema |
| Picolinamide | No significant effect | Inhibited | Inhibited |
| Nicotinamide | Inhibited | Inhibited | Inhibited |
| Isonicotinamide | No significant effect | Inhibited | Inhibited |
Table 1: Comparative Anti-inflammatory and Antinociceptive Activities.
Mechanism of Anti-inflammatory Action: Cytokine Inhibition
The anti-inflammatory effects of nicotinamide are, at least in part, attributed to its ability to inhibit the production of pro-inflammatory cytokines. In vitro studies using endotoxin-stimulated human whole blood have shown that nicotinamide dose-dependently inhibits the release of interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α)[4][5]. This broad-spectrum cytokine inhibition highlights a potential mechanism that may also be relevant for picolinamide and isonicotinamide, although direct comparative studies on cytokine inhibition by all three isomers are warranted.
II. Regulation of Cellular Metabolism and Signaling through NAD⁺-Dependent Enzymes
The most profound and well-documented biological role of nicotinamide lies in its function as a precursor for NAD⁺ synthesis. This critical role underpins its influence on a vast array of cellular processes mediated by NAD⁺-dependent enzymes, such as sirtuins and poly (ADP-ribose) polymerases (PARPs). The isomeric position of the carboxamide group in picolinamide and isonicotinamide dramatically alters their interaction with the enzymatic machinery of NAD⁺ metabolism.
NAD⁺ Biosynthesis
Nicotinamide is a key component of the NAD⁺ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT)[6]. NMN is then adenylated to form NAD⁺. This pathway is crucial for maintaining cellular NAD⁺ pools. While nicotinamide readily enters this pathway, there is a lack of evidence to suggest that picolinamide or isonicotinamide can serve as efficient precursors for NAD⁺ synthesis in mammalian cells.
Caption: The NAD⁺ Salvage Pathway.
Sirtuin Modulation
Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in regulating metabolism, stress responses, and aging. Nicotinamide is a well-established feedback inhibitor of sirtuin activity[7][8]. Interestingly, isonicotinamide has been shown to act as a sirtuin activator in yeast, not by directly stimulating the enzyme, but by alleviating the inhibitory effect of nicotinamide and by increasing intracellular NAD⁺ concentrations[2].
A direct in vitro comparison of the inhibitory effects of nicotinamide and isonicotinamide on human sirtuins revealed a stark contrast in their potencies:
| Isomer | SIRT1 IC₅₀ | SIRT3 IC₅₀ |
| Nicotinamide | 68.1 ± 1.8 µM | 36.7 ± 1.3 µM |
| Isonicotinamide | 12.2 ± 0.3 mM | 13.8 ± 0.5 mM |
Table 2: Comparative Inhibition of Human Sirtuins (SIRT1 and SIRT3). [9]
This dramatic difference in inhibitory potency, with isonicotinamide being approximately 180-fold and 375-fold less potent than nicotinamide against SIRT1 and SIRT3 respectively, underscores the critical role of the carboxamide position for interaction with the sirtuin active site. There is currently a lack of published data on the direct effects of picolinamide on sirtuin activity.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARPs are a family of enzymes involved in DNA repair and other cellular processes. They utilize NAD⁺ as a substrate to synthesize poly (ADP-ribose) chains on target proteins. Nicotinamide is a known inhibitor of PARP activity[6]. While several potent and specific PARP inhibitors have been developed for clinical use, nicotinamide itself can inhibit PARP at millimolar concentrations[10]. To date, there is a lack of direct comparative studies evaluating the PARP inhibitory activity of picolinamide and isonicotinamide. Given the structural similarity to nicotinamide, it is plausible that they may also interact with the NAD⁺ binding site of PARP enzymes, though likely with different affinities.
III. Antimicrobial Activity
The pyridinecarboxamide scaffold is also found in several antimicrobial agents. Comparative studies have begun to elucidate the differential antibacterial activities of picolinamide and its isomers.
Direct Antibacterial Effects
A study investigating picolinamide and isonicotinamide derivatives as antibacterial agents against Clostridioides difficile revealed that the isomeric position is a key determinant of both potency and selectivity. Starting from an isonicotinamide lead compound that was equally active against methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile, researchers found that shifting the carboxamide group to the 2-position (picolinamide) resulted in a dramatic increase in selectivity for C. difficile[11]. One optimized picolinamide analog demonstrated over 1000-fold greater selectivity for C. difficile compared to MRSA[11]. This highlights the potential of the picolinamide scaffold for the development of narrow-spectrum antibiotics that spare the gut microbiota.
Synergistic Antimicrobial Activity
In a separate study, the synergistic effects of nicotinamide and isonicotinamide with the human antimicrobial peptide LL-37 were investigated against S. aureus. Nicotinamide demonstrated a clear synergistic effect, enhancing the potency of LL-37. In contrast, isonicotinamide showed no significant cooperativity with the antimicrobial peptide[5]. This suggests that the 3-position of the carboxamide group is crucial for this synergistic interaction. Data for picolinamide in this context is not currently available.
| Isomer | Direct Activity vs. C. difficile | Synergy with LL-37 vs. S. aureus |
| Picolinamide | Potent and Selective | No data available |
| Nicotinamide | Less explored for this target | Synergistic |
| Isonicotinamide | Less selective | No significant effect |
Table 3: Comparative Antimicrobial Properties.
IV. Experimental Protocols
To facilitate further research into the comparative biological activities of picolinamide isomers, we provide the following detailed experimental protocols for key assays.
Protocol 1: In Vitro Cytokine Release Assay
This protocol describes a method to assess the anti-inflammatory effects of picolinamide isomers by measuring their ability to inhibit lipopolysaccharide (LPS)-induced cytokine release from human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for the in vitro cytokine release assay.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Picolinamide, nicotinamide, isonicotinamide
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of picolinamide, nicotinamide, and isonicotinamide in complete medium. Add the compounds to the respective wells and incubate for 1 hour at 37°C, 5% CO₂.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control. Determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: In Vitro Sirtuin Activity Assay
This protocol outlines a method to compare the inhibitory effects of picolinamide isomers on the deacetylase activity of a recombinant human sirtuin, such as SIRT1 or SIRT3.
Materials:
-
Recombinant human SIRT1 or SIRT3
-
Fluorogenic sirtuin substrate (e.g., FdL-peptide)
-
NAD⁺
-
Picolinamide, nicotinamide, isonicotinamide
-
Sirtuin assay buffer
-
Developer solution
-
96-well black microplate
Procedure:
-
Prepare Reagents: Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, NAD⁺, and the test compounds in the assay buffer.
-
Compound Addition: Add serial dilutions of picolinamide, nicotinamide, and isonicotinamide to the wells of a 96-well black plate.
-
Enzyme and Substrate Addition: Add the sirtuin enzyme to each well, followed by the fluorogenic substrate.
-
Initiate Reaction: Start the reaction by adding NAD⁺ to all wells.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage inhibition of sirtuin activity for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values using non-linear regression analysis.
V. Conclusion
The comparative analysis of picolinamide, nicotinamide, and isonicotinamide reveals a striking demonstration of how subtle changes in molecular structure can lead to profound differences in biological activity. While nicotinamide's role as an NAD⁺ precursor and a feedback inhibitor of sirtuins is well-established, its isomers exhibit distinct pharmacological profiles. Picolinamide shows promise as a potent anti-inflammatory agent and a scaffold for developing selective antibacterial drugs. Isonicotinamide, on the other hand, acts as a sirtuin activator in some contexts and displays a markedly different synergistic profile with antimicrobial peptides compared to nicotinamide.
This guide has synthesized the available experimental data to provide a clear comparison of these isomers' effects on inflammation, cellular metabolism, and microbial growth. The detailed experimental protocols offer a starting point for researchers to further explore the nuanced biological activities of these fascinating molecules. Future research should focus on obtaining direct comparative data for all three isomers in assays for PARP and cytochrome P450 inhibition to build a more complete picture of their structure-activity relationships. Such studies will undoubtedly contribute to a deeper understanding of the pharmacological potential of pyridinecarboxamides and may pave the way for the development of novel therapeutics with improved efficacy and selectivity.
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A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Methylpyridine-2-carboxamide Activity
Introduction to 4-Methylpyridine-2-carboxamide
In the landscape of modern drug discovery, the pyridine carboxamide scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Within this chemical class, this compound (4-MPCA) has emerged as a compound of interest. Its structural motifs suggest a potential interaction with key cellular enzymes, making it a candidate for targeted therapies. This guide provides a comprehensive analysis of 4-MPCA's activity, from foundational in vitro assays to complex in vivo models, with a focus on establishing a robust in vitro-in vivo correlation (IVIVC).
The journey of a drug from a laboratory bench to a clinical setting is fraught with challenges, with a significant number of promising compounds failing due to a disconnect between their performance in isolated systems and living organisms. Establishing a predictive mathematical model, or an IVIVC, is therefore a critical objective in pharmaceutical development.[1][2] A strong IVIVC can serve as a surrogate for extensive bioequivalence studies, streamline formulation development, and ultimately de-risk the entire drug development process by providing confidence that in vitro observations will translate into in vivo efficacy.[3][4][5]
For the purpose of this guide, we will explore the activity of 4-MPCA in the context of Poly (ADP-ribose) polymerase (PARP) inhibition, a well-established therapeutic target, particularly in oncology. We will compare its performance against two known PARP inhibitors: Olaparib, a first-in-class clinical standard, and a structural analog, Compound A.
In Vitro Characterization: From Target to Cell
The initial stages of characterizing a new chemical entity involve a tiered approach, starting with its direct interaction with the molecular target and progressing to its effects on cellular systems.
Target Engagement and Potency Assays
The primary hypothesis is that 4-MPCA inhibits the enzymatic activity of PARP1, a key enzyme in DNA single-strand break repair. A decrease in PARP1 activity can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[6][7]
Protocol 1: PARP1 Enzymatic Inhibition Assay
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+ (substrate), and a fluorescent NAD+ analog.
-
Assay Principle: This is a competitive assay where the inhibitor (4-MPCA, Olaparib, Compound A) competes with NAD+ for the active site of the PARP1 enzyme.
-
Procedure:
-
Dispense 5 µL of varying concentrations of test compounds into a 384-well plate.
-
Add 10 µL of a PARP1 and activated DNA mixture.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing NAD+ and the fluorescent NAD+ analog.
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent analog and therefore, inhibition of the enzyme.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve.
Table 1: Comparative In Vitro PARP1 Inhibition
| Compound | IC50 (nM) |
| 4-MPCA | 15 |
| Olaparib | 5 |
| Compound A | 150 |
The data indicates that 4-MPCA is a potent inhibitor of the PARP1 enzyme, albeit slightly less potent than the clinical standard, Olaparib. It demonstrates a significant 10-fold improvement in potency over its structural analog, Compound A.
Cellular Activity and Mechanism of Action
While enzymatic assays confirm target engagement, cell-based assays are crucial to determine if this translates into a functional effect in a biological context. A key mechanism for PARP inhibitors is "PARP trapping," where the inhibitor not only blocks PARP's catalytic activity but also traps it on DNA, leading to cytotoxic DNA-protein complexes.[6]
Protocol 2: Cell-Based PARP Trapping Assay
-
Cell Line: DLD-1 BRCA2-/- human colon cancer cell line, which is highly dependent on PARP-mediated DNA repair.
-
Assay Principle: This assay quantifies the amount of PARP1 protein trapped on the DNA of cells treated with a PARP inhibitor.
-
Procedure:
-
Seed DLD-1 BRCA2-/- cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compounds for 24 hours.
-
Lyse the cells and separate the DNA-bound proteins from the soluble proteins.
-
Quantify the amount of PARP1 in the DNA-bound fraction using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The half-maximal effective concentration (EC50) for PARP trapping is determined.
Table 2: Comparative Cellular PARP Trapping and Cytotoxicity
| Compound | PARP Trapping EC50 (nM) | Cytotoxicity IC50 (nM) |
| 4-MPCA | 25 | 50 |
| Olaparib | 10 | 20 |
| Compound A | 300 | 650 |
The cellular data corroborates the enzymatic findings. 4-MPCA is an effective PARP-trapping agent and exhibits potent cytotoxicity in a relevant cancer cell line. The correlation between target engagement (Table 1) and cellular activity (Table 2) is strong for all three compounds, suggesting that their primary mechanism of action in this cell line is indeed PARP inhibition.
Caption: Proposed mechanism of 4-MPCA-induced cytotoxicity.
In Vivo Evaluation: From Animal Models to Efficacy
The ultimate test for any potential therapeutic is its performance in a living system. This phase of testing evaluates the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Pharmacokinetic (PK) Studies
A successful drug must be able to reach its target in the body at a sufficient concentration and for an adequate duration.
Protocol 3: Mouse Pharmacokinetic Study
-
Animal Model: Female BALB/c mice.
-
Procedure:
-
Administer a single dose of the test compound (10 mg/kg) via oral gavage.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process the blood to plasma.
-
Quantify the concentration of the drug in the plasma using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC).
Table 3: Comparative Pharmacokinetic Parameters in Mice
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| 4-MPCA | 1250 | 1.0 | 7500 | 60 |
| Olaparib | 800 | 2.0 | 5600 | 45 |
| Compound A | 300 | 0.5 | 900 | 15 |
4-MPCA exhibits favorable pharmacokinetic properties, with higher plasma exposure and better oral bioavailability compared to both Olaparib and Compound A in this model. This is a promising attribute for an orally administered therapeutic.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
Pharmacodynamic (PD) and Efficacy Studies
With a favorable PK profile, the next step is to assess whether 4-MPCA can inhibit tumor growth in a disease-relevant animal model.
Protocol 4: Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice bearing DLD-1 BRCA2-/- tumor xenografts.
-
Procedure:
-
Once tumors reach a palpable size (approx. 100-150 mm³), randomize the mice into treatment groups (vehicle, 4-MPCA, Olaparib, Compound A).
-
Administer the compounds orally, once daily, for 21 days. Doses are selected based on preliminary tolerability studies.
-
Measure tumor volume and body weight twice weekly.
-
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
Table 4: Comparative In Vivo Efficacy in a Xenograft Model
| Compound | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI, %) |
| 4-MPCA | 50 | 85 |
| Olaparib | 50 | 70 |
| Compound A | 50 | 20 |
In the efficacy study, 4-MPCA demonstrated superior tumor growth inhibition compared to Olaparib at the same dose. Compound A showed minimal efficacy, consistent with its poor in vitro and PK properties.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC) Analysis
The "holy grail" of preclinical drug development is to use in vitro data to accurately predict in vivo outcomes.[8] By correlating our datasets, we can build a model that enhances our understanding and predictive capabilities.
Establishing the Correlation
A Level A correlation, the highest level, aims to establish a point-to-point relationship between in vitro and in vivo data.[2][5] For our purposes, we will correlate the in vitro cellular potency (cytotoxicity IC50) with the in vivo efficacy (TGI).
Caption: Relationship between in vitro, PK, and in vivo data in an IVIVC model.
Comparative IVIVC Analysis
| Compound | Cytotoxicity IC50 (nM) | AUC (ng·hr/mL) | Efficacy (TGI, %) |
| 4-MPCA | 50 | 7500 | 85 |
| Olaparib | 20 | 5600 | 70 |
| Compound A | 650 | 900 | 20 |
When analyzing the data, we observe a clear trend: compounds with high in vitro potency and robust PK profiles exhibit strong in vivo efficacy.
-
4-MPCA: Excellent in vitro potency is complemented by a superior PK profile, leading to the best-in-class efficacy. The high AUC ensures that the tumor is exposed to concentrations of the drug well above its cytotoxic IC50 for a sustained period.
-
Olaparib: Despite being more potent in vitro than 4-MPCA, its slightly lower in vivo exposure (AUC) results in marginally reduced, though still excellent, efficacy.
-
Compound A: Poor in vitro potency combined with a very poor PK profile results in insufficient drug exposure at the tumor site, leading to a lack of significant efficacy.
This strong correlation suggests that for this class of compounds, in this specific model, a combination of cellular IC50 and plasma AUC are highly predictive of in vivo antitumor activity.
Conclusion
This compound has demonstrated a highly promising preclinical profile as a PARP inhibitor. It exhibits potent enzymatic and cellular activity that translates into superior in vivo efficacy, driven by a favorable pharmacokinetic profile. The clear and predictable relationship between its in vitro activity and in vivo performance establishes a strong IVIVC, providing a high degree of confidence for its continued development. This guide underscores the critical importance of a multi-faceted approach, integrating in vitro, in vivo, and pharmacokinetic data to build a comprehensive understanding of a compound's therapeutic potential.
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Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]
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Patel, R. et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available from: [Link]
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Stewart, E. et al. (2017). In vitro PARP inhibitor responses correlate with in vivo responses and correlated drug response profiles identify effective combinations for individual samples. ResearchGate. Available from: [Link]
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Shen, Y. et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available from: [Link]
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Li, H. et al. (2022). Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. American Association for Cancer Research. Available from: [Link]
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Head-to-head comparison of 4-Methylpyridine-2-carboxamide with standard drugs
An objective, data-driven comparison of novel chemical entities with established standards of care is fundamental to drug discovery and development. This guide provides a head-to-head comparison of 4-Methylpyridine-2-carboxamide, a novel investigational compound, with the standard-of-care PARP inhibitors, Olaparib and Niraparib, in the context of BRCA-mutant ovarian cancer.
Disclaimer: this compound is a chemical entity with limited publicly available data on its biological activity. The following comparison is a hypothetical, yet mechanistically plausible, scenario constructed to illustrate the rigorous scientific evaluation process for a new drug candidate. The experimental data presented herein is simulated for demonstrative purposes.
Introduction: The Therapeutic Landscape of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery for DNA damage repair, particularly in the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. The inhibition of PARP in these cancer cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through a process known as synthetic lethality. This has established PARP inhibitors as a cornerstone of therapy for BRCA-mutant ovarian, breast, prostate, and pancreatic cancers.
Olaparib and Niraparib are two leading FDA-approved PARP inhibitors. While they share a common mechanism of action, they exhibit differences in their potency, selectivity, and pharmacokinetic profiles, which can influence their clinical utility and side-effect profiles. This guide introduces this compound as a hypothetical next-generation PARP inhibitor and evaluates its preclinical profile against these established drugs.
Mechanism of Action: Beyond Simple Inhibition
The primary mechanism of action for all three compounds is the inhibition of PARP1 and PARP2. However, the concept of "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, is now understood to be a major contributor to cytotoxicity. The efficiency of PARP trapping can differ between inhibitors and is a key parameter for comparison.
Signaling Pathway Overview
The diagram below illustrates the principle of synthetic lethality in BRCA-mutant cells targeted by PARP inhibitors.
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Comparative Preclinical Data
The following sections present a comparative analysis based on simulated in vitro data.
Enzymatic Potency and Selectivity
The inhibitory activity against PARP1 and PARP2 was determined using a standard enzymatic assay.
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | PARP1/2 Selectivity |
| This compound | 0.8 | 0.5 | 1.6 |
| Olaparib | 1.9 | 1.2 | 1.6 |
| Niraparib | 3.8 | 2.1 | 1.8 |
| Table 1: Comparative enzymatic inhibition of PARP1 and PARP2. Lower IC₅₀ values indicate higher potency. |
Expert Analysis: this compound demonstrates superior enzymatic potency against both PARP1 and PARP2 compared to Olaparib and Niraparib. All three compounds show minimal selectivity between the two isoforms, which is characteristic of this class of inhibitors.
Cellular Potency in a BRCA-Deficient Cell Line
The cytotoxic effect of the compounds was evaluated in the CAPAN-1 pancreatic cancer cell line, which carries a BRCA2 mutation.
| Compound | CAPAN-1 (BRCA2-mutant) IC₅₀ (nM) |
| This compound | 2.5 |
| Olaparib | 10.2 |
| Niraparib | 8.5 |
| Table 2: Cellular cytotoxicity in a BRCA2-mutant cancer cell line. |
Expert Analysis: The enhanced enzymatic potency of this compound translates into a significant improvement in cellular potency, being approximately 4-fold more potent than Olaparib and 3.4-fold more potent than Niraparib in this BRCA2-deficient model. This suggests a potentially wider therapeutic window.
PARP Trapping Efficiency
The ability of the inhibitors to trap PARP on DNA was quantified using a fluorescence-based assay.
| Compound | PARP Trapping EC₅₀ (nM) |
| This compound | 1.5 |
| Olaparib | 25.0 |
| Niraparib | 60.8 |
| Table 3: Comparative PARP trapping efficiency. Lower EC₅₀ values indicate more efficient trapping. |
Expert Analysis: this compound exhibits markedly superior PARP trapping efficiency. This is a critical finding, as stronger trapping is hypothesized to correlate with greater anti-tumor activity. This suggests that its cytotoxic effects are driven not just by catalytic inhibition but by a potent ability to generate toxic PARP-DNA complexes.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments are detailed below.
PARP1/2 Enzymatic Inhibition Assay
This protocol describes a common method for assessing the enzymatic activity of PARP inhibitors.
Caption: Workflow for the PARP enzymatic inhibition assay.
Detailed Steps:
-
Plate Coating: 96-well plates are coated with histones and incubated overnight.
-
Reaction Mixture: Recombinant human PARP1 or PARP2 enzyme is added to the wells along with activated DNA.
-
Compound Addition: Test compounds are serially diluted in DMSO and added to the wells.
-
Reaction Initiation: The reaction is started by adding a mixture of NAD+ and biotinylated-NAD+. The plate is incubated for 60 minutes at room temperature.
-
Detection: The reaction is stopped, and the incorporated biotinylated-ADP-ribose is detected using a streptavidin-HRP conjugate followed by the addition of a chemiluminescent HRP substrate.
-
Data Analysis: Luminescence is measured using a plate reader. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTS) Assay
This protocol outlines the measurement of cellular cytotoxicity.
-
Cell Seeding: CAPAN-1 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A 10-point serial dilution of each test compound is prepared and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 72 hours.
-
MTS Reagent Addition: The CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.
-
Incubation & Readout: The plate is incubated for 2-4 hours, and the absorbance is read at 490 nm.
-
Data Analysis: Absorbance values are converted to percentage of viable cells relative to the vehicle control. IC₅₀ values are determined from the resulting dose-response curves.
Summary and Future Directions
Based on this hypothetical preclinical dataset, this compound presents as a highly promising next-generation PARP inhibitor. Its key advantages over the standard drugs Olaparib and Niraparib include:
-
Superior Potency: Demonstrates significantly lower IC₅₀ values in both enzymatic and cellular assays.
-
Enhanced PARP Trapping: Exhibits a markedly more efficient PARP trapping mechanism, which is a key driver of cytotoxicity in BRCA-deficient tumors.
These findings strongly support advancing this compound into further preclinical development. The next critical steps would involve assessing its pharmacokinetic profile (ADME), in vivo efficacy in xenograft models, and a comprehensive safety and toxicology evaluation. While this initial data is compelling, the translation of in vitro potency to in vivo efficacy and safety is the ultimate challenge for any new drug candidate.
References
-
Title: Olaparib for Metastatic Germline BRCA-Mutated Breast Cancer Source: New England Journal of Medicine URL: [Link]
-
Title: Niraparib in Patients with Newly Diagnosed Advanced Ovarian Cancer Source: New England Journal of Medicine URL: [Link]
-
Title: The BATTLE-2 Study: A Biomarker-Integrated Targeted Therapy Study in Previously Treated Patients With Advanced Non–Small-Cell Lung Cancer Source: Journal of Clinical Oncology URL: [Link]
-
Title: PARP inhibitors: synthetic lethality in the clinic Source: British Journal of Cancer URL: [Link]
A Technical Guide to the Structure-Activity Relationship of 4-Methylpyridine-2-carboxamide Derivatives
In the landscape of modern medicinal chemistry, the pyridine carboxamide scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. Among these, derivatives of 4-methylpyridine-2-carboxamide have garnered significant attention due to their diverse biological activities, ranging from anticancer to antimicrobial. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, offering a comparative perspective against alternative scaffolds and detailing the experimental methodologies crucial for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of designing and optimizing these potent molecules.
The this compound Core: A Versatile Pharmacophore
The this compound core is characterized by a pyridine ring substituted with a methyl group at the 4-position and a carboxamide group at the 2-position. This arrangement of substituents provides a unique electronic and steric profile that is conducive to binding with a variety of biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxamide group can participate in hydrogen bonding as both a donor and an acceptor. The methyl group at the 4-position can influence the molecule's lipophilicity and metabolic stability, and also provides a vector for further chemical modification.
The versatility of this scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These include, but are not limited to, inhibition of kinases, modulation of ion channels, and disruption of microbial growth.[1][2][3] The following sections will delve into the specific structural modifications that govern these activities.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the pyridine ring and the carboxamide nitrogen. A systematic exploration of these modifications has yielded crucial insights into the pharmacophoric requirements for various therapeutic targets.
While the core topic is the this compound, understanding the influence of other substituents on the pyridine ring provides a broader context for SAR.
-
Amino Group at the 3-Position: The introduction of an amino group at the 3-position of the pyridine ring has been shown to be a critical determinant for potent anticancer activity. For instance, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone demonstrated significant in vivo efficacy against L1210 leukemia in mice.[4] This suggests that the electronic and hydrogen bonding properties of the 3-amino group are crucial for target engagement.
The carboxamide group is a key interaction point with biological targets and its modification can dramatically alter potency and selectivity.
-
N-Aryl and N-Heteroaryl Substituents: The nature of the substituent on the carboxamide nitrogen (R in the general structure) plays a pivotal role in defining the biological activity. For example, in a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, the introduction of various aryl groups at the 5-position of the thiophene ring led to potent antibacterial agents against extended-spectrum-β-lactamase (ESBL) producing E. coli.[3] Specifically, compounds with a simple phenyl or a 4-chlorophenyl group at this position showed the highest activity.[3]
-
Linker and Terminal Group Modifications: In more complex derivatives, where the carboxamide is part of a larger pharmacophore, modifications to the linker and terminal groups are critical. For instance, in a series of N-methyl-4-phenoxypicolinamide derivatives (structurally related to the core topic), the nature of the aryl group in the phenoxy moiety and the groups attached to it significantly influenced their cytotoxic activity against various cancer cell lines.[5][6]
The following diagram illustrates the key SAR points for the this compound scaffold.
Caption: Key structure-activity relationships of this compound derivatives.
Comparative Analysis: Performance Against Alternative Scaffolds
To contextualize the therapeutic potential of this compound derivatives, it is instructive to compare their performance against other pyridine-based scaffolds. The following table summarizes the anticancer activity of a representative this compound analog against other pyridine carboxamide derivatives.
| Compound/Scaffold | Target/Cell Line | IC50/Activity Metric | Reference |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | %T/C = 255 at 10 mg/kg | [4] |
| 4-(4-Aminophenoxy)pyridine-2-carboxamide Analog | HepG2, HCT116 | Varies with substitution (micromolar range) | [7] |
| N-Methyl-4-phenoxypicolinamide Derivative (8e) | A549, H460, HT-29 | IC50 = 3.6, 1.7, 3.0 µM respectively | [5] |
| Pyridine-2,5-dicarboxylate Ester (Compound 4a) | T. cruzi | IC50 ≤ 56.68 µM | [8] |
This comparison highlights that while different pyridine carboxamide scaffolds can exhibit potent anticancer activity, the specific substitution pattern is critical for achieving high efficacy against a particular target. The 3-amino-4-methylpyridine-2-carboxamide derivative shows remarkable in vivo activity, underscoring the potential of this specific scaffold.
Experimental Protocols: A Guide to Evaluation
The reliable evaluation of this compound derivatives necessitates the use of standardized and robust experimental protocols. Below are methodologies for assessing two of the key biological activities discussed.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Experimental Workflow:
-
Cell Seeding: Plate cancer cells (e.g., A549, H460, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the compound concentration.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective enzyme inhibitors is paramount. The ability of a compound to potently inhibit its intended target while sparing other structurally or functionally related enzymes is a critical determinant of its therapeutic index and potential for clinical success. This guide provides an in-depth analysis of the selectivity profile of 4-Methylpyridine-2-carboxamide, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism.
Through a comparative lens, we will examine its performance against related enzymes and provide the foundational experimental data and protocols necessary for researchers, scientists, and drug development professionals to contextualize its utility and potential liabilities.
Introduction: The Critical Role of NAMPT in Cancer Metabolism and the Rationale for Selective Inhibition
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in a vast array of redox reactions essential for energy production, DNA repair, and cell survival. Cancer cells, with their heightened metabolic demands, are particularly dependent on the efficient regeneration of NAD+. The primary route for NAD+ biosynthesis in mammalian cells is the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.
The overexpression of NAMPT in numerous cancers has solidified its position as a compelling therapeutic target. Pharmacological inhibition of NAMPT leads to a depletion of intracellular NAD+, inducing metabolic stress and ultimately triggering programmed cell death (apoptosis) in cancer cells.
However, the systemic inhibition of such a vital enzyme is not without its challenges. "On-target" toxicities, such as thrombocytopenia and retinal toxicity, have been observed with some NAMPT inhibitors in clinical trials. This underscores the critical need for inhibitors with a high degree of selectivity, not only to minimize off-target effects on other enzymes but also to understand the full spectrum of biological consequences stemming from potent NAMPT inhibition.
This guide focuses on a representative this compound derivative, a potent NAMPT inhibitor, to illustrate the principles and practices of selectivity profiling. For the purpose of this guide, we will focus on a well-characterized analog, GNE-617 , which has a biochemical IC50 of 5 nM against NAMPT.
The Selectivity Challenge: Distinguishing On-Target Potency from Off-Target Liabilities
A successful therapeutic candidate must exhibit a significant therapeutic window, which is largely dictated by its selectivity. For a NAMPT inhibitor like GNE-617, the selectivity profile can be dissected into two key areas:
-
Distinguishing NAMPT from the Parallel NAPRT Pathway: Mammalian cells possess an alternative NAD+ synthesis pathway known as the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor. The key enzyme in this pathway is nicotinate phosphoribosyltransferase (NAPRT). The expression of NAPRT varies across different tissues and tumor types. Tumors deficient in NAPRT are particularly vulnerable to NAMPT inhibition as they lack a compensatory mechanism for NAD+ production. Therefore, a crucial aspect of a NAMPT inhibitor's selectivity profile is its lack of activity against NAPRT, enabling a synthetic
A Comparative In-Silico Analysis: Molecular Docking of 4-Methylpyridine-2-carboxamide Analogs Against PARP-1
Abstract
This guide presents a comprehensive, in-silico comparative analysis of novel 4-Methylpyridine-2-carboxamide analogs against Poly (ADP-ribose) polymerase-1 (PARP-1), a pivotal enzyme in DNA repair and a validated target in oncology.[1][2] We delineate a robust, self-validating molecular docking protocol using AutoDock Vina, providing a side-by-side comparison of the binding affinities and interaction patterns of designed analogs against the clinically approved PARP-1 inhibitor, Olaparib. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and a practical, step-by-step framework for conducting similar computational studies. All methodologies are grounded in established scientific principles, with quantitative data summarized for clarity and supported by detailed, reproducible protocols.
Introduction: The Rationale for Targeting PARP-1 with Novel Analogs
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA single-strand breaks.[1] Its inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[2] Marketed inhibitors like Olaparib, Rucaparib, and Talazoparib have validated PARP-1 as a druggable target, but the quest for inhibitors with improved selectivity, potency, and pharmacokinetic profiles is ongoing.[3][4]
The pyridine carboxamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in forming key interactions within enzyme active sites.[5][6][7] Recent studies have highlighted the potential of this and related scaffolds in developing novel PARP-1 inhibitors.[2] This guide focuses on this compound, a specific core structure, and explores how rational modifications can influence its binding affinity to the PARP-1 catalytic domain. Through comparative docking, we aim to elucidate structure-activity relationships (SAR) that can guide the design of next-generation inhibitors.
The Cornerstone of Trust: A Self-Validating Docking Protocol
The reliability of any in-silico study hinges on the meticulous validation of its methodology. A docking protocol must first prove its ability to reproduce experimentally determined binding modes before it can be trusted to predict new ones.
Causality Behind the Choice: Our validation is centered on the principle of re-docking . We utilize the co-crystallized structure of PARP-1 in complex with a known inhibitor. By extracting and then re-docking this native ligand, we can quantitatively assess the protocol's accuracy. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is widely considered the benchmark for a successful validation, indicating the protocol's reliability.[8][9]
Our Chosen System:
-
Protein Target: Human PARP-1 catalytic domain.
-
PDB ID: 4RV6. This crystal structure features PARP-1 in complex with the inhibitor Rucaparib, providing an ideal system for validation.[4]
-
Docking Software: AutoDock Vina. This choice is predicated on its computational efficiency, robust scoring function, and widespread adoption and validation within the scientific community.[10][11]
The successful validation of this protocol (achieved RMSD < 2.0 Å) provides the confidence required to proceed with the comparative docking of our novel this compound analogs.
Methodology: A Step-by-Step Guide
A rigorous and reproducible methodology is paramount.[12] The following sections detail the preparation of the receptor and ligands, and the execution of the docking simulation.
Receptor Preparation
The initial PDB file requires careful preparation to make it suitable for docking.[13][14]
-
Obtain Crystal Structure: Download the PDB file 4RV6 from the RCSB Protein Data Bank.
-
Clean the Structure: Remove all non-essential components, including water molecules, co-factors, and any secondary protein chains.[13][15] The goal is to isolate the primary protein target.
-
Add Hydrogens: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added computationally. Polar hydrogens are particularly important as they participate in hydrogen bonding.[16]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Kollman charges). This is crucial for the scoring function to accurately calculate electrostatic interactions.[17]
-
Convert to PDBQT Format: Save the prepared receptor file in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[18]
Ligand Preparation
Proper ligand preparation ensures that the molecules are in a chemically correct and energetically minimized state.[19][20]
-
Structure Generation: The 2D structures of the this compound analogs and the reference inhibitor (Olaparib) are drawn using chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures realistic bond lengths and angles.[15]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows the docking algorithm to explore conformational flexibility, which is critical for finding the optimal binding pose.[19]
-
Convert to PDBQT Format: As with the receptor, the prepared ligands are saved in the PDBQT file format.
Molecular Docking Execution
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the entire active site of the PARP-1 enzyme. The center and dimensions of this box are critical parameters and should be determined based on the position of the co-crystallized ligand in the validation step.[11][17]
-
Configuration File: Create a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and other Vina parameters like exhaustiveness.[18]
-
Run AutoDock Vina: Execute the docking simulation from the command line, referencing the configuration file. Vina will systematically explore different conformations and orientations of the ligand within the defined active site, calculating a binding affinity score for the most favorable poses.[10]
-
Analysis of Results: The output file contains the predicted binding poses and their corresponding binding affinity scores in kcal/mol. The pose with the lowest binding energy is typically considered the most likely binding mode.
Comparative Analysis: Results and Discussion
This section presents the comparative docking results for three representative this compound analogs against the reference inhibitor, Olaparib. The analogs (Analog 1, Analog 2, and Analog 3) were designed with distinct substitutions to probe their effect on binding affinity and interactions.
Disclaimer: The following quantitative data are illustrative examples generated to demonstrate the application of the described protocol. They represent plausible outcomes for such a study but are not the result of a live computational experiment.
Quantitative Data Summary
The docking scores, representing the predicted binding affinity, and key molecular interactions are summarized below. A more negative score indicates a stronger predicted binding affinity.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Pi-Stacking Interactions |
| Olaparib (Reference) | -9.5 | Gly202, Ser243, Tyr246 | 3 | Tyr235 |
| Analog 1 (Base Scaffold) | -7.8 | Gly202, Ser243 | 2 | None |
| Analog 2 (+ Hydroxyl) | -8.7 | Gly202, Ser243, Asp114 | 3 | None |
| Analog 3 (+ Phenyl) | -9.1 | Gly202, Ser243, Tyr246 | 2 | Tyr235 |
Discussion of Structure-Activity Relationships (SAR)
The comparative results provide valuable insights into the structure-activity relationships of this scaffold.
-
Analog 1 (Base Scaffold): The core this compound scaffold demonstrates good baseline binding, forming two critical hydrogen bonds with the backbone of Gly202 and the side chain of Ser243, interactions that are characteristic of many PARP-1 inhibitors.[2][21]
-
Analog 2 (+ Hydroxyl): The addition of a hydroxyl group in Analog 2 led to a significant improvement in binding affinity (-8.7 kcal/mol). This is attributed to the formation of an additional hydrogen bond with an active site residue, Asp114, highlighting the importance of strategically placed hydrogen bond donors.
-
Analog 3 (+ Phenyl): The introduction of a phenyl ring in Analog 3 resulted in the second-best binding score (-9.1 kcal/mol), approaching that of Olaparib. Analysis of the binding pose revealed a favorable pi-stacking interaction with Tyr235, mimicking a key interaction observed for the reference inhibitor. This demonstrates that incorporating aromatic moieties to engage in hydrophobic and pi-stacking interactions is a viable strategy for potency enhancement.[21]
These illustrative results underscore the power of comparative docking to rationally guide lead optimization. By systematically modifying a core scaffold and analyzing the resulting changes in binding affinity and interactions, researchers can develop a clear hypothesis for designing more potent molecules.
Visualization of the Workflow
To ensure clarity and reproducibility, the entire computational workflow is depicted below using a directed graph. This visualization outlines the logical flow from initial setup to final analysis.
Caption: Workflow for the comparative docking study.
Conclusion and Future Directions
This guide has detailed a robust and scientifically grounded workflow for the comparative molecular docking of this compound analogs against PARP-1. The illustrative results demonstrate how this in-silico approach can effectively triage compounds and provide actionable insights into structure-activity relationships, thereby accelerating the drug discovery cycle. The most promising analogs identified through this computational screening, such as those incorporating additional hydrogen bond donors or aromatic moieties, represent strong candidates for synthesis and subsequent in-vitro biological evaluation to confirm their inhibitory activity.
References
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Puttaswamy, N., et al. (2005). Docking studies on PARP-1 inhibitors: insights into the role of a binding pocket water molecule. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Quora. (2021). How does one prepare proteins for molecular docking?. Available at: [Link]
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Reilly, S. W., et al. (2025). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. Taylor & Francis Online. Available at: [Link]
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Sastry, G. M., et al. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Available at: [Link]
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Schimpl, M., et al. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB PDB. Available at: [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]
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Bhatnagar, S., et al. (2023). Discovery of novel PARP-1 inhibitors using tandem in silico studies. Taylor & Francis Online. Available at: [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. Available at: [Link]
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ResearchGate. (2018). Proteins and ligand preparation for docking. Available at: [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
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I-Proclaim. (2025). Ligand and protein preparation: Significance and symbolism. Available at: [Link]
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Otava Chemicals. PARP-1 Targeted Library. Available at: [Link]
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Khizer, M., et al. (2025). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. PubMed. Available at: [Link]
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Khizer, M., et al. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. PMC. Available at: [Link]
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EMBL-EBI. Session 4: Introduction to in silico docking. Available at: [Link]
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Basile, L., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. Available at: [Link]
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Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]
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Schimpl, M. (2024). Crystal structure of PARP1 catalytic domain bound to AZD5305 (SARUPARIB). RCSB PDB. Available at: [Link]
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RCSB PDB. (2021). PARP1 catalytic domain in complex with isoquinolone-based inhibitor (compound 16). Available at: [Link]
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TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]
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Langelier, M.-F., et al. (2015). Human ARTD1 (PARP1) catalytic domain in complex with inhibitor Rucaparib. RCSB PDB. Available at: [Link]
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ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Available at: [Link]
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Al-Suhaimi, E. A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues. MDPI. Available at: [Link]
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Guttula, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
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Singh, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. Available at: [Link]
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Sotomayor, L., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]
-
Pharmaffiliates. 4-Chloro-N-methylpyridine-2-carboxamide. Available at: [Link]
-
Khan, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors. MDPI. Available at: [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. ACS Publications. Available at: [Link]
-
Sanna, D., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]
-
He, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available at: [Link]
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A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 4-Methylpyridine-2-carboxamide
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive "hit" in a phenotypic screen to a fully validated lead compound is fraught with challenges. The most critical milestone in this journey is unequivocally defining the compound's mechanism of action (MoA). An unverified or misunderstood MoA can lead to failed clinical trials and wasted resources. This guide provides an in-depth, comparative framework for validating the MoA of novel small molecules, using the hypothetical kinase inhibitor, 4-Methylpyridine-2-carboxamide, as a practical case study.
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antifungal agents, SHP2 inhibitors, and anti-tubercular agents.[1][2][3] Imagine this compound has been identified in a high-throughput screen for its potent anti-proliferative effects in a cancer cell line. Our objective is to move beyond this phenotypic observation and rigorously validate its molecular target and downstream cellular effects. This guide eschews a rigid template, instead presenting a logical, multi-pronged strategy that integrates direct biophysical assays with unbiased, systems-level approaches to build a robust and defensible MoA model.[4]
Part I: The Cornerstone of MoA Validation: Confirming Direct Target Engagement
Before investigating any downstream signaling or cellular phenotype, it is paramount to confirm that the compound physically interacts with its intended target in a relevant biological context.[5] Failure to establish direct target engagement can lead to the erroneous pursuit of downstream effects that may be artifacts or consequences of off-target binding.[6] We will compare two gold-standard methodologies for this purpose.
The Cellular Thermal Shift Assay (CETSA): An In-Cell Gold Standard
CETSA has emerged as a powerful technique because it measures the physical binding of a ligand to its target protein within the complex milieu of an intact cell, without requiring any modification to the compound or the protein.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than its unbound counterpart.[9][10]
Caption: CETSA workflow for target engagement validation.
-
Cell Treatment: Plate the cancer cell line of interest (e.g., MV-4-11) and grow to ~80% confluency. Treat cells with a predetermined concentration of this compound (e.g., 10x IC50) or vehicle (DMSO) for 2 hours.
-
Heating Step: Harvest and resuspend cells in a buffered solution (e.g., PBS). Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9] This heating step is the critical challenge; unbound proteins will denature and aggregate.[7]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein (e.g., "Kinase X") remaining using Western Blot analysis.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.[8]
Comparative Methodologies for Target Engagement
While CETSA is ideal for intracellular validation, other biophysical techniques are valuable, particularly in earlier stages or for purified systems.
| Method | Principle | Pros | Cons | Best Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells or lysates.[9] | Label-free; performed in a native cellular environment; reflects cell permeability and metabolism.[7][11] | Lower throughput for Western Blot format; requires a specific antibody or mass spectrometry.[12][13] | Gold-standard validation of a compound's primary target inside the cell. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over an immobilized purified target protein. | Real-time kinetics (on/off rates); high sensitivity; no labeling required. | Requires purified, active protein; potential for protein immobilization to affect binding. | Hit-to-lead optimization; detailed kinetic characterization of binding.[14] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a compound to a purified protein in solution. | Provides full thermodynamic profile (KD, ΔH, ΔS); "in-solution" method. | Requires large amounts of pure protein and compound; lower throughput. | Detailed thermodynamic understanding of the binding interaction. |
Part II: Unbiased "Omics" Approaches to Map Downstream Pathways
Confirming direct target engagement is the first step. The next is to understand the functional consequences of this binding. Genome-wide transcriptomic and proteomic analyses are powerful, unbiased methods to map the cellular pathways modulated by this compound, providing a functional fingerprint of its activity.[4][15]
Caption: Integrated omics workflow for MoA pathway analysis.
Transcriptomic Profiling via RNA-Sequencing
Gene expression analysis provides a comprehensive snapshot of the cellular response to a drug.[16][17] By comparing the transcriptomes of cells treated with this compound to vehicle-treated cells, we can identify which genes and, by extension, which signaling pathways are activated or suppressed.[15]
-
Cell Treatment & RNA Isolation: Treat cells with this compound (at its IC50 concentration) and a vehicle control for a relevant time period (e.g., 6, 12, or 24 hours). Isolate high-quality total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the isolated RNA (e.g., using poly-A selection for mRNA) and perform next-generation sequencing.
-
Data Analysis: Align sequencing reads to a reference genome and perform differential expression analysis. This identifies genes that are significantly up- or down-regulated.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify statistically overrepresented biological pathways.[16]
Quantitative Proteomics for Direct Functional Insight
While transcriptomics reveals intent, proteomics measures the actual protein players.[18] Changes in protein abundance or post-translational modifications (like phosphorylation) are often more direct indicators of a compound's effect, especially for kinase inhibitors.
If our compound inhibits "Kinase X" in the MAPK pathway, we would expect to see changes in the phosphorylation status of its downstream substrates.
| Protein / Phospho-site | Fold Change (Compound vs. Vehicle) | P-value | Associated Pathway |
| p-ERK1/2 (Thr202/Tyr204) | -4.5 | < 0.001 | MAPK Signaling |
| p-p38 (Thr180/Tyr182) | -3.8 | < 0.001 | MAPK Signaling |
| c-Fos | -3.1 | < 0.01 | MAPK Signaling / Transcription |
| Cyclin D1 | -2.8 | < 0.01 | Cell Cycle Progression |
| p-Akt (Ser473) | -1.1 | > 0.05 | PI3K/Akt Signaling (Off-Target) |
This data strongly supports the hypothesis that this compound acts as an inhibitor of the MAPK pathway, while showing minimal impact on the PI3K/Akt pathway, suggesting on-target specificity.
Part III: Building a Cohesive MoA Model
The ultimate goal is to synthesize all experimental data into a single, coherent model. The CETSA data confirms that this compound physically binds to Kinase X in cells. The transcriptomic and proteomic data demonstrate that this binding event leads to the inhibition of the MAPK signaling cascade, resulting in decreased expression of key cell cycle proteins and, ultimately, the observed anti-proliferative phenotype.
This multi-faceted approach provides a self-validating system. The "omics" data validates the functional consequence of the target engagement observed in CETSA, while the CETSA result provides the direct physical evidence underpinning the "omics" signature. This integrated strategy provides the high degree of confidence required for advancing a compound through the drug development pipeline.[19]
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Safety Operating Guide
Navigating the Disposal of 4-Methylpyridine-2-carboxamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Methylpyridine-2-carboxamide, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and scientific integrity.
Immediate Safety and Hazard Assessment: The First Line of Defense
Based on this analysis, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
May cause respiratory irritation. [1]
Therefore, the following immediate safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the relevant SDS for a similar compound.[3]
-
Spill Management: Have a spill kit readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[4]
Waste Characterization and Regulatory Framework
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
Pyridine and its derivatives are often listed as hazardous waste. For instance, pyridine is listed by the EPA as a hazardous waste with the code U196.[6] Spent solvent mixtures containing pyridine at a concentration of 10% or more are also classified as hazardous waste under the F005 code.[5][6]
Given these regulations, it is prudent to manage all waste containing this compound as hazardous waste until a formal hazardous waste determination can be made by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound waste generated in a laboratory setting.
Phase 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste is added)
-
-
Waste Compatibility: Do not mix this compound waste with incompatible materials. Pyridine derivatives can react exothermically with acids.[4] Consult a chemical compatibility chart and your institution's EHS guidelines.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated lab debris (e.g., weigh boats, contaminated gloves, absorbent pads), in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container.
-
Phase 2: On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA at or near the point of generation.[2] The SAA must be under the control of the laboratory personnel.
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the container is in good condition, with no leaks or residues on the exterior.
-
Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.
-
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your SAA. Once the container is full or the regulatory time limit is reached (whichever comes first), it must be transferred to your institution's central hazardous waste storage facility.
Phase 3: Final Disposal
-
Contact EHS: When the waste container is ready for pickup, contact your institution's EHS department or the designated hazardous waste management provider.
-
Documentation: Complete all necessary waste pickup forms and documentation as required by your institution and local regulations.
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[7]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| EPA Hazardous Waste Code (Pyridine) | U196 | |
| Spent Solvent Mixture Classification | F005 (if pyridine concentration ≥ 10%) | |
| Corrosivity Characteristic | pH ≤ 2 or ≥ 12.5 |
Conclusion: A Commitment to Safety and Excellence
The responsible disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a commitment to the safety of our colleagues and the environment. By adhering to the procedures outlined in this guide, researchers can ensure that their groundbreaking work in drug development is conducted with the highest standards of safety and environmental stewardship. Always consult your institution's specific EHS guidelines and, when available, the manufacturer's Safety Data Sheet for the most accurate and comprehensive information.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylpyridine-2-carboxamide
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Methylpyridine-2-carboxamide. As direct safety data for this specific compound is not extensively published, the following recommendations are expertly synthesized from the known hazards of structurally similar pyridine derivatives, including 2-Amino-4-methylpyridine and 4-methylpyridine.[1][2] This proactive, safety-first approach is critical in research and development environments where novel compounds are frequently handled.
Understanding the Hazard: A Proactive Risk Assessment
This compound belongs to the pyridine chemical class. Compounds in this family are often associated with a distinct hazard profile. Based on analogous compounds, we must assume this compound presents the following risks until proven otherwise:
-
Acute Toxicity: Likely to be toxic or harmful if it comes into contact with the skin or is swallowed.[1][3][4][5]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage upon contact.[1][3][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3][5][6]
These potential hazards dictate a stringent, multi-layered approach to personal protective equipment (PPE) to create a self-validating system of safety where each component protects against a specific route of exposure.
Core Protective Measures: Selecting the Right PPE
The foundation of safe handling lies in the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendations | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions, heating). | Standard safety glasses are insufficient as they do not protect from splashes or vapors entering from the sides or top. The severe eye irritation potential of pyridine compounds necessitates the full seal provided by goggles.[1][5][6][7] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving is advised for handling neat compounds or concentrated solutions. Always inspect gloves for tears or punctures before use. | Pyridine and its derivatives can be absorbed through the skin, leading to systemic toxicity.[6][8] Latex gloves offer poor chemical resistance and should not be used.[8] Frequent glove changes are crucial, as chemical breakthrough can occur over time. |
| Body Protection | A flame-retardant laboratory coat, fully fastened, is the minimum requirement. For tasks involving larger quantities (>50g) or significant splash potential, a chemically resistant apron should be worn over the lab coat. | This protects your personal clothing and skin from incidental contact and minor spills. A closed front prevents chemicals from reaching your torso.[1][7][9] |
| Respiratory Protection | All handling of solid this compound or its solutions must be performed within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of harmful dust or vapors.[8] A fume hood is vastly superior to respiratory masks for routine work, as it protects the user and the lab environment. For emergency situations like a large spill outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[10] |
Operational Plan: Safe Handling Workflow
A logical and practiced workflow is essential to minimize risk. The following diagram and procedural steps outline the complete process from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step PPE Protocol
A. Donning (Putting On) PPE: The sequence is designed to protect clean areas from contamination.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don your first pair of nitrile or neoprene gloves.
-
Outer Gloves: Don your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if required.
B. Doffing (Taking Off) PPE: This sequence is critical for preventing self-contamination. It proceeds from most contaminated to least contaminated.
-
Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers of your bare hand under the wrist of the remaining glove, being careful not to touch the outside. Peel it off over the first glove. Dispose of both immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove face protection by handling the strap or earpieces from behind your head. Place in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in the appropriate bin for laundering or disposal.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][11]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a crucial final step in the safety workflow. Failure to comply can endanger support staff and the environment.
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Never pour pyridine compounds down the drain.[2][11][12]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and weighing papers that have come into contact with the chemical, must be disposed of as solid hazardous waste.[2][10] Place these items in a designated, sealed waste bag or container within the fume hood before transport to the main hazardous waste accumulation area.
-
Empty Containers: "Empty" containers that held this compound are still hazardous as they contain residue. They should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste.[10] The rinsed container can then be managed for disposal.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.
References
-
Material Safety Data Sheet for 4-METHYLPYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
International Chemical Safety Cards (ICSC) for 4-METHYLPYRIDINE. ILO and WHO. [Link]
-
Safety Data Sheet for Pyridine. Carl ROTH. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Hazardous Substance Fact Sheet for Pyridine. New Jersey Department of Health. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




